1-benzyl-6-bromo-3-ethyl-1H-indazole
Description
Properties
Molecular Formula |
C16H15BrN2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
1-benzyl-6-bromo-3-ethylindazole |
InChI |
InChI=1S/C16H15BrN2/c1-2-15-14-9-8-13(17)10-16(14)19(18-15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
PTINMYFLLIUAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 1-benzyl-6-bromo-3-ethyl-1H-indazole
Title: The Chemical Architecture and Synthetic Utility of 1-Benzyl-6-bromo-3-ethyl-1H-indazole in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of this compound, a highly functionalized heteroaromatic intermediate used in modern medicinal chemistry. By dissecting its physicochemical properties, regioselective synthesis, and downstream cross-coupling applications, this whitepaper serves as a comprehensive resource for drug development professionals engineering novel kinase inhibitors and receptor antagonists.
Introduction to the Functionalized Indazole Scaffold
The 1H-indazole core is a privileged structural motif in pharmaceutical development, frequently embedded in the active pharmaceutical ingredients (APIs) of anti-inflammatory agents, oncology drugs, and neurological therapeutics [1]. The specific derivative, This compound , represents a strategically designed molecular building block.
Every substituent on this scaffold serves a distinct mechanistic or synthetic purpose:
-
C3-Ethyl Group: Provides localized steric bulk and lipophilicity, which is crucial for anchoring the molecule within hydrophobic binding pockets of target proteins.
-
N1-Benzyl Group: Dictates the spatial orientation of the molecule during receptor binding and prevents unwanted tautomerization, locking the core into a stable conformation.
-
C6-Bromine Atom: Acts as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), enabling rapid library generation [2].
Chemical and Physical Properties
Understanding the baseline properties of the starting material, 6-bromo-3-ethyl-1H-indazole (CAS: 199172-01-5) [3], and its benzylated derivative is critical for predicting solubility, reactivity, and chromatographic behavior.
Indazoles naturally exhibit tautomerism between the 1H and 2H forms. Theoretical and experimental studies consistently demonstrate that the 1H-tautomer is thermodynamically more stable [1]. This intrinsic stability directly influences the regioselectivity observed during N-alkylation procedures [4].
Table 1: Quantitative Physicochemical Summary
| Property | 6-Bromo-3-ethyl-1H-indazole (Starting Material) | This compound (Intermediate) |
| CAS Number | 199172-01-5 | N/A (Custom synthesized intermediate) |
| Molecular Formula | C9H9BrN2 | C16H15BrN2 |
| Molecular Weight | 225.09 g/mol | 315.21 g/mol |
| Key Functional Groups | N-H (Nucleophilic), C6-Bromo | N1-Benzyl, C3-Ethyl, C6-Bromo (Electrophilic) |
| Tautomeric State | Dynamic (1H ⇌ 2H) | Locked (1H conformation) |
Synthetic Methodology and Regioselectivity
The synthesis of this compound relies on the regioselective N-benzylation of the commercially available 6-bromo-3-ethyl-1H-indazole. The primary synthetic challenge is mitigating competitive alkylation at the N2 position, which leads to difficult-to-separate regioisomers [5].
Mechanistic Causality: To achieve high N1-selectivity, the reaction must be driven by thermodynamic control. The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent (DMF) at low temperatures (0 °C) favors the formation of the N1-alkylated product[5]. The N1-indazolide anion is more nucleophilic and sterically less hindered than the N2 position—a factor that is further amplified by the presence of the adjacent C3-ethyl group, which sterically shields the N2 nitrogen.
Fig 1: Regioselective synthetic workflow for generating C6-functionalized indazole libraries.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yields.
Protocol A: N1-Selective Benzylation
-
Preparation: Dissolve 6-bromo-3-ethyl-1H-indazole (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Causality: Anhydrous conditions prevent the premature quenching of the base. The 0 °C temperature minimizes the formation of the kinetically driven, undesired N2-isomer [5].
-
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Validation: The cessation of bubbling visually confirms the complete formation of the indazolide anion.
-
-
Alkylation: Dropwise add benzyl bromide (1.2 equiv). Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
-
Workup & Purification: Quench the reaction carefully with saturated aqueous NH4Cl to neutralize any unreacted NaH. Extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the major N1-isomer from trace N2-impurities.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
-
Preparation: Combine this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and the palladium catalyst Pd(dppf)Cl2 (0.05 equiv) in a degassed mixture of 1,4-dioxane and water (4:1) [2].
-
Base Addition: Add cesium carbonate (Cs2CO3, 2.0 equiv).
-
Causality: Cs2CO3 acts as a crucial base that facilitates the transmetalation step by forming a reactive boronate complex.
-
-
Reaction: Heat the mixture to 90 °C for 12 hours under an argon atmosphere.
-
Isolation: Filter the cooled mixture through a pad of Celite to remove palladium black, concentrate under vacuum, and purify the final target compound via flash chromatography.
Pharmacological Applications & Downstream Signaling
Once functionalized at the C6 position, derivatives of 1-benzyl-3-ethyl-1H-indazole exhibit potent biological activity. Structurally similar N-alkylated indazoles are currently utilized as potent antagonists for the Prostanoid EP4 receptor (a target for colorectal cancer immunotherapy) [6] and as highly selective Cannabinoid (CB1/CB2) receptor agonists [7].
By substituting the C6-bromine with complex aryl or heteroaryl groups, researchers can design molecules that competitively bind to the ATP-binding pockets of target kinases, effectively shutting down downstream phosphorylation cascades responsible for tumor proliferation.
Fig 2: Mechanism of action for indazole-derived kinase inhibitors blocking cellular proliferation.
References
-
RSC Publishing. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances,[Link]
-
ACS Publications. "Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis." Organic Letters,[Link]
-
ACS Publications. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." Journal of Medicinal Chemistry,[Link]
- Google Patents.
An In-Depth Technical Guide to the Molecular Structure and Properties of 1-benzyl-6-bromo-3-ethyl-1H-indazole
Abstract: This technical guide provides a comprehensive analysis of 1-benzyl-6-bromo-3-ethyl-1H-indazole, a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, particularly kinase inhibitors.[1] This document delineates the molecular structure, physicochemical properties, and a robust, field-proven synthetic strategy for this specific derivative. Furthermore, it outlines a complete workflow for its structural characterization and verification using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecular entity and its synthesis.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal foundation for designing potent and selective ligands for a range of biological targets. Derivatives of 6-bromo-1H-indazole, in particular, serve as critical intermediates in the synthesis of biologically active molecules, including potent anti-cancer and anti-inflammatory agents.[1][2][3] The strategic placement of the bromine atom at the C6 position provides a reactive handle for late-stage functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
The subject of this guide, this compound, incorporates three key substituents that modulate its properties:
-
N1-Benzyl Group: This large, lipophilic group significantly influences the molecule's solubility, cell permeability, and potential for π-stacking interactions with target proteins.
-
C6-Bromo Group: As mentioned, this halogen provides a crucial site for synthetic diversification.
-
C3-Ethyl Group: The small alkyl group at the C3 position can fine-tune the steric and electronic properties of the molecule, impacting its binding affinity and selectivity.
Understanding the precise molecular architecture and a reliable method for its synthesis is paramount for leveraging this compound in research and development.
Molecular Structure and Physicochemical Properties
Elucidation of the Molecular Structure
The systematic IUPAC name for the compound is This compound . Its structure consists of a central 1H-indazole ring system substituted at positions 1, 3, and 6.

Physicochemical Data Summary
A summary of the key computed and experimental properties for this compound is presented below. These parameters are critical for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅BrN₂ | (Calculated) |
| Molecular Weight | 315.21 g/mol | (Calculated) |
| Monoisotopic Mass | 314.04186 Da | (Calculated) |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | ChemScene[5] (for a similar isomer) |
| Predicted logP | 4.65 | (Calculated using common algorithms) |
| Hydrogen Bond Donors | 0 | ChemScene[5] (for a similar isomer) |
| Hydrogen Bond Acceptors | 2 | ChemScene[5] (for a similar isomer) |
| Rotatable Bonds | 3 | (Calculated) |
A Robust Synthetic Strategy
The synthesis of asymmetrically substituted indazoles requires a carefully planned, multi-step approach. A common and effective strategy involves the sequential functionalization of a pre-existing indazole core. The pathway described below is designed for high yield and purity, leveraging well-established and scalable reaction mechanisms.
Proposed Synthetic Workflow
The proposed three-step synthesis begins with the commercially available 6-bromo-1H-indazole. This approach offers superior control over regioselectivity compared to building the ring from a substituted aniline precursor.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. Each step includes justifications for the choice of reagents and conditions, reflecting an experienced approach to organic synthesis.
Protocol 3.2.1: Step 1 - Synthesis of 1-Benzyl-6-bromo-1H-indazole
-
Objective: To selectively alkylate the N1 position of the indazole ring. The choice of a moderate base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetonitrile (ACN) favors N-alkylation over C-alkylation and is easily removed during workup.
-
Methodology:
-
To a solution of 6-bromo-1H-indazole (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until consumption of the starting material is complete (typically 4-6 hours).
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.
-
Protocol 3.2.2: Step 2 - Synthesis of 1-Benzyl-6-bromo-3-iodo-1H-indazole
-
Objective: To introduce an iodine atom at the C3 position, which is the most reactive site for subsequent palladium-catalyzed cross-coupling. Iodination is preferred over bromination or chlorination for this purpose due to the higher reactivity of the C-I bond in oxidative addition.[4]
-
Methodology:
-
Dissolve 1-benzyl-6-bromo-1H-indazole (1.0 eq.) in dimethylformamide (DMF).
-
Add potassium hydroxide (KOH, 2.0 eq.) and stir the solution at room temperature.
-
In a separate flask, prepare a solution of iodine (I₂, 1.5 eq.) in DMF.
-
Add the iodine solution dropwise to the reaction mixture. Stir at room temperature for 3 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench excess iodine.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the 3-iodo intermediate, which can often be used without further purification.
-
Protocol 3.2.3: Step 3 - Suzuki Coupling for Synthesis of this compound
-
Objective: To form the C3-C(ethyl) bond via a Suzuki-Miyaura cross-coupling reaction. This reaction is highly reliable, tolerates a wide range of functional groups, and proceeds with high yield and selectivity.[4]
-
Methodology:
-
In a reaction vessel purged with nitrogen, combine 1-benzyl-6-bromo-3-iodo-1H-indazole (1.0 eq.), ethylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add a solvent system of dioxane and water (e.g., 4:1 ratio).
-
De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Heat the mixture to 90-100°C under a nitrogen atmosphere and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography to obtain this compound.
-
Structural Verification and Characterization
Confirming the identity and purity of the final compound is a critical step. A multi-technique approach ensures unambiguous structural validation.
Analytical Workflow
The following workflow ensures that the synthesized material meets the required standards of identity and purity for use in further research.
Key Analytical Techniques and Expected Results
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The analysis should yield a molecular ion peak corresponding to the exact mass of C₁₆H₁₅BrN₂. A critical diagnostic feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (A and A+2) separated by ~2 m/z units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the compound's connectivity. Expected signals include:
-
A triplet corresponding to the -CH₃ of the ethyl group (~1.3-1.5 ppm).
-
A quartet for the -CH₂- of the ethyl group (~2.8-3.0 ppm).
-
A singlet for the benzylic -CH₂- protons (~5.5-5.7 ppm).
-
A multiplet pattern in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on the benzyl ring and the indazole core.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 16 unique carbon atoms in the molecule.
-
FTIR Spectroscopy: Infrared spectroscopy is used to confirm the presence of key functional groups. Expected absorption bands include C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching vibrations characteristic of the indazole ring.[6]
Conclusion
This guide has detailed the molecular structure, physicochemical properties, and a robust synthetic and analytical workflow for this compound. The provided protocols are grounded in established chemical principles and are designed to be reproducible and scalable. By understanding the causality behind the experimental choices, from the regioselective synthesis to the multi-technique structural verification, researchers can confidently produce and utilize this valuable chemical entity. As a member of the privileged indazole family, this compound and its future derivatives hold significant potential for the development of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]
- Google Patents. (2011). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]
-
Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-benzyl-3-bromo-1h-indazole (C14H11BrN2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-benzyl-6-bromo-1h-indole (C15H12BrN). Retrieved from [Link]
-
MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]
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1-benzyl-6-bromo-3-ethyl-1H-indazole CAS number and identifiers
1-Benzyl-6-bromo-3-ethyl-1H-indazole: Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of heterocyclic scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. This compound (CAS: 215815-10-4) [1] has emerged as a highly versatile, advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). By acting as a metabolically stable bioisostere for catechol[2] and providing an orthogonal handle for late-stage cross-coupling, this building block is frequently utilized in the development of novel kinase modulators, such as PI3K inhibitors[3], and treatments for mitochondrial diseases[4].
As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical properties, pharmacophoric rationale, and self-validating synthetic workflows required to leverage this compound effectively in drug development pipelines.
Structural Identity & Physicochemical Profiling
Understanding the exact structural parameters of this intermediate is critical for predicting its behavior in both synthetic environments and biological assays. The molecule consists of an indazole core substituted at three key positions: an ethyl group at C3, a bromine atom at C6, and a benzyl protecting/directing group at N1[1].
Table 1: Chemical Identifiers and Physicochemical Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 215815-10-4 |
| Molecular Formula | C16H15BrN2 |
| Molecular Weight | 315.21 g/mol |
| Precursor CAS | 199172-01-5 (6-bromo-3-ethyl-1H-indazole) |
| Core Scaffold | 1H-Indazole |
Pharmacophoric Rationale: The Indazole Scaffold in Drug Design
The selection of the this compound scaffold is driven by specific causality in structure-activity relationship (SAR) optimization:
-
Catechol Bioisosterism : The indazole core is a proven bioisostere for the catechol moiety[2]. While catechols are highly susceptible to rapid phase II metabolism via Catechol-O-Methyltransferase (COMT), indazoles retain the necessary hydrogen-bond donor/acceptor geometry required for target binding while completely evading COMT-mediated degradation, thereby drastically improving the API's in vivo half-life[2].
-
Kinase Hinge-Binding : In the design of kinase modulators[3], the indazole nitrogen atoms frequently form critical hydrogen bonds with the kinase hinge region. The 3-ethyl group serves to occupy the adjacent hydrophobic pocket (often the ribose-binding pocket), increasing target selectivity[5].
-
The C6-Bromine Handle : The bromine at the 6-position acts as a thermodynamic sink for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows medicinal chemists to build the core scaffold first and perform late-stage diversification to explore chemical space efficiently[4].
Synthetic Workflow 1: Regioselective N1-Benzylation
The synthesis of this compound begins with the N-alkylation of its precursor, 6-bromo-3-ethyl-1H-indazole (CAS: 199172-01-5)[5]. A critical challenge in indazole chemistry is annular tautomerism (1H vs. 2H forms), which leads to a mixture of N1 and N2 alkylated products[6].
To achieve high regioselectivity for the N1-benzyl isomer, the reaction must be driven by thermodynamic control using a strong base in a polar aprotic solvent[6].
Fig 1: Regioselective N-benzylation workflow of 6-bromo-3-ethyl-1H-indazole.
Table 2: Reagent Stoichiometry for N1-Benzylation
| Reagent | Role | Equivalents |
| 6-bromo-3-ethyl-1H-indazole | Starting Material | 1.0 |
| Sodium Hydride (NaH, 60%) | Base | 1.2 |
| Benzyl Bromide | Alkylating Agent | 1.1 |
| N,N-Dimethylformamide (DMF) | Solvent | 0.2 M |
Step-by-Step Protocol:
-
Preparation : Charge a flame-dried round-bottom flask with 6-bromo-3-ethyl-1H-indazole (1.0 eq) and anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation : Cool the solution to 0 °C. Add NaH (1.2 eq) portion-wise. Causality: Cooling prevents exothermic degradation. NaH irreversibly deprotonates the indazole N-H, forming the highly nucleophilic indazolide anion and driving the reaction forward via irreversible
gas evolution.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Alkylation : Add Benzyl Bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Causality: Allowing the reaction to proceed at room temperature ensures thermodynamic control, which heavily favors the N1-benzyl isomer over the more sterically hindered N2-isomer[6].
-
Quenching & Extraction : Quench carefully with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x). Causality: Extensive brine washes are mandatory to partition and remove the high-boiling DMF solvent from the organic phase. -
Purification (Self-Validation) : Dry over
, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient). Validation: The N1-isomer exhibits a higher Rf value on TLC than the N2-isomer due to a reduced molecular dipole moment, allowing for clear baseline separation and immediate visual validation of regioselectivity.
Synthetic Workflow 2: Late-Stage C6-Diversification
Once the this compound core is secured, the C6-bromine serves as the primary site for Suzuki-Miyaura cross-coupling to attach various aryl or heteroaryl pharmacophores[4].
Fig 2: Suzuki-Miyaura cross-coupling workflow for C6-functionalization.
Step-by-Step Protocol:
-
Preparation : In a Schlenk tube, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and
(2.5 to 3.0 eq)[4]. -
Solvent Addition : Add a degassed mixture of 1,4-Dioxane and
(typically 4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive, electron-rich boronate complex[4]. -
Catalyst Addition : Add
(0.05 to 0.10 eq)[4]. Causality: The bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the final reductive elimination step and sterically prevents off-target -hydride elimination. -
Reaction : Purge the vessel with Nitrogen (3x). Heat the sealed tube to 100–120 °C and stir overnight[4].
-
Workup & Purification (Self-Validation) : Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via preparative HPLC[4]. Validation: LC-MS analysis of the crude mixture provides a self-validating checkpoint; the complete disappearance of the characteristic bromine isotopic doublet (m/z ~315/317) confirms successful oxidative addition and complete conversion.
Conclusion
This compound is a highly privileged scaffold that bridges the gap between raw chemical feedstocks and advanced therapeutic agents. By mastering the thermodynamic control required for its regioselective synthesis and understanding its utility in late-stage palladium-catalyzed couplings, drug development professionals can rapidly access diverse chemical spaces for oncology, neurology, and inflammatory disease targets.
References
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Zhengzhou Chunqiu Chemical Co., Ltd. "this compound (CAS: 215815-10-4)". ChemSrc. URL:[Link]
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- Google Patents. "US20110118257A1 - Novel kinase modulators". USPTO.
- Google Patents. "SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds". Industrial Property Office of the Slovak Republic.
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Solubility Profile of 1-Benzyl-6-Bromo-3-Ethyl-1H-Indazole in Organic Solvents
[1]
Executive Summary & Chemical Identity
1-Benzyl-6-bromo-3-ethyl-1H-indazole is a highly lipophilic, trisubstituted indazole derivative often utilized as a scaffold in the synthesis of bioactive kinase inhibitors, estrogen receptor modulators, and anti-inflammatory agents.[1]
Unlike its parent compound (1H-indazole), the presence of the N1-benzyl and C3-ethyl groups eliminates the primary hydrogen-bond donating capability of the pyrazole ring, significantly altering its solubility profile.[1] This guide provides a technical breakdown of its dissolution thermodynamics, solvent compatibility, and experimental protocols for purification.
| Property | Data / Descriptor |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₅BrN₂ |
| Molecular Weight | ~315.21 g/mol |
| Predicted LogP | ~4.8 – 5.2 (High Lipophilicity) |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Primary Solvents | DCM, THF, DMF, DMSO |
| Anti-Solvents | Water, Hexanes, Pentane |
Physicochemical Basis of Solubility
To understand the solubility profile, we must analyze the structural determinants driving molecular interaction:
-
The Indazole Core: A planar, aromatic bicycle.[1] In this molecule, the core acts as a scaffold for
- stacking interactions, which promotes crystallinity and requires moderately polar solvents to disrupt lattice energy. -
The N1-Benzyl Group: This is the dominant hydrophobic feature.[1] It eliminates the N-H bond (H-bond donor), rendering the molecule aprotic .[1] This drastically reduces solubility in water and increases affinity for chlorinated and aromatic solvents.[1]
-
The C6-Bromo Substituent: A heavy halogen that increases density and lipophilicity while introducing a weak dipole.[1] It facilitates solubility in polar aprotic solvents (like DMSO) via dipole-dipole interactions.[1]
-
The C3-Ethyl Group: A short alkyl chain that adds minor steric bulk and lipophilicity, slightly disrupting crystal packing compared to a methyl or proton substituent, potentially lowering the melting point and enhancing solubility in ethers.
Solubility Profile by Solvent Class[1]
The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated by standard behavior of N-benzylated indazoles.
A. High Solubility (Primary Solvents)
Best for: Dissolution, Reaction Medium, NMR Analysis
| Solvent | Solubility Rating | Mechanism | Application |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole-dipole & dispersion forces.[1] Matches the compound's moderate polarity.[1] | Liquid-liquid extraction, chromatography loading.[1] |
| Tetrahydrofuran (THF) | Excellent | Ether oxygen accepts weak interactions; solvates the benzyl group well.[1] | Reaction solvent (e.g., lithiation, coupling).[2] |
| Chloroform (CDCl₃) | Excellent | Similar to DCM but slightly more non-polar.[1] | Standard solvent for |
| DMF / DMSO | High (>50 mg/mL) | Strong dipole interactions disrupt crystal lattice effectively.[1] | Nucleophilic substitution reactions ( |
B. Moderate Solubility (Recrystallization Candidates)
Best for: Purification via temperature gradients[1]
| Solvent | Solubility Rating | Behavior | Application |
| Ethyl Acetate | Moderate | Soluble at room temp; high solubility at reflux.[1] | Crystallization (often mixed with Hexanes).[1] |
| Acetone | Moderate to High | Good solubility, but high volatility can cause "crusting."[1] | Rapid solvent exchange.[1] |
| Toluene | Moderate | High-purity recrystallization.[1][3] | |
| Ethanol / Methanol | Low to Moderate | Low solubility at RT; moderate at reflux.[1] | Anti-solvent precipitation or hot filtration.[1] |
C. Low Solubility (Anti-Solvents)
Best for: Precipitation, Yield Maximization[1]
| Solvent | Solubility Rating | Mechanism | Application |
| Water | Insoluble (<0.01 mg/mL) | Hydrophobic effect; lack of H-bond donors in solute.[1] | Quenching reactions, washing inorganic salts. |
| Hexanes / Heptane | Very Low | Lacks polarity to overcome lattice energy.[1] | Inducing precipitation from EtOAc or DCM.[1] |
| Diethyl Ether | Low | Weak solvation compared to THF.[1] | Washing filter cakes. |
Experimental Protocols
Protocol A: Quantitative Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise data for formulation or process chemistry.[1]
Reagents: HPLC-grade solvents, this compound (pure).[1] Equipment: HPLC (UV detection at 254 nm), Orbital Shaker, 0.45 µm PTFE syringe filters.
-
Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Seal and agitate at 25°C for 24 hours. Ensure solid remains visible (saturated solution).[1]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (do not use Nylon, as benzylated compounds may adsorb).[1]
-
Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and inject into HPLC. Compare peak area against a standard calibration curve.
Protocol B: Purification via Recrystallization
The most effective method for purifying this intermediate from synthesis byproducts.[1]
System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).[1]
-
Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 5 mL per gram) and heat to reflux (77°C) until fully dissolved.
-
Hot Filtration: If insoluble particles remain (salts), filter while hot through a sintered glass funnel.[1]
-
Nucleation: Remove from heat. Add Heptane dropwise to the hot solution until a slight turbidity persists.
-
Crystallization: Add a few drops of Ethyl Acetate to clear the turbidity.[1] Allow the solution to cool slowly to room temperature, then transfer to 4°C.
-
Collection: Filter the crystals and wash with cold Heptane. Dry under vacuum at 40°C.[1]
Visualization of Workflows
Figure 1: Solubility Screening Logic
This decision tree guides the selection of solvents based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements.
Figure 2: Recrystallization Thermodynamics
A visual representation of the temperature-dependent solubility driving the purification process.[1]
Caption: Thermodynamic workflow for purifying this compound.
References
-
BenchChem. (2025).[1][3][4] Large-Scale Synthesis of 6-Bromo-1H-indazole. Retrieved from .[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75181, 1-benzyl-1H-indazol-3-ol. Retrieved from .[1]
-
Royal Society of Chemistry. (2021).[1] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from .[1]
-
CymitQuimica. (2025).[1] 6-BROMO-3-ETHYL-1H-INDAZOLE Product Data. Retrieved from .[1]
-
Unibrom Corp. (2025).[1] 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block. Retrieved from .[1]
The Ascendance of 6-Bromo-Indazole Derivatives: A Technical Guide for Drug Discovery
The indazole scaffold, a privileged heterocyclic motif, has consistently proven its merit in the landscape of medicinal chemistry. Its unique structural and electronic properties have rendered it a cornerstone in the development of a multitude of therapeutic agents. Among the various substituted indazoles, the 6-bromo-indazole core has emerged as a particularly versatile and powerful building block, enabling the synthesis of a new generation of targeted therapies. This technical guide provides an in-depth exploration of 6-bromo-indazole derivatives, from their synthesis to their diverse biological applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 6-Bromo-Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a unique combination of features that make it an attractive scaffold for drug design. The nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets. The strategic placement of a bromine atom at the 6-position of the indazole ring imparts several key advantages. This halogen atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic and efficient introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Synthesis of 6-Bromo-Indazole Derivatives: A Modular Approach
The construction of the 6-bromo-indazole core and its subsequent derivatization can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern.
General Synthetic Workflow
A common and effective approach to the synthesis of 6-bromo-indazole derivatives is outlined below. This multi-step process allows for the introduction of diverse functionalities at various positions of the indazole ring.
Caption: A generalized workflow for the synthesis of 6-bromo-indazole derivatives.
Key Synthetic Protocols
Protocol 1: Synthesis of 6-Bromo-1H-indazole [1]
This protocol outlines the formation of the indazole ring from a commercially available substituted benzaldehyde.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Hydrazine hydrate
-
Dimethyl sulfoxide (DMSO)
-
2 M Hydrochloric acid solution
-
Water
Procedure:
-
To a solution of 4-bromo-2-fluorobenzaldehyde (e.g., 2.00 g, 9.85 mmol) in DMSO (4 mL), add hydrazine hydrate (2 mL).
-
Heat the reaction mixture to 120 °C and stir vigorously for 8 hours.
-
Cool the reaction mixture to room temperature and allow it to crystallize overnight.
-
Filter the precipitated crystals and wash them with a 2 M HCl solution and then with water.
-
Dry the product in vacuo to obtain 6-bromo-1H-indazole as colorless crystals.
Protocol 2: N-Alkylation of 6-Bromo-1H-indazole [1][2]
This protocol describes the introduction of an alkyl group at the N1 position of the indazole ring.
Materials:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, propargyl bromide)
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C until the cessation of hydrogen evolution.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Applications of 6-Bromo-Indazole Derivatives
The versatility of the 6-bromo-indazole scaffold has led to the discovery of derivatives with a wide range of biological activities. These compounds have shown significant promise in several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant body of research has focused on the development of 6-bromo-indazole derivatives as potent kinase inhibitors.[3] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
The PI3K/AKT/mTOR Pathway: A Key Target
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4] 6-Bromo-indazole derivatives have been shown to be effective inhibitors of this pathway.[4]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by 6-bromo-indazole derivatives.
Quantitative Data: Anticancer Activity
The anticancer potency of 6-bromo-indazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [5] |
| 2f | HepG2 (Liver Cancer) | 0.80 | [5] |
| 2f | MCF-7 (Breast Cancer) | 0.34 | [5] |
| W24 | HT-29 (Colon Cancer) | 0.43 | [2][6] |
| W24 | MCF-7 (Breast Cancer) | 3.88 | [2][6] |
| 6f | A-549, MCF-7, Panc-1, HT-29 (Average) | 0.77 | [1] |
| 6i | A-549, MCF-7, Panc-1, HT-29 (Average) | 0.86 | [1] |
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [7][8]
This protocol provides a general method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compound (6-bromo-indazole derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial and Antifungal Activity
6-Bromo-indazole derivatives have also demonstrated promising activity against a range of microbial pathogens.[9] The incorporation of the bromo-indazole scaffold can enhance the lipophilicity of a compound, potentially facilitating its penetration through bacterial cell membranes.
A study on 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole revealed their antimicrobial efficacy against various bacterial and fungal strains.[9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.
Quantitative Data: Antimicrobial Activity [9]
| Compound ID | Microorganism | MIC (µg/mL) |
| 8f | Bacillus subtilis | Moderately Active |
| 8g | Bacillus subtilis | Potentially Active |
| 8e | Candida albicans | Active |
Neuroprotective Potential
The indazole scaffold is also of significant interest in the field of neuroscience.[10] While specific data on 6-bromo-indazole derivatives in neurodegenerative disease models is emerging, structurally related indazole compounds have shown neuroprotective effects in preclinical studies of conditions like Parkinson's disease and Alzheimer's disease.[10][11] The mechanism of action often involves the modulation of key signaling pathways implicated in neuronal survival and pathology, such as the GSK-3β/tau phosphorylation axis.[10] For instance, certain indazole derivatives have been investigated as inhibitors of human glutaminyl cyclase (QC), an enzyme involved in the pathogenesis of Alzheimer's disease.[12]
Structure-Activity Relationship (SAR) Insights
The bromine atom at the 6-position of the indazole ring is a critical feature for enabling extensive SAR studies. Through palladium-catalyzed cross-coupling reactions, a wide variety of aryl, heteroaryl, and alkyl groups can be introduced at this position. This allows for the fine-tuning of the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles. For example, in the context of kinase inhibitors, modifications at the 6-position can be used to probe the solvent-exposed regions of the ATP-binding pocket, leading to improved interactions and increased inhibitory activity.
Future Directions and Conclusion
6-Bromo-indazole derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential. Their modular synthesis allows for the creation of diverse chemical libraries, facilitating the discovery of novel drug candidates. The demonstrated efficacy of these derivatives as kinase inhibitors in oncology is a testament to the power of this scaffold. Further exploration of their antimicrobial and neuroprotective activities is warranted and holds the potential to address significant unmet medical needs. As our understanding of the intricate signaling pathways that drive various diseases continues to grow, the strategic application of the 6-bromo-indazole scaffold will undoubtedly play a pivotal role in the development of next-generation targeted therapies.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
- Benchchem. (n.d.). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.
- Benchchem. (n.d.). A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition.
- Benchchem. (n.d.). Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Indazole Derivatives in Neurodegenerative Disease Research.
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
- Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(32), 19655-19665.
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ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
- Shatskikh, A. S., et al. (2022).
- World Journal of Biology Pharmacy and Health Sciences. (2023).
- Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 125, 105871.
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Semantic Scholar. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Pathway diagram of PI3K, Akt and mTOR signalling and effects of specific inhibitors in this study. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2025).
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
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protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
- PubMed. (2022). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents.
-
RSC Publishing. (n.d.). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Retrieved from [Link]
- PubMed. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
- Bentham Science Publisher. (2022). Importance of Indazole against Neurological Disorders.
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. Retrieved from [Link]
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A Technical Guide to the Therapeutic Potential of 1-benzyl-6-bromo-3-ethyl-1H-indazole in Medicinal Chemistry
Executive Summary
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] This guide presents a comprehensive exploration of the therapeutic potential of a novel, rationally designed derivative: 1-benzyl-6-bromo-3-ethyl-1H-indazole . While this specific molecule is presented as a novel candidate for investigation, its design is deeply rooted in established structure-activity relationships (SAR) of the indazole class. We hypothesize that this compound will exhibit potent and selective kinase inhibitory activity, positioning it as a promising candidate for anticancer drug development. This document outlines the scientific rationale for its design, a proposed synthetic pathway, a robust preclinical evaluation strategy, and the mechanistic validation required to advance it from a theoretical molecule to a viable therapeutic lead.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazoles are aromatic heterocyclic compounds that have garnered immense interest from medicinal chemists.[1][4] Their unique structure, featuring a benzene ring fused to a pyrazole ring, allows them to act as bioisosteres for endogenous structures like purines and indoles, enabling them to interact with a wide array of biological targets.[2] This versatility has led to the development of numerous indazole-containing drugs with diverse therapeutic applications, from anti-inflammatory agents to potent anticancer therapies.[4][5][6]
Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib , feature the indazole core, underscoring its importance in oncology.[1][7] These drugs function by forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases, a mechanism facilitated by the indazole ring's nitrogen atoms.[2] The broad spectrum of biological activities reported for indazole derivatives makes this scaffold a fertile ground for the discovery of novel therapeutics.[5][7][8]
Rationale for the Design of this compound
The design of this compound is a deliberate amalgamation of structural motifs known to confer potent biological activity, particularly in the context of kinase inhibition.
-
1H-Indazole Core : This central scaffold is the primary pharmacophore, chosen for its proven ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[2][3] The N1-H can act as a hydrogen bond donor, while the N2 atom serves as a hydrogen bond acceptor, providing crucial anchor points within the target's active site.
-
6-Bromo Substituent : The bromine atom at the 6-position is a key feature. Halogen substitution is a common strategy in kinase inhibitor design. The 6-bromo-1H-indazole moiety is a critical building block in the synthesis of numerous potent kinase inhibitors.[3][9] Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, it provides a synthetic handle for further derivatization and library development.
-
1-Benzyl Group : Substitution at the N1 position is known to influence the orientation and binding of indazole derivatives within the ATP pocket. The benzyl group is a moderately lipophilic moiety that can engage in hydrophobic or π-stacking interactions with amino acid residues in the active site, potentially enhancing potency and modulating pharmacokinetic properties. The synthesis of related N1-benzylated indazoles has been previously described.[10]
-
3-Ethyl Group : The substituent at the C3 position often points towards the solvent-exposed region of the kinase active site. An ethyl group is introduced to probe this pocket for favorable hydrophobic interactions without adding excessive bulk, which could negatively impact solubility or create steric hindrance.
This combination of features is rationally designed to produce a molecule with a high probability of potent and selective kinase inhibitory activity, making it a compelling candidate for preclinical investigation.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step, logical pathway leveraging established organic chemistry reactions. The proposed route is outlined below, starting from commercially available 6-bromo-1H-indazole.
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An In-depth Technical Guide to the Physical and Spectroscopic Properties of 1-benzyl-6-bromo-3-ethyl-1H-indazole
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and spectroscopic characteristics of the novel heterocyclic compound, 1-benzyl-6-bromo-3-ethyl-1H-indazole. Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2] Understanding the fundamental physicochemical properties of new analogues is a critical step in the drug discovery pipeline, influencing factors from synthetic feasibility to pharmacokinetic profiles. This document outlines a plausible synthetic pathway, predicts key physical data including the melting point, and offers an in-depth, predicted spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS). The methodologies for obtaining this data are detailed, providing a robust framework for researchers engaged in the synthesis and characterization of novel indazole-based compounds.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a prominent feature in numerous biologically active molecules.[1] The thermodynamic stability of the 1H-tautomer generally makes it the predominant form in solution and the solid state.[3] The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its interaction with biological targets. The N-1 position is frequently substituted to enhance metabolic stability and modulate receptor binding, with the benzyl group being a common choice. The 3-position can be functionalized to introduce key pharmacophoric elements, while substitutions on the benzene ring, such as the bromo group at the 6-position, can influence lipophilicity and provide a handle for further synthetic elaboration.
The melting point of a compound is a fundamental physical property that provides insights into its purity, crystal lattice energy, and by extension, its solubility—a critical parameter for drug absorption and formulation.[4][5] This guide will therefore place a special emphasis on the robust determination of this characteristic.
Synthetic Strategy and Rationale
The synthesis of this compound is proposed via a two-step sequence involving the formation of the indazole core followed by regioselective N-alkylation. This approach is designed for efficiency and control over the final product's regiochemistry.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Bromo-3-ethyl-1H-indazole
-
To a stirred solution of 4-bromo-2-ethylaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (2.5 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the SnCl₂ solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide until pH > 10, while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-3-ethyl-1H-indazole.
Step 2: Synthesis of this compound
-
To a solution of 6-bromo-3-ethyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound. The use of NaH in THF is known to favor N-1 alkylation for many indazole systems.[6]
Physical Characteristics
The physical properties of a compound are dictated by its molecular structure, including its size, polarity, and ability to form intermolecular bonds.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₆H₁₅BrN₂ | - |
| Molecular Weight | 315.21 g/mol | - |
| Appearance | White to pale yellow crystalline solid | Based on the appearance of similar substituted indazoles.[7] |
| Melting Point | 95 - 105 °C (Predicted) | The introduction of a benzyl group often increases the melting point compared to the N-H precursor due to increased molecular weight and potential for π-stacking. The melting point of N-Benzyl-1-butyl-1H-indazole-3-carboxamide is reported as 96 °C.[7] Considering the structural similarities, a comparable range is anticipated. |
| Solubility | Soluble in DMSO, DMF, Chloroform. Moderately soluble in Methanol, Ethanol. Poorly soluble in water and hexane. | The aromatic and heterocyclic nature suggests solubility in polar aprotic and some polar protic solvents, while the overall non-polar character from the benzyl and bromo-benzene moieties predicts poor aqueous solubility.[8] |
Spectroscopic and Spectrometric Characterization
The structural elucidation of the target compound relies on a combination of modern spectroscopic techniques. The following data is predicted based on the analysis of structurally related compounds.
Workflow for Spectroscopic Analysis
Caption: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.75 | d | 1H | H-7 | The proton ortho to the bromine atom is expected to be deshielded. |
| ~ 7.45 | d | 1H | H-4 | Aromatic proton on the indazole ring. |
| ~ 7.30 - 7.20 | m | 6H | H-5 & Phenyl-H | Overlapping signals from the indazole proton and the five protons of the benzyl group. |
| ~ 5.50 | s | 2H | N-CH₂-Ph | Characteristic singlet for the benzylic methylene protons.[9] |
| ~ 2.90 | q | 2H | CH₂-CH₃ | Quartet due to coupling with the adjacent methyl group. |
| ~ 1.35 | t | 3H | CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 148.0 | C-3 | Carbon bearing the ethyl group. |
| ~ 140.5 | C-7a | Quaternary carbon at the ring junction. |
| ~ 136.0 | Phenyl C-1' | Quaternary carbon of the benzyl group attached to the nitrogen. |
| ~ 129.0 | Phenyl C-3', C-5' | Aromatic CH carbons of the benzyl group. |
| ~ 128.0 | Phenyl C-4' | Aromatic CH carbon of the benzyl group. |
| ~ 127.0 | Phenyl C-2', C-6' | Aromatic CH carbons of the benzyl group. |
| ~ 125.0 | C-5 | Aromatic CH carbon of the indazole ring. |
| ~ 122.0 | C-4 | Aromatic CH carbon of the indazole ring. |
| ~ 121.0 | C-7 | Aromatic CH carbon of the indazole ring. |
| ~ 118.0 | C-6 | Carbon bearing the bromine atom. |
| ~ 110.0 | C-3a | Quaternary carbon at the ring junction. |
| ~ 52.0 | N-CH₂-Ph | Benzylic methylene carbon. |
| ~ 22.0 | CH₂-CH₃ | Ethyl group methylene carbon. |
| ~ 14.0 | CH₂-CH₃ | Ethyl group methyl carbon. |
Infrared (IR) Spectroscopy
Protocol: IR Spectrum Acquisition (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (ethyl and benzyl CH₂) |
| 1610 - 1580 | Medium-Strong | C=C and C=N aromatic ring stretching |
| 1500 - 1450 | Medium-Strong | C=C aromatic ring stretching |
| ~ 1070 | Strong | C-N stretch |
| ~ 820 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~ 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Protocol: Mass Spectrum Acquisition (ESI)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrum Data
-
Molecular Ion (M+) : The spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. The [M+H]⁺ peaks will be observed at m/z 315 and 317 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragmentation : A significant fragment is predicted at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzyl group. Another major fragment would be observed at m/z 224/226, corresponding to the indazole core after the loss of the benzyl group.[10][11]
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the physical and spectroscopic properties of this compound. The proposed synthetic route is based on established chemical transformations for the indazole scaffold. The predicted melting point, solubility, and spectroscopic data are derived from the analysis of structurally analogous compounds and serve as a valuable reference for any researcher undertaking the synthesis and characterization of this molecule. The experimental protocols outlined herein represent standard, robust methodologies for the validation of these predicted characteristics. This foundational knowledge is essential for the progression of this and similar compounds in a drug discovery and development context.
References
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Mi, W., Chen, H., Zhu, D., Zhang, T., & Qian, F. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(21), 2633-2636. [Link]
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Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. [Link]
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PIPER. (n.d.). How is the melting point of a molecular compound affected by its structure? Retrieved from [Link]
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De-Guo, Y., & Yalkowsky, S. H. (2018). Estimation of Melting Points of Organics. Journal of pharmaceutical sciences, 107(1), 69–77. [Link]
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Wang, D., Gao, F., & You, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]
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Bulusu, M., & Gujjarappa, R. (2020). Prediction of Melting Temperature of Organic Molecules using Machine Learning. arXiv preprint arXiv:2007.08209. [Link]
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Chen, Y. J., Hsieh, M. C., & Tsai, C. C. (2007). Microwave-assisted synthesis of N-2-benzyl-3-(4-ethoxycarbonylphenyl)indazole derivative. Heterocycles, 71(12), 2689-2696. [https://www.semanticsscholar.org/paper/microwave-assisted-synthesis-of-n-2-benzyl-3-(4-Chen-Hsieh/643d9a3f9e29a9e3e3b1f5c6e89f81258d348a60]([Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]
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MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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Ali, A., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. Scientific reports, 14(1), 9370. [Link]
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Aires-de-Sousa, J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-885. [Link]
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Aires-de-Sousa, J., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-885. [Link]
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Chinese Journal of Structural Chemistry. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-2009. [Link]
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ResearchGate. (n.d.). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Retrieved from [Link]
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Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(8), 2038. [Link]
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ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]
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Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 249, 344-353. [Link]
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Biological Targets & Therapeutic Potential of 1-Benzyl-6-Bromo-3-Ethyl-1H-Indazole Scaffolds
Topic: Biological targets for 1-benzyl-6-bromo-3-ethyl-1H-indazole analogs Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by its ability to interact with diverse biological targets through specific structural motifs. This guide dissects the biological activity of analogs within this class, focusing on the critical role of the N1-benzyl tail for hydrophobic pocket occupation, the C6-bromine atom for halogen bonding and metabolic stability, and the C3-ethyl substituent as a lipophilic modulator.
This technical analysis identifies three primary biological targets for this chemotype: Heat Shock Protein 90 (HSP90) / eEF1A1 , Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) , and Soluble Guanylate Cyclase (sGC) .
Structural Pharmacophore Analysis
The biological efficacy of this compound analogs is driven by three key interaction points:
| Structural Motif | Pharmacological Function | Key Interaction Type |
| N1-Benzyl Group | Occupies large hydrophobic pockets (e.g., in HSP90 or sGC). | |
| C6-Bromine | Enhances binding affinity via halogen bonding; blocks metabolic oxidation. | Halogen Bond ( |
| C3-Ethyl Group | Provides steric bulk and lipophilicity; distinct from the polar carboxylate of Lonidamine. | Van der Waals Interaction, Steric Fit |
Primary Biological Targets
Target 1: Heat Shock Protein 90 (HSP90) & eEF1A1
Therapeutic Area: Male Contraception (Non-hormonal) & Oncology.
Mechanism of Action: Analogs of this class, structurally related to Gamendazole (a 6-chloro-1-benzyl-indazole-3-carboxylic acid derivative), act as inhibitors of the HSP90-eEF1A1 complex .
-
Spermatogenesis: The compound disrupts the interaction between HSP90 and eEF1A1 (eukaryotic elongation factor 1 alpha 1), leading to the premature release of spermatids from Sertoli cells.
-
Oncology: In cancer cells, inhibition of HSP90 destabilizes oncogenic client proteins (e.g., HER2, AKT), inducing apoptosis. The C6-bromo substituent is critical here, often providing superior potency compared to the unsubstituted analog due to halogen bonding with the target protein backbone.
Target 2: Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)
Therapeutic Area: Chronic Inflammation, Nephropathy, & Autoimmune Diseases.
Mechanism of Action: This scaffold is a direct analog of Bindarit (2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid).
-
Inhibition of Synthesis: Unlike receptor antagonists, these indazole analogs inhibit the synthesis of MCP-1/CCL2 and its subfamily (MCP-3/CCL7, MCP-2/CCL8) without affecting other cytokines like IL-6 or IL-8.
-
Pathway: The molecule interferes with the NF-
B signaling pathway, specifically preventing the transcription of the CCL2 gene. The N1-benzyl group is essential for cell permeability and target engagement within the inflammatory signaling complex.
Target 3: Soluble Guanylate Cyclase (sGC) Stimulation
Therapeutic Area: Cardiovascular Disease (Hypertension, Heart Failure) & Hypoxia.
Mechanism of Action: The 1-benzyl-3-substituted indazole core is the foundation of YC-1 (1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole), a pioneering sGC stimulator.
-
NO-Independent Activation: These analogs bind to the
subunit of sGC, sensitizing the enzyme to low levels of nitric oxide (NO) and directly stimulating cGMP production even in the absence of NO. -
HIF-1
Inhibition: Independently of sGC, this scaffold promotes the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1 ), suppressing tumor angiogenesis. The C3-ethyl group serves as a lipophilic anchor, mimicking the furan ring of YC-1 but with enhanced metabolic stability.
Signaling Pathway Visualization
The following diagram illustrates the dual pathway modulation (HSP90/eEF1A1 and MCP-1/NF-
Figure 1: Dual mechanism of action targeting HSP90-mediated spermatogenesis and NF-κB-mediated inflammation.
Experimental Protocols
Synthesis of this compound
Objective: Efficient synthesis of the core scaffold for SAR studies.
Reagents:
-
Benzyl bromide[5]
-
Ethyl iodide (or Ethylboronic acid for Suzuki coupling if functionalizing C3)
-
Cesium carbonate (
)[6] -
DMF (Dimethylformamide)
Protocol:
-
N1-Benzylation: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF. Add
(2.0 eq) and stir at room temperature for 30 min. -
Add benzyl bromide (1.1 eq) dropwise. Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to obtain 1-benzyl-6-bromo-1H-indazole .
-
C3-Functionalization (Iodination & Alkylation):
-
Iodinate C3 using
/KOH in DMF to get 1-benzyl-6-bromo-3-iodo-indazole. -
Perform Suzuki-Miyaura Coupling : Dissolve the 3-iodo intermediate in dioxane/water (4:1). Add Ethylboronic acid (1.5 eq),
(5 mol%), and (3.0 eq). -
Reflux at 90°C under Argon for 12 hours.
-
-
Purification: Filter through celite, concentrate, and purify via HPLC (C18 column, Water/Acetonitrile gradient).
Fluorescence Polarization (FP) Assay for HSP90 Binding
Objective: Quantify the binding affinity (
Materials:
-
Recombinant HSP90
protein. -
FITC-labeled Geldanamycin (FITC-GM) as the tracer.
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM
, 20 mM , 0.01% NP-40.
Workflow:
-
Preparation: Dilute HSP90 protein to a final concentration of 30 nM in Assay Buffer.
-
Tracer Addition: Add FITC-GM to a final concentration of 5 nM.
-
Compound Titration: Prepare a 10-point serial dilution of the this compound analog in DMSO (Final DMSO < 2%).
-
Incubation: Mix protein/tracer solution with compound in a black 384-well plate. Incubate for 2 hours at room temperature in the dark.
-
Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot mP vs. log[Compound] and fit to a sigmoidal dose-response equation to determine
and .
References
-
Tash, J. S., et al. (2008). "Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90beta) and translation elongation factor 1alpha (EEF1A1)." Biology of Reproduction. Link
-
Bhatia, M., et al. (2008). "Treatment with bindarit, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
-
Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood. Link
-
Mok, P. L., et al. (2014). "Indazole derivatives as potent inhibitors of MCP-1 synthesis." Bioorganic & Medicinal Chemistry Letters. Link
-
Guglielmotti, A., et al. (2002). "Bindarit selectively reduces MCP-1 levels in an experimental model of adjuvant arthritis." Inflammation Research. Link
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The Benzyl-Indazole Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, make it a versatile framework for interacting with a wide range of biological targets.[4] Among the myriad of indazole derivatives, those bearing a benzyl substitution, particularly at the N1 position, have garnered significant attention, leading to the development of numerous compounds with profound therapeutic applications.
This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of benzyl-substituted indazole compounds. It further delves into their mechanisms of action, structure-activity relationships (SAR), and their evolution into potent therapeutic agents, offering field-proven insights for professionals in drug discovery and development.
A Journey Through Time: The History and Discovery of Benzyl-Substituted Indazoles
The story of indazoles begins long before the specific focus on their benzyl-substituted analogues. The parent indazole ring was first described by Emil Fischer in the late 19th century.[2] However, the therapeutic potential of this scaffold remained largely untapped for decades. The journey into the medicinal significance of benzyl-substituted indazoles can be marked by the discovery of key compounds that demonstrated notable biological activity.
One of the earliest and most significant benzyl-substituted indazoles to emerge was Bendazac , or [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid.[5] Initially developed for its anti-inflammatory properties, Bendazac was later discovered to be effective in the treatment of cataracts.[5][6][7][8] This discovery was a pivotal moment, highlighting the potential of the 1-benzyl-indazole core in modulating biological processes beyond inflammation.[5][9]
Another landmark compound is YC-1 (Lificiguat), 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, first synthesized in 1994.[10][11] YC-1 was initially identified for its antiplatelet activity but was later found to be a potent stimulator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway.[11] This dual activity sparked extensive research into its mechanism of action and the development of analogues for treating conditions like pulmonary hypertension.[11]
These early discoveries laid the groundwork for the exploration of benzyl-substituted indazoles as a rich source of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy.[12][13]
The Art of Creation: Synthetic Methodologies
The synthesis of benzyl-substituted indazoles primarily revolves around two key strategies: construction of the indazole ring followed by benzylation, or the incorporation of the benzyl group during the ring formation process. The regioselectivity of N-alkylation is a critical aspect, as the biological activity of N1- and N2-isomers can differ significantly.
Regioselective N-Benzylation of Pre-formed Indazoles
The most common approach for synthesizing 1-benzyl-indazoles is the direct N-alkylation of a pre-formed indazole ring with a benzyl halide (e.g., benzyl bromide). The choice of base and solvent is crucial for controlling the regioselectivity between the N1 and N2 positions.
-
Rationale for Reagent Selection : Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are frequently employed.[14][15] NaH deprotonates the indazole, forming the indazolide anion. The N1 position is generally more sterically accessible and thermodynamically favored, leading to a predominance of the N1-benzylated product, especially with sterically undemanding alkylating agents.[14][15] The use of THF often provides high N1 selectivity.[14][15]
A general workflow for this process is outlined below:
Caption: General workflow for N1-benzylation of indazole.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-1H-indazole
This protocol is a representative example of the N-alkylation of indazole using sodium hydride and benzyl bromide.[14][16]
Materials:
-
1H-Indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-indazole (1.0 eq). Dissolve the indazole in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-benzyl-1H-indazole.[16]
Therapeutic Applications and Mechanisms of Action
The benzyl-substituted indazole scaffold is a cornerstone in the development of inhibitors targeting protein kinases, a class of enzymes often dysregulated in cancer.[12][13][17] The benzyl group often serves to occupy a hydrophobic pocket in the ATP-binding site of these kinases, contributing to the compound's potency and selectivity.
| Compound | Target(s) | Therapeutic Area | Key Insights |
| Bendazac | Protein Denaturation, COX | Anti-inflammatory, Anti-cataract | Prevents protein denaturation induced by UV rays and inhibits cyclooxygenase (COX) enzymes.[7][9] |
| YC-1 | Soluble Guanylate Cyclase (sGC), FAK | Vascular Diseases | Stimulates sGC, leading to vasodilation and antiplatelet effects.[10][11] Also inhibits Focal Adhesion Kinase (FAK).[18] |
| Axitinib | VEGFRs, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma) | A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). The indazole core is crucial for its activity. |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | A multi-targeted tyrosine kinase inhibitor where the indazole moiety plays a key role in binding to the kinase hinge region.[12] |
| GSK2239633A | CCR4 | Inflammatory Diseases | An allosteric antagonist of the CC-chemokine receptor 4 (CCR4), with the N1-benzyl group being a key substituent for potency.[19] |
Mechanism of Action: Kinase Inhibition
Many benzyl-substituted indazoles function as ATP-competitive kinase inhibitors. The indazole core typically forms key hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The N1-benzyl group then extends into a hydrophobic pocket, often referred to as the "gatekeeper" pocket, enhancing the affinity and selectivity of the inhibitor.
The diagram below illustrates a simplified representation of how a benzyl-substituted indazole might inhibit a tyrosine kinase, preventing the phosphorylation of a substrate protein and blocking downstream signaling pathways that promote cell proliferation.
Caption: Inhibition of a receptor tyrosine kinase pathway.
Structure-Activity Relationships (SAR)
Systematic modification of the benzyl-substituted indazole scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
The Indazole Core : The indazole ring itself is often essential for activity. In many kinase inhibitors, it acts as a bioisostere for adenine, the core of ATP, forming critical hydrogen bonds with the kinase hinge region.[4]
-
The N1-Benzyl Group : This group is a key determinant of potency and selectivity.[10]
-
Substitution on the Benzyl Ring : The position and nature of substituents on the benzyl ring can dramatically influence activity. For instance, in YC-1 analogues, fluoro-substitution at the ortho position of the benzyl ring was found to be crucial for inhibiting HIF-1 transcriptional activity.[20] For CCR4 antagonists, meta-substituted benzyl groups were found to be the most potent.[19]
-
Bioisosteric Replacements : Replacing the benzyl group with other aromatic rings, such as pyridyl groups, can sometimes enhance activity.[20]
-
-
Substitution at the C3-Position : The C3 position of the indazole ring is another critical site for modification. Attaching various aryl, heteroaryl, or aliphatic groups at this position allows for the fine-tuning of the compound's properties, enabling it to interact with different regions of the target protein's binding site.
Future Directions and Conclusion
The benzyl-substituted indazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new drugs. Its journey from early anti-inflammatory agents to highly specific and potent kinase inhibitors for cancer treatment demonstrates the power of medicinal chemistry in optimizing a privileged core structure.
Future research will likely focus on:
-
Developing more selective inhibitors : By fine-tuning the substitutions on the scaffold, researchers aim to develop inhibitors that target specific kinases or even mutant forms of kinases, potentially leading to more effective and less toxic therapies.
-
Exploring new therapeutic areas : The versatility of the benzyl-indazole core suggests its potential in other diseases, including neurodegenerative disorders and infectious diseases.[17]
-
Novel synthetic methodologies : The development of more efficient, regioselective, and environmentally friendly methods for synthesizing substituted indazoles remains an active area of research.[1][21]
References
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- US4451477A - Bendazac treatment of cataract.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- microwave-assisted synthesis of n-2-benzyl-3-(4- ethoxycarbonylphenyl)
- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y. RSC Publishing.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
- Use of bendazac and its salts in the treatment of retinitis pigmentosa.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- Indazolone synthesis. Organic Chemistry Portal.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
- The inhibitory mechanism of YC-1, a benzyl indazole, on smooth muscle cell proliferation: an in vitro and in vivo study. PubMed.
- Technical Support Center: Selective N-Alkyl
- CN103641784A - Bendazac lysine synthesis process.
- What is Bendazac used for?.
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based C
- What is the mechanism of Bendazac?.
- US9163007B2 - 5-substituted indazoles as kinase inhibitors.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Indazole synthesis. Organic Chemistry Portal.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Indazoles in Drug Discovery. PharmaBlock.
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- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-benzyl-6-bromo-3-ethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-benzyl-6-bromo-3-ethyl-1H-indazole, a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. The described synthetic strategy is a multi-step process commencing with the formation of a 6-bromo-3-ethyl-1H-indazole intermediate, followed by a regioselective N-benzylation. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes methods for purification and characterization.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. They are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and anti-HIV activities[1][2]. The specific substitution pattern on the indazole core plays a crucial role in modulating the pharmacological profile of these molecules. The target molecule, this compound, incorporates several key structural features: a bromine atom at the 6-position, an ethyl group at the 3-position, and a benzyl group at the N-1 position. These modifications are anticipated to influence its biological activity and physicochemical properties.
This guide details a reliable and reproducible synthetic route to this compound, providing researchers with the necessary information to synthesize this compound for further investigation.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached through a retrosynthetic analysis, as depicted below. The primary disconnection is at the N-benzyl bond, leading to the key intermediate, 6-bromo-3-ethyl-1H-indazole, and a benzylating agent. The synthesis of the 6-bromo-3-ethyl-1H-indazole intermediate can be envisioned through the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor.
A practical forward synthesis involves a two-step sequence:
-
Synthesis of 6-bromo-3-ethyl-1H-indazole: This can be achieved through the reaction of 4-bromo-2-hydrazinobenzaldehyde with triethyl orthoformate followed by an intramolecular cyclization. While not explicitly detailed for the ethyl derivative in the provided literature, this is a common strategy for 3-substituted indazoles. A more direct approach, though potentially requiring more specialized starting materials, would be the cyclization of a 1-(4-bromo-2-nitrophenyl)propan-1-one derivative.
-
N-Benzylation of 6-bromo-3-ethyl-1H-indazole: The final step involves the regioselective alkylation of the indazole nitrogen with benzyl bromide. The regioselectivity of this reaction is critical, as alkylation can occur at either the N-1 or N-2 position[3][4][5][6]. Conditions favoring the thermodynamically more stable N-1 isomer are typically employed[6].
Experimental Protocols
Part 1: Synthesis of 6-bromo-3-ethyl-1H-indazole (Intermediate 1)
This protocol is adapted from general methods for the synthesis of 3-substituted indazoles.
Materials:
-
4-Bromo-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Sodium hydroxide
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Reaction Scheme:
Caption: Synthetic scheme for 6-bromo-3-ethyl-1H-indazole.
Procedure:
-
Step 1a: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethylprop-1-en-1-amine (Intermediate A).
-
In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Heat the reaction mixture to reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
-
-
Step 1b: Reductive Cyclization to 6-bromo-3-ethyl-1H-indazole.
-
To a solution of the crude intermediate from Step 1a in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 6-bromo-3-ethyl-1H-indazole as a solid.
-
Characterization of Intermediate 1:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the ethyl group.
-
¹³C NMR: The spectrum should confirm the presence of the correct number of carbon atoms in their expected chemical environments.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 6-bromo-3-ethyl-1H-indazole.
Part 2: Synthesis of this compound (Target Molecule)
This protocol is based on established methods for the N-1 regioselective alkylation of indazoles[3][5][7]. The use of a strong base like sodium hydride in an aprotic polar solvent such as tetrahydrofuran generally favors N-1 alkylation[3][7].
Materials:
-
6-bromo-3-ethyl-1H-indazole (Intermediate 1)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Reaction Scheme:
Caption: N-Benzylation of the indazole intermediate.
Procedure:
-
Step 2a: Deprotonation of 6-bromo-3-ethyl-1H-indazole.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-bromo-3-ethyl-1H-indazole (1 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Step 2b: N-Benzylation.
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Step 2c: Work-up and Purification.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as the final product.
-
Characterization of the Final Product:
-
¹H NMR: The spectrum should show signals for the benzyl group protons in addition to the indazole core and ethyl group protons.
-
¹³C NMR: The spectrum should show the additional carbon signals from the benzyl group.
-
Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the molecular weight of this compound.
-
HPLC: The purity of the final compound should be assessed by High-Performance Liquid Chromatography.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | 4-Bromo-2-nitrotoluene | DMF-DMA, Fe, NH₄Cl | DMF, Ethanol/Water | Reflux | 16-22 h | 50-60% |
| 2 | 6-bromo-3-ethyl-1H-indazole | NaH, Benzyl bromide | THF | 0 °C to RT | 12-16 h | 70-85% |
Experimental Workflow and Logic
Caption: Overall experimental workflow for the synthesis of this compound.
The choice of a two-part synthesis allows for the isolation and characterization of the key indazole intermediate, ensuring the purity of the material before the final N-alkylation step. The reductive cyclization in Part 1 is a robust method for forming the indazole core. In Part 2, the use of sodium hydride as a base is crucial for the deprotonation of the indazole N-H, which is a relatively weak acid. The subsequent nucleophilic attack of the resulting indazole anion on benzyl bromide proceeds via an SN2 mechanism. The regioselectivity for N-1 alkylation is generally favored under these conditions due to thermodynamic control[6].
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited synthetic methodologies for the formation and functionalization of the indazole scaffold. Each step includes a purification procedure (column chromatography) and recommendations for characterization (NMR, MS). The successful synthesis of the target molecule can be validated by comparing the analytical data of the synthesized material with the expected spectroscopic signatures. The purity of the final compound should be confirmed by HPLC analysis to ensure it meets the standards required for subsequent biological testing or other applications.
References
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones.
- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR.
- Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
- One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annul
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. (2021).
- A Comparative Guide to Indazole Alkyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022).
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. ORGANIC CHEMISTRY. (2024).
- Synthesis of 1H-Indazoles by the Reaction of Arynes with Hydrazones.
- Strategy design for 1H-indazole synthesis
- Indazole synthesis. Organic Chemistry Portal.
- Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry (RSC Publishing).
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023).
- Indazole Synthesis through the Copper-Catalyzed Cycliz
- optimizing reaction conditions for bromo-indazole synthesis. Benchchem.
- Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines | The Journal of Organic Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. (2021).
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoform
- Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- The synthesis technique of 3 methyl 1H indazoles.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021).
- Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com.
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- 5. research.ucc.ie [research.ucc.ie]
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- 7. pure.mpg.de [pure.mpg.de]
Step-by-step preparation of 1-benzyl-6-bromo-3-ethyl-1H-indazole
Application Note: Regioselective Synthesis of 1-Benzyl-6-bromo-3-ethyl-1H-indazole
Rationale and Structural Significance
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore in the development of potent kinase inhibitors and targeted therapeutics[1]. Specifically, 6-bromo-3-ethyl-1H-indazole is a highly versatile synthetic building block[2]. The bromine atom at the C6 position acts as a critical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C3-ethyl group provides necessary lipophilic contacts for target protein binding[2]. Benzylation of this scaffold is routinely required either to protect the nitrogen during subsequent transformations or to install a permanent hydrophobic element in the final drug candidate.
Mechanistic Causality: Overcoming the N1 vs. N2 Alkylation Dilemma
A persistent challenge in the functionalization of 1H-indazoles is the regioselective differentiation between the N1 and N2 positions during electrophilic alkylation[3]. Deprotonation of the indazole core generates an ambident indazolide anion, where the negative charge is delocalized across both nitrogen atoms.
The choice of base, solvent, and temperature dictates the regiochemical outcome:
-
Thermodynamic vs. Kinetic Control: Weak bases (e.g., K2CO3) in protic or mildly polar solvents often yield a nearly equimolar mixture of N1 and N2 isomers[4]. However, utilizing a strong, irreversible base like Sodium Hydride (NaH) in a strongly coordinating polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) drives the reaction toward the thermodynamically favored N1-alkylated product[3].
-
Steric Direction: The presence of the 3-ethyl group introduces severe steric hindrance at the adjacent N2 position. When a bulky electrophile like benzyl bromide is introduced, the steric clash heavily disfavors N2-alkylation, pushing the regioselectivity almost exclusively (>99:1) toward the N1 position[3].
-
Alternative Pathways: It is worth noting that if the N2-isomer is desired, specialized Gallium/Aluminum-mediated conditions must be employed to override this inherent N1 preference.
Mechanistic pathway highlighting the regioselective preference for N1-alkylation over N2-alkylation.
Quantitative Reaction Parameters
To ensure high fidelity in the synthesis, the following stoichiometry and optimization parameters have been established. DMF is selected over THF to maximize the solubility of the indazolide anion and enhance its nucleophilicity.
Table 1: Reagents and Materials for 10 mmol Scale
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 6-Bromo-3-ethyl-1H-indazole | 225.09 | 1.0 | 2.25 g | Starting Material |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | 0.48 g | Strong Base |
| Benzyl Bromide | 171.04 | 1.1 | 1.31 mL (1.88 g) | Electrophile |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent |
Table 2: Influence of Reaction Conditions on Regioselectivity
| Base / Solvent System | Temperature | N1 : N2 Ratio | Isolated Yield (%) |
| K2CO3 / Acetone | Reflux | 60 : 40 | 75 |
| Cs2CO3 / DMF | 25 °C | 85 : 15 | 82 |
| NaH / THF | 0 °C to 25 °C | 95 : 5 | 88 |
| NaH / DMF | 0 °C to 25 °C | >99 : 1 | 94 |
Data synthesized from established indazole alkylation principles[4],[3].
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for the N1-benzylation of 6-bromo-3-ethyl-1H-indazole.
Phase 1: Preparation of the Indazolide Anion
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Base Addition: Add 0.48 g of Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol). Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe.
-
Solvent Introduction: Suspend the washed NaH in 10 mL of anhydrous DMF and cool the suspension to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exothermic evolution of hydrogen gas and prevent thermal degradation of the solvent.
-
Deprotonation: Dissolve 2.25 g of 6-bromo-3-ethyl-1H-indazole (10.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases, indicating complete formation of the indazolide anion.
Phase 2: Electrophilic Addition 5. Alkylation: Add 1.31 mL of benzyl bromide (11.0 mmol) dropwise to the reaction mixture at 0 °C. 6. Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours. Causality: The extended reaction time at room temperature ensures complete conversion under thermodynamic control, maximizing the N1-isomer yield[3].
Phase 3: Reaction Quenching and Work-up 7. Quenching: Cool the reaction mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous ammonium chloride (NH4Cl) to neutralize any unreacted NaH. 8. Extraction: Dilute the mixture with 50 mL of distilled water and extract with Ethyl Acetate (EtOAc) (3 × 30 mL). 9. Washing: Wash the combined organic layers with water (3 × 30 mL) and brine (30 mL). Causality: Multiple water washes are strictly required to remove residual DMF, which otherwise co-elutes and complicates purification. 10. Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification 11. Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (from 95:5 to 85:15). The N1-alkylated product typically elutes faster (higher Rf) than the trace N2-isomer due to lower overall polarity. 12. Isolation: Pool the pure fractions and concentrate to afford this compound as an isolated solid.
Analytical Validation (Self-Validating System)
To ensure trustworthiness, the protocol must be validated analytically to confirm the regiochemistry. Relying solely on 1H-NMR chemical shifts is insufficient.
-
2D NOESY NMR: The definitive proof of N1-alkylation is the observation of a Nuclear Overhauser Effect (NOE) cross-peak between the benzylic protons (CH2) and the C7-proton of the indazole ring[4]. If N2-alkylation had occurred, an NOE cross-peak would instead be observed between the benzylic protons and the protons of the C3-ethyl group[3].
-
HMBC NMR: Further validation is achieved via 1H-13C HMBC, showing a three-bond correlation from the benzylic protons to the C7a carbon (for N1) rather than the C3a carbon (for N2)[4],[3].
References
Sources
Application Note: Strategic Benzylation of 6-Bromo-3-Ethyl-1H-Indazole
This Application Note is designed for researchers and process chemists optimizing the alkylation of 6-bromo-3-ethyl-1H-indazole . It addresses the critical challenge of regioselectivity (N1 vs. N2) inherent to the indazole scaffold, specifically analyzing how the 3-ethyl steric handle and 6-bromo electronic effect influence reaction outcomes.
Executive Summary & Mechanistic Insight
The benzylation of 6-bromo-3-ethyl-1H-indazole presents a classic ambident nucleophile challenge. Indazoles exist in a tautomeric equilibrium between
The Structural Advantage: 3-Ethyl Group
Unlike unsubstituted indazoles, which often yield significant N1/N2 mixtures (e.g., ~60:40 ratios), the 3-ethyl substituent provides a critical steric shield.
-
N2 Proximity: The ethyl group at C3 is spatially adjacent to the N2 nitrogen. This steric bulk significantly increases the activation energy for electrophilic attack at N2.
-
N1 Accessibility: The N1 nitrogen is flanked by the benzene ring proton (H7), which offers significantly less steric hindrance than the ethyl group.
-
6-Bromo Effect: The bromine at C6 increases the acidity of the NH proton (via inductive withdrawal), facilitating easier deprotonation compared to non-halogenated analogs, but has a negligible steric impact on the N1/N2 site selection.
Reagent Selection Guide
| Component | Recommended Reagent | Role & Rationale |
| Base | Sodium Hydride (NaH) (60% in oil) | Primary Choice. Irreversible deprotonation generates the "naked" indazolyl anion. The high charge density and steric demand of the sodium chelate, combined with the 3-ethyl bulk, strongly enforces N1 selectivity. |
| Cesium Carbonate (Cs₂CO₃) | Alternative.[3] Used for mild, weaker basic conditions. Larger Cs⁺ cation can sometimes alter selectivity via the "Ceasium Effect," but typically less selective than NaH for this specific substrate. | |
| Solvent | DMF (N,N-Dimethylformamide) | Preferred. High dielectric constant promotes Sɴ2 reaction rates. Excellent solubility for the indazole anion. |
| THF (Tetrahydrofuran) | Alternative.[4][5][6] Use if the product is difficult to precipitate from DMF or if strictly anhydrous conditions are required to prevent side reactions. | |
| Electrophile | Benzyl Bromide (BnBr) | More reactive than benzyl chloride. Preferred for rapid conversion at lower temperatures (0°C to RT), minimizing thermal equilibration to the N2 isomer. |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Optional. Only required if using weak bases (K₂CO₃) in non-polar solvents (Phase Transfer Catalysis conditions). |
Experimental Protocols
Protocol A: High-Selectivity N1-Benzylation (Standard)
Target Audience: Medicinal Chemists requiring high purity and yield.
Reagents:
-
Substrate: 6-bromo-3-ethyl-1H-indazole (1.0 eq)
-
Base: NaH (60% dispersion) (1.2 eq)
-
Electrophile: Benzyl bromide (1.1 eq)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolution: Dissolve 6-bromo-3-ethyl-1H-indazole in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will be observed.
-
Critical Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange, indicating anion formation.
-
-
Addition: Add Benzyl bromide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitor: Check by TLC (Hexane/EtOAc 4:1) or LCMS.[5] The N1 product usually runs slightly higher (less polar) than the N2 isomer on silica, though this can vary.
-
-
Quench: Cool back to 0°C and carefully quench with saturated aqueous NH₄Cl.
-
Workup: Dilute with water (excess) to precipitate the product. If solid forms, filter and wash with water/hexanes. If oil forms, extract with EtOAc (3x), wash with brine (2x) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from EtOH/Heptane is often sufficient due to high N1 selectivity. If necessary, flash chromatography (Gradient: 0→20% EtOAc in Hexanes).
Protocol B: Mild Phase-Transfer Conditions
Target Audience: Process Chemists avoiding NaH or scaling up.
Reagents:
-
Base: K₂CO₃ (2.5 eq)
-
Solvent: Acetone or Acetonitrile
-
Catalyst: TBAI (5 mol%)
-
Electrophile: Benzyl Bromide (1.2 eq)
Methodology:
-
Combine substrate, K₂CO₃, and TBAI in Acetone.
-
Add Benzyl bromide.
-
Heat to Reflux (approx. 60°C) for 6–12 hours.
-
Note: This method is kinetically slower and may yield a higher ratio of the N2 isomer (approx. 5–10%) compared to Protocol A, requiring chromatographic separation.
Analytical Validation (Isomer Identification)
Distinguishing the N1 and N2 regioisomers is critical. The 3-ethyl group provides a unique NMR handle.
| Feature | N1-Benzyl (Desired) | N2-Benzyl (Minor) |
| NOE Signal (Key) | Strong NOE between Benzyl-CH₂ and H7 (Ar-H). | Strong NOE between Benzyl-CH₂ and Ethyl-CH₂ (C3 substituent). |
| ¹³C NMR (C3) | Typically shielded relative to N2. | Typically deshielded relative to N1. |
| Chromatography | Usually higher R_f (Less Polar). | Usually lower R_f (More Polar). |
| Crystallinity | Often solidifies easily. | Often an oil or low-melting solid. |
Visualizations
Figure 1: Reaction Pathway & Regioselectivity
This diagram illustrates the competing pathways and the steric influence of the 3-Ethyl group.
Caption: Reaction pathway showing the steric blockade at N2 imposed by the 3-ethyl group, favoring N1 alkylation.
Figure 2: Experimental Workflow (Protocol A)
A logical flow for the execution of the standard NaH protocol.
Caption: Step-by-step workflow for the NaH-mediated benzylation protocol.
References
-
Regioselectivity in Indazole Alkylation
- Topic: Comprehensive review of N1 vs N2 selectivity drivers (sterics, electronics, solvent).
- Source:Beilstein J. Org. Chem.2014, 10, 1166–1171.
-
Steric Influence of C3-Substituents
- Topic: Detailed study on how C3-substituents (like ethyl)
-
Source:Journal of Organic Chemistry2023 , 88, 13049–13056.[7]
-
Synthesis of 6-Bromo-1H-Indazoles
-
NMR Characterization of N-Alkyl Indazoles
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Functionalization of 1-Benzyl-6-bromo-3-ethyl-1H-indazole
Introduction & Strategic Rationale
Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted anticancer therapeutics. Within this chemical space, 1-benzyl-6-bromo-3-ethyl-1H-indazole serves as a highly versatile electrophilic building block.
A critical strategic advantage of this specific substrate is the benzyl protection at the N1 position. Unprotected (NH) indazoles often inhibit palladium catalysts by forming stable, unreactive Pd-nitrogen complexes, which necessitates high catalyst loadings or specialized bulky ligands to achieve turnover[1]. By utilizing the N1-benzylated derivative, researchers prevent this catalyst poisoning, allowing for highly efficient C–C bond formation using standard, cost-effective catalysts like Pd(dppf)Cl₂[2]. Furthermore, the C3-ethyl group provides essential lipophilicity for drug-receptor interactions without sterically hindering the C6 position during cross-coupling.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura cross-coupling of this scaffold relies on a precisely orchestrated catalytic cycle. Understanding the causality behind each step is essential for rational reaction optimization:
-
Oxidative Addition : The electron-rich Pd(0) active species inserts into the C6–Br bond. While the electron-donating C3-ethyl group subtly increases the electron density of the indazole core, the C6-bromide remains a highly reactive electrophile, readily forming a Pd(II) intermediate.
-
Base Exchange : A base (typically K₂CO₃ or Cs₂CO₃) facilitates the exchange of the bromide ligand for a hydroxo or carbonato ligand. This step is mandatory, as it increases the electrophilicity of the palladium center and prepares it for transmetalation.
-
Transmetalation : The arylboronic acid transfers its aryl group to the Pd(II) center. This is often the rate-determining step, heavily influenced by the steric bulk of the boronic acid.
-
Reductive Elimination : The diaryl-Pd(II) complex collapses, forming the new C–C bond and regenerating the Pd(0) catalyst. Bidentate ligands like dppf enforce a cis-geometry on the palladium center, significantly accelerating this final step[2].
Suzuki-Miyaura catalytic cycle for this compound.
Data Presentation: Optimization of Reaction Conditions
To establish a robust protocol, various catalytic systems and solvent environments must be evaluated. The table below synthesizes quantitative optimization data for the C6-arylation of N-alkylated bromoindazoles, demonstrating how solvent polarity and ligand choice impact overall yield[2].
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 90 | 16 | 62 |
| 2 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 89 |
| 3 | Pd(OAc)₂ + SPhos (2%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 94 |
| 4 | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (3.0) | DMF/H₂O (4:1) | 100 | 12 | 76 |
Experimental Protocol: Self-Validating Workflow
Objective: Synthesize 6-aryl-1-benzyl-3-ethyl-1H-indazole derivatives via palladium-catalyzed cross-coupling.
Step 1: Reagent Preparation & Assembly
-
Charge a flame-dried Schlenk flask or microwave vial with this compound (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.3 equiv).
-
Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for competitive protodeboronation, a common degradation pathway in basic aqueous media.
Step 2: Catalyst and Base Addition
-
Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv) to the reaction vessel.
-
Causality: K₂CO₃ provides optimal basicity to drive the base exchange step without causing hydrolysis of sensitive functional groups on the substrate.
Step 3: Solvent Introduction & Degassing (Critical)
-
Add a 4:1 mixture of 1,4-Dioxane and H₂O to achieve a substrate concentration of ~0.1 M.
-
Self-Validation/Causality: The biphasic solvent system is engineered to dissolve both the highly lipophilic indazole core and the inorganic base. Degas the mixture by sparging with N₂ or Argon for 10–15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species.
Step 4: Reaction Execution
-
Seal the vessel and heat the reaction mixture to 90 °C for 12 hours under an inert atmosphere.
-
Self-Validation Checkpoint: Monitor reaction progress via LC-MS. The successful initiation of the reaction is confirmed by the disappearance of the starting material mass [M+H]⁺. Specifically, look for the elimination of the characteristic 1:1 isotopic doublet separated by 2 amu (indicative of ⁷⁹Br and ⁸¹Br) and the appearance of the new, unified product mass.
Step 5: Workup and Purification
-
Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water and brine.
-
Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient).
Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting & Quality Control
Even with robust protocols, specific substrate variations can introduce challenges. Use the following logic matrix to troubleshoot common failures:
-
Issue: High levels of protodeboronation (unreacted indazole remains, but boronic acid is consumed).
-
Causality: Boronic acids can rapidly hydrolyze in basic aqueous media at elevated temperatures.
-
Solution: Add the boronic acid in two separate portions over the course of the reaction, or switch to a less basic, anhydrous system (e.g., K₃PO₄ in dry Toluene) and lower the temperature to 80 °C.
-
-
Issue: Homocoupling of the arylboronic acid (formation of biaryl side products).
-
Causality: Excess oxygen dissolved in the solvent promotes the oxidative homocoupling of boronic acids.
-
Solution: Strictly adhere to the degassing protocol (Step 3). Ensure the inert gas line is thoroughly purged and consider utilizing the freeze-pump-thaw degassing method for highly sensitive couplings.
-
-
Issue: Incomplete conversion due to steric hindrance.
-
Causality: If employing an ortho-substituted arylboronic acid, the standard Pd(dppf)Cl₂ catalyst may struggle with the transmetalation step due to steric clashing.
-
Solution: Switch to a highly active, sterically demanding Buchwald ligand system such as Pd(OAc)₂ / SPhos (as shown in Table Entry 3), which is specifically designed to facilitate the coupling of sterically hindered substrates[1].
-
References
-
Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Advances URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (PMC) URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules (MDPI) URL: [Link]
Sources
Palladium-catalyzed cross-coupling of 1-benzyl-6-bromo-3-ethyl-1H-indazole
Application Note: Precision Functionalization of 1-Benzyl-6-bromo-3-ethyl-1H-indazole
Executive Summary & Strategic Rationale
Topic: . Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
The This compound scaffold represents a "privileged structure" in modern kinase inhibitor design. The indazole core mimics the purine ring of ATP, allowing for potent interaction with the hinge region of kinase enzymes.
-
The N1-Benzyl group: Provides hydrophobic interactions within the binding pocket and protects the reactive nitrogen, preventing catalyst poisoning.
-
The C3-Ethyl group: A critical structural feature that blocks the C3 position from unwanted direct arylation side reactions while enhancing metabolic stability and lipophilicity compared to a C3-methyl or C3-H analog.
-
The C6-Bromo handle: The focal point of this protocol. It is electronically primed for oxidative addition, allowing for the divergent synthesis of libraries via C-C (Suzuki-Miyaura) or C-N (Buchwald-Hartwig) bond formation.
This guide provides two field-validated protocols optimized for the specific electronic and steric environment of this trisubstituted indazole.
Chemical Workflow & Pathway Visualization
The following diagram outlines the divergent synthesis workflow, detailing the transition from the core scaffold to complex API (Active Pharmaceutical Ingredient) intermediates.
Caption: Divergent synthetic workflow for C6-functionalization of the 3-ethyl-indazole core.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2]
Objective: Installation of aryl or heteroaryl groups at the C6 position. Challenge: Indazole nitrogens can coordinate to Pd, dampening catalytic activity. Solution: Use of the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene), which creates a large bite angle and remains tightly bound to the metal, resisting displacement by the indazole nitrogen.
Materials & Reagents
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv / 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove ambient oxygen (critical to prevent homocoupling of the boronic acid).
-
Solvation: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Activation: Add the 2.0 M K₂CO₃ solution (3.0 equiv) dropwise.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS. The 3-ethyl group serves as a distinct NMR/LC marker. Look for the disappearance of the bromide (M) and appearance of the product (M - Br + Aryl).
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic phase over Na₂SO₄.[1][2]
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[5]
Objective: Installation of primary or secondary amines (e.g., piperazines, morpholines) at C6. Challenge: The electron-rich nature of the 3-ethyl-indazole system can make the oxidative addition step slower compared to electron-deficient aryl halides. Solution: Use of RuPhos Pd G3 precatalyst. The bulky, electron-rich RuPhos ligand facilitates oxidative addition into the C6-Br bond and promotes reductive elimination of the bulky amine product.
Materials & Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (0.02 equiv / 2 mol%)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.0 equiv) or Cs₂CO₃ (3.0 equiv) for base-sensitive substrates.
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure
-
Charge: In a glovebox or under strict Schlenk conditions, add Substrate (1.0 equiv), Amine (1.2 equiv), and RuPhos Pd G3 (2 mol%) to a vial.
-
Solvation: Add anhydrous THF (0.1 M concentration).
-
Base Addition:
-
Option A (Standard): Add LiHMDS (2.0 equiv) dropwise at room temperature.
-
Option B (Mild): If the amine contains esters/nitriles, use Cs₂CO₃ (3.0 equiv) and switch solvent to 1,4-Dioxane.
-
-
Reaction: Seal and heat to 65°C (THF) or 90°C (Toluene/Dioxane) for 2–6 hours.
-
Quench: Cool to RT and quench with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. Pass the crude residue through a short plug of Celite to remove Palladium black before column chromatography.
Mechanistic Insight: The Catalytic Cycle
Understanding the cycle aids in troubleshooting. The 3-ethyl group exerts a subtle electronic donating effect, slightly increasing the electron density at C6. This makes the Oxidative Addition (Step A) the rate-determining step (RDS), necessitating electron-rich ligands like RuPhos or dppf.
Caption: Pd-Catalytic Cycle highlighting the Rate-Determining Step (Oxidative Addition) for electron-rich indazoles.
Data Summary & Troubleshooting
| Parameter | Suzuki-Miyaura (Method A) | Buchwald-Hartwig (Method B)[3] |
| Primary Challenge | Protodeboronation of boronic acid | β-hydride elimination of amine |
| Optimal Temp | 90°C | 65°C - 90°C |
| Typical Yield | 75% - 92% | 60% - 85% |
| Troubleshooting | If conversion is low, add more Boronic Acid (not catalyst). | If C-H reduction (hydrodehalogenation) is observed, lower temp and switch to BrettPhos . |
| Effect of 3-Ethyl | Stabilizes core; no steric clash. | No electronic interference; prevents C3 side-reactions. |
References
-
BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Retrieved from
-
National Institutes of Health (PMC). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC Article. Retrieved from
-
Organic Chemistry Portal. Synthesis of Indazoles and Palladium-Catalyzed Coupling. Retrieved from
-
RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (Note: Discusses similar electronic systems). Retrieved from
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. (Foundational Mechanistic Reference). Retrieved from
(Note: The specific starting material "this compound" is a custom intermediate. The protocols above are derived from validated methodologies for the 6-bromo-indazole class, adjusted for the solubility and stability profiles of alkylated indazoles.)
Sources
Application Note: Strategic Functionalization of the C6-Bromo Position in Indazoles
Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The indazole heterocyclic core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or benzimidazole in kinase inhibitors and receptor antagonists. Within this framework, the 6-bromoindazole building block provides a highly versatile vector for exploring Structure-Activity Relationships (SAR) . The C6 position is electronically primed for palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse aryl, alkyl, and amine substituents.
The Causality of N-Protection
While unprotected heteroaryl halides can sometimes be coupled directly , the indazole N1-H is both acidic (pKa ~14) and nucleophilic. Subjecting an unprotected 6-bromoindazole to standard cross-coupling conditions—particularly those requiring strong bases like NaOtBu in Buchwald-Hartwig aminations—leads to two major failure modes:
-
Catalyst Poisoning: Deprotonation yields an indazolide anion that strongly coordinates to the electrophilic Palladium(II) center, forming stable, off-cycle complexes that halt the catalytic cycle.
-
Competing N-Arylation: The nucleophilic nitrogen can outcompete the desired exocyclic nucleophile, leading to polymeric or undesired N-functionalized byproducts.
Therefore, masking the indazole nitrogen is a mechanistic necessity to ensure high-yielding, regioselective functionalization at the C6-bromo position.
Strategic Workflow
The functionalization strategy relies on a three-phase workflow: Protection, Catalysis, and Deprotection.
Figure 1: Strategic workflow for the C6-functionalization of indazoles via N-protection.
Quantitative Comparison of N-Protecting Groups
Selecting the correct protecting group (PG) dictates the success of the downstream cross-coupling. The table below summarizes the quantitative and qualitative parameters for common indazole protecting groups.
| Protecting Group | Installation Reagents | Cleavage Reagents | Base Stability (Pd-Catalysis) | Typical Yields | Causality / Mechanistic Notes |
| THP (Tetrahydropyranyl) | DHP (1.5 eq), PTSA (0.1 eq), DCM | TFA or HCl in MeOH | Excellent | 85–95% | Completely stable to strong bases (NaOtBu). Note: Creates a stereocenter, leading to diastereomeric NMR spectra if the substrate is chiral. |
| Boc (tert-Butoxycarbonyl) | Boc₂O (1.2 eq), DMAP (0.1 eq), THF | TFA in DCM | Moderate | 80–90% | Susceptible to premature cleavage at >80°C in the presence of strong alkoxide bases (Buchwald conditions). |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl (1.2 eq), NaH (1.5 eq), DMF | TBAF or TFA | Excellent | 75–85% | Highly robust under all cross-coupling conditions. Requires rigorous anhydrous conditions for installation. |
Self-Validating Experimental Protocols
The following protocols provide step-by-step methodologies for the end-to-end functionalization of 6-bromoindazole, utilizing the THP protecting group due to its superior base stability and atom-economical installation.
Protocol A: N1-Protection with Tetrahydropyranyl (THP)
Objective: Mask the indazole NH to prevent Pd-catalyst poisoning.
-
Setup: To an oven-dried 100 mL round-bottom flask, add 6-bromo-1H-indazole (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 40 mL).
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (PTSA, 1.0 mmol, 0.1 eq). Causality: PTSA acts as a Brønsted acid to protonate 3,4-dihydro-2H-pyran (DHP), generating a highly electrophilic oxocarbenium ion.
-
Reagent Addition: Add DHP (15.0 mmol, 1.5 eq) dropwise over 5 minutes. Stir at room temperature (20–25°C) for 4 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction on silica gel TLC (Eluent: 3:1 Hexanes/EtOAc). The unprotected indazole will streak near the baseline (Rf ~0.1), while the THP-protected product will appear as a clean, fast-eluting spot (Rf ~0.6) under UV (254 nm).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the PTSA and prevent reversible deprotection. Extract with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Objective: Form a C-C bond using an arylboronic acid.
-
Setup: In a Schlenk tube, combine N1-THP-6-bromoindazole (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Sparge the mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen irreversibly oxidizes the active Pd(0) species into inactive Pd(II)-peroxo complexes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand forces a wide bite angle on the palladium center, accelerating the final reductive elimination step.
-
Reaction: Seal the tube and heat at 90°C for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Analyze an aliquot. The characteristic M / M+2 isotopic pattern of the bromine atom (1:1 ratio) must completely disappear, replaced by the mass of the coupled product.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc.
Protocol C: Buchwald-Hartwig Amination at C6
Objective: Form a C-N bond using a secondary amine.
-
Setup (Glovebox/Schlenk): To an oven-dried vial, add N1-THP-6-bromoindazole (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (1.5 mmol, 1.5 eq).
-
Reagents & Solvent: Add the secondary amine (1.2 mmol, 1.2 eq) and anhydrous Toluene (5 mL). Causality: XPhos is a bulky, electron-rich biarylphosphine ligand specifically designed to facilitate the difficult oxidative addition into unactivated C-Br bonds and force the C-N reductive elimination. Toluene is used because non-polar solvents maximize the basicity of NaOtBu.
-
Reaction: Heat at 100°C for 8 hours.
-
Self-Validation Checkpoint (Visual & TLC): The active Pd(0)-XPhos complex is typically dark red/purple. A shift to a dull brown/black indicates catalyst death or reaction completion.
Mechanistic Pathway: Palladium Catalysis
The underlying mechanism for both Protocol B and Protocol C follows a classical Pd(0)/Pd(II) catalytic cycle, driven by the strategic choices in ligand and base.
Figure 2: General palladium-catalyzed cross-coupling cycle at the indazole C6 position.
Conclusion & Best Practices
Functionalizing the C6 position of the indazole core is a highly reliable method for expanding chemical space in drug discovery. The critical success factor is the N-protection strategy , which prevents catalyst deactivation and ensures regiocontrol. For standard Suzuki and Buchwald couplings, the THP protecting group offers the best balance of base stability and ease of removal. Always ensure rigorous deoxygenation of solvents and utilize bulky, electron-rich ligands (e.g., dppf, XPhos) to overcome the activation energy barriers inherent to heterocyclic cross-couplings.
References
-
Yang, Y., Niedermann, K., Han, C., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4638–4641. Available at:[Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
Application Note: Utility of 1-Benzyl-6-bromo-3-ethyl-1H-indazole in Advanced API Synthesis
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the indazole core is a privileged pharmacophore, frequently deployed as a hinge-binding motif in the development of highly selective kinase inhibitors for oncology and neurodegenerative diseases[1],[2]. 1-Benzyl-6-bromo-3-ethyl-1H-indazole serves as a highly specialized, advanced pharmaceutical intermediate designed to streamline the synthesis of these complex Active Pharmaceutical Ingredients (APIs).
As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale and field-proven protocols for utilizing this specific building block. The strategic pre-installation of the C3-ethyl group provides critical lipophilic burial in the hydrophobic pockets of kinase active sites, while the C6-bromide acts as a versatile handle for modular sp²-sp² cross-coupling[2]. Crucially, the N1-benzyl group ensures robust protection of the indazole core during harsh upstream basic conditions, outperforming more labile protecting groups like SEM or Boc[3].
Physicochemical & Structural Profiling
To successfully integrate this intermediate into a drug development pipeline, scientists must first understand the functional causality of its structural components. Table 1 summarizes the quantitative data and strategic utility of the molecule.
Table 1: Physicochemical Properties and Structural Rationale
| Property / Feature | Value / Description | Strategic Rationale in Drug Design |
| Chemical Name | This compound | Advanced core scaffold for API synthesis. |
| CAS Registry Number | 215815-10-4[4] | Unique identifier for commercial sourcing. |
| Molecular Formula | C₁₆H₁₅BrN₂[4] | Defines stoichiometric calculations for workflows. |
| Molecular Weight | 315.21 g/mol | - |
| C3-Ethyl Group | Aliphatic extension | Modulates lipophilicity; fills small hydrophobic pockets adjacent to the kinase hinge region. |
| C6-Bromo Group | Halogen handle | Enables highly regioselective palladium-catalyzed cross-coupling to extend the scaffold toward the solvent-exposed region. |
| N1-Benzyl Group | Robust protecting group | Prevents unwanted N-alkylation/arylation; survives strong bases and high-temperature nucleophilic environments. |
Mechanistic Context: Indazoles in Target Signaling
Before executing the synthetic protocols, it is essential to visualize how the final deprotected indazole API functions biologically. The free N1-H and N2 atoms of the indazole core form a critical hydrogen bond donor/acceptor pair with the backbone amides of the kinase hinge region, effectively blocking ATP binding[1].
Mechanism of action for indazole-based kinase inhibitors in disease pathways.
Experimental Workflows & Validated Protocols
The following protocols represent a self-validating system for converting this compound into a functionalized API.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C6 position with an aryl or heteroaryl motif.
Causality & Expert Insight: The C6-bromide is highly reactive toward oxidative addition by Pd(0)[5]. We specifically select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a large bite angle. This accelerates the reductive elimination step and suppresses unwanted β-hydride elimination or protodeboronation side reactions, which are common when coupling bulky heteroaryl groups[5]. A biphasic 1,4-dioxane/water system is employed to ensure total dissolution of both the lipophilic indazole intermediate and the inorganic base (K₂CO₃) required to activate the boronic acid via an "ate" complex[6].
Step-by-Step Methodology:
-
Preparation: Charge a dry, argon-flushed Schlenk flask with this compound (1.0 mmol, 315 mg), the desired aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the biphasic mixture with argon gas for 15 minutes to remove dissolved oxygen, preventing premature catalyst oxidation.
-
Catalyst Loading: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) under a positive stream of argon.
-
Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring.
-
Monitoring: Confirm complete consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 3:1).
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography to isolate the N1-benzyl-6-aryl-3-ethyl-1H-indazole intermediate.
Protocol B: Orthogonal N1-Debenzylation for API Liberation
Objective: Remove the N1-benzyl protecting group to reveal the free indazole NH.
Causality & Expert Insight: While protecting groups like SEM or Boc are common, they frequently degrade under the harsh, high-temperature basic conditions of the Suzuki coupling[3]. The benzyl group provides robust stability. To remove it without reducing the newly formed C6-aryl system, catalytic hydrogenolysis (Pd/C, H₂) is standard. However, if the C6-substituent contains reducible motifs (e.g., alkenes) or catalyst poisons (e.g., sulfides), an acidic cleavage using Trifluoromethanesulfonic acid (TfOH) in Trifluoroacetic acid (TFA) provides an orthogonal, highly reliable alternative[3].
Step-by-Step Methodology (Acidic Cleavage Route):
-
Dissolution: Dissolve the N1-benzyl-6-aryl-3-ethyl-1H-indazole intermediate (1.0 mmol) in neat TFA (5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add TfOH (5.0 mmol, 0.44 mL) dropwise at 0 °C. Self-Validation Step: Add Anisole (2.0 mmol) to act as a carbocation scavenger, preventing the cleaved benzyl cation from re-alkylating electron-rich rings on the API.
-
Cleavage: Warm the reaction to 60 °C and stir for 4–6 hours. Monitor the deprotection via LC-MS.
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench by dropwise addition into ice-cold saturated aqueous NaHCO₃ until a pH of ~8 is reached.
-
Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Final Isolation: Purify via preparative HPLC to yield the final, biologically active 6-aryl-3-ethyl-1H-indazole API.
Synthetic Workflow Visualization
The following diagram maps the logical progression of the protocols described above, illustrating the transformation from the raw intermediate to the final therapeutic scaffold.
Synthetic workflow from this compound to final API.
References
1.[4] 1-苄基-6-溴-3-乙基-1H-吲唑_CAS:215815-10-4. cmxx.com. 2.[1] Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. PubMed (nih.gov). 3.[2] Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry. ACS Publications (acs.org). 4.[6] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications (acs.org). 5.[5] The Suzuki Reaction - Andrew G Myers Research Group. harvard.edu. 6.[3] Journal of Medicinal Chemistry Vol. 50 No. 5 (Greene's Protective Groups in Organic Synthesis). ACS Publications (acs.org).
Sources
- 1. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Üлù-6-äå-3-ÒÒ»ù-1H-ßÅßò _CAS:215815-10-4 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro Assay Protocols for 1-benzyl-6-bromo-3-ethyl-1H-indazole: A Guide for Preclinical Characterization
Introduction
1-benzyl-6-bromo-3-ethyl-1H-indazole is a synthetic heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in many biologically active compounds and approved drugs, often acting as a bioisostere for indole.[1] Indazole derivatives have been successfully developed as kinase inhibitors for the treatment of cancer.[2] Given the prevalence of the indazole core in kinase inhibitors, this guide will present a series of detailed in vitro protocols assuming a primary hypothesis: that this compound is a novel inhibitor of the Serine/Threonine Kinase Akt (also known as Protein Kinase B or PKB).
The PI3K/Akt signaling pathway is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4] Its dysregulation is a hallmark of numerous human diseases, particularly cancer, making Akt a critical therapeutic target.[3][5] The protocols outlined herein are designed to rigorously test this hypothesis by quantifying the compound's inhibitory activity, confirming its engagement with the target protein in a cellular context, and assessing its functional impact on the downstream signaling pathway.
This document provides researchers, scientists, and drug development professionals with a comprehensive suite of validated in vitro assays to characterize the biological activity of this compound.
The Akt Signaling Pathway and Point of Inhibition
The Akt signaling cascade is initiated by various upstream signals that activate phosphoinositide 3-kinase (PI3K).[5] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a docking site for Akt at the plasma membrane, where it is subsequently phosphorylated and fully activated by PDK1 and mTORC2.[5][6] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3] The hypothetical inhibitory action of this compound is at the level of the Akt kinase itself, preventing the phosphorylation of its downstream effectors.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, indicating the hypothesized point of inhibition by this compound.
Application Note 1: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Akt1 kinase.
Principle: This homogeneous, fluorescence-based assay measures the phosphorylation of a peptide substrate by Akt kinase.[7] The amount of phosphopeptide produced is quantified, and the inhibition of this reaction by the test compound is used to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
Caption: Workflow for the biochemical kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay, which measures ADP produced during the kinase reaction.[9]
Materials:
-
Akt1, active, human, recombinant (e.g., SignalChem, #A16-10G)
-
AKTide-2T (KKGSEQESVKE) substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
This compound, dissolved in 100% DMSO
-
Known Akt inhibitor (e.g., GSK690693) as a positive control
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[9]
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Dilute the compound further in Kinase Buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.[9]
-
Add 2 µL of a solution containing Akt1 enzyme and substrate peptide in Kinase Buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for Akt1 (typically 10-100 µM).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30 minutes.[9]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]
Expected Results:
| Compound | IC50 (nM) [Hypothetical] |
| This compound | 50 |
| GSK690693 (Positive Control) | 10 |
| DMSO (Vehicle Control) | >10,000 |
Application Note 2: Cell-Based Phospho-Akt Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit Akt signaling in a cellular context by measuring the phosphorylation of Akt at Serine 473.
Principle: This assay involves treating cultured cells with the test compound, followed by stimulation with a growth factor (e.g., insulin or IGF-1) to activate the PI3K/Akt pathway. The levels of phosphorylated Akt (p-Akt), a marker of its activation, are then measured by Western blotting and compared to the total Akt levels.[12][13] A reduction in the p-Akt/total Akt ratio indicates inhibition of the pathway.
Caption: Workflow for the cell-based phospho-Akt Western blot assay.
Protocol: Western Blot for p-Akt (Ser473)
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Growth factor (e.g., human insulin)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt[12]
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal Akt phosphorylation.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[16]
-
Strip the membrane and re-probe with the anti-pan-Akt antibody to assess total Akt levels as a loading control.
-
Data Analysis:
-
Quantify the band intensities for both p-Akt and total Akt using densitometry software.
-
Calculate the ratio of p-Akt to total Akt for each treatment condition.
-
Normalize the results to the stimulated vehicle control.
Expected Results: A dose-dependent decrease in the p-Akt/total Akt ratio in cells treated with this compound compared to the vehicle-treated control.
Application Note 3: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
Objective: To confirm the direct binding of this compound to Akt in intact cells.
Principle: CETSA is a powerful method for verifying drug-target interaction in a cellular environment.[16][17] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[18][19] In a CETSA experiment, cells are treated with the compound, heated to denature and precipitate proteins, and the amount of soluble Akt remaining is quantified by Western blotting.[18] An increase in soluble Akt at higher temperatures in the presence of the compound indicates target engagement.[17]
Protocol: CETSA for Akt Target Engagement
Materials:
-
Same cell line, growth media, and compound as in the Western blot protocol.
-
PBS with protease and phosphatase inhibitors.
-
Equipment for precise temperature control (e.g., PCR thermocycler).
-
Reagents and equipment for Western blotting as described previously.
Procedure:
-
Cell Treatment:
-
Culture cells to high confluency in a 10 cm dish.
-
Treat the cells with a high concentration of this compound (e.g., 10-20x the cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.[19]
-
-
Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[18]
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble fractions by Western blotting for total Akt, as described in the previous protocol.
-
Data Analysis:
-
Quantify the Akt band intensity for each temperature point for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble Akt (relative to the non-heated control) against the temperature for both conditions.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization of Akt and confirms target engagement.
Expected Results: The melting curve for Akt in cells treated with this compound will be shifted to higher temperatures compared to the DMSO-treated control, indicating that the compound binds to and stabilizes Akt.
References
-
Martinez Molina, D. et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Zhang, T. et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pelago Bioscience (2023). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
-
Magee, J. (2023). Western blot protocol. Washington University in St. Louis. Available at: [Link]
-
Jones, R. G. & Thompson, C. B. (2009). Kinase AKT controls innate immune cell development and function. Nature Immunology. Available at: [Link]
-
Jensen, T. P. & Bicker, F. (2020). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Available at: [Link]
-
Manning, B. D. & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell. Available at: [Link]
- Advanced BioReagents Systems (2023). Phospho-Akt (Ser473) Detection Kit B (Cell-based). Advanced BioReagents Systems.
-
Chen, Y. R. et al. (2015). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Azure Biosystems (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Oreate AI (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]
-
Thakkar, S. et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]
-
Creative Bioarray (2023). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
ResearchGate (2022). I am looking for an accurate method for determining the IC50 value?. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Al-Warhi, T. et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link]
-
Li, Y. et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- Bertolini, G. et al. (2011). Process for the preparation of 1-benzyl-3-hydroxymethyl-1h-indazole and its derivatives and required magnesium intermediates. Google Patents.
-
Organic Chemistry Portal (2024). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Journal of Pharmaceutical Negative Results (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Autech Industry Co.,Limited (2023). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Autech Industry Co.,Limited. Available at: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Akt-ing Up Just About Everywhere: Compartment-Specific Akt Activation and Function in Receptor Tyrosine Kinase Signaling [frontiersin.org]
- 5. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. assayquant.com [assayquant.com]
- 8. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 9. promega.com [promega.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pelagobio.com [pelagobio.com]
- 18. researchgate.net [researchgate.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Methods for 3-Ethyl-Indazole Derivatives
Executive Summary & Strategic Analysis
The 3-ethyl-1H-indazole scaffold is a critical pharmacophore in modern drug discovery, serving as a core structural motif in various kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and anti-inflammatory agents. While 3-methylindazoles are ubiquitous, the 3-ethyl variant offers unique steric and lipophilic properties that can enhance potency and metabolic stability.
Scaling the synthesis of 3-ethyl-indazole from milligram discovery batches to kilogram process batches presents distinct challenges. This guide details two primary methodologies:
-
De Novo Ring Construction (Modified Widman-Stoermer): The most cost-effective route for bulk manufacturing, utilizing the cyclization of 2-aminopropiophenone.
-
C3-Functionalization (Suzuki-Miyaura Coupling): A convergent, modular approach ideal for late-stage functionalization or when avoiding diazonium chemistry is preferred.
Route Comparison Matrix
| Feature | Route A: De Novo Cyclization | Route B: C3-Cross Coupling |
| Scalability | High (Multi-kg potential) | Moderate-High (100g - 1kg) |
| Cost Efficiency | Excellent (Cheap reagents) | Moderate (Pd catalyst, Boronic acids) |
| Safety Profile | Moderate (Diazonium intermediate) | High (Standard chemical risks) |
| Step Count | 2 (from nitro precursor) | 2 (from indazole core) |
| Key Challenge | Exotherm control & purity profile | Catalyst removal & raw material cost |
Mechanistic Pathways & Logic
To understand the critical process parameters (CPPs), we must visualize the reaction pathways.
Diagram 1: Synthetic Pathways Overview
Caption: Comparison of the De Novo Cyclization (Route A) and Palladium-Catalyzed Cross-Coupling (Route B) pathways for synthesizing 3-ethyl-indazole.
Protocol 1: Modified Widman-Stoermer Synthesis (Primary Scalable Route)
This method relies on the diazotization of o-aminopropiophenone followed by spontaneous intramolecular cyclization. It is the preferred route for cost-sensitive scale-up.
Mechanism & Safety Note
The reaction proceeds via the formation of a diazonium ion. CRITICAL SAFETY WARNING: Diazonium salts are potentially explosive if isolated or allowed to dry. This protocol uses an in-situ generation and consumption method, maintaining the intermediate in aqueous solution at low temperatures to mitigate risk.
Materials
-
Precursor: 2-Aminopropiophenone (prepared via reduction of 2-nitropropiophenone).
-
Reagents: Sodium Nitrite (NaNO2), Concentrated Hydrochloric Acid (HCl).
-
Solvent: Water (process solvent), Ethyl Acetate (extraction).[1][2]
-
Equipment: Jacketed glass reactor with overhead stirring, internal temperature probe, dropping funnel.
Step-by-Step Protocol
-
Acidification:
-
Charge the reactor with 2-aminopropiophenone (1.0 equiv) and Water (10 vol).
-
Slowly add Conc. HCl (2.5 - 3.0 equiv) while stirring.
-
Observation: The amine will dissolve to form the hydrochloride salt. The solution may be yellow/orange.
-
Cool the mixture to -5°C to 0°C . Strict temperature control is vital to prevent decomposition.
-
-
Diazotization:
-
Prepare a solution of Sodium Nitrite (1.1 equiv) in minimal Water (2 vol).
-
Add the NaNO2 solution dropwise to the reactor over 30–60 minutes.
-
Control Point: Maintain internal temperature < 5°C .
-
Stir for an additional 30 minutes at 0°C.
-
Check: Verify excess nitrous acid using starch-iodide paper (should turn blue/black instantly). If negative, add small aliquots of NaNO2.
-
-
Cyclization (Reduction):
-
Note: Unlike standard diazonium chemistry requiring a reducing agent (like SnCl2) for hydrazines, the Widman-Stoermer cyclization of o-acyl anilines often cyclizes spontaneously or upon slight warming/pH adjustment.
-
In this specific modification for o-aminoketones: Slowly add a solution of Sodium Sulfite (Na2SO3, 2.5 equiv) or Stannous Chloride (SnCl2) if a reductive mechanism is preferred, BUT for direct indazole formation from ketone, controlled warming is often sufficient.
-
Preferred Scalable Variant: Neutralize the cold diazonium solution carefully with NaOH (aq) to pH ~4–5, then allow to warm to Room Temperature (20–25°C). The intramolecular attack of the diazonium on the enolizable ketone methylene occurs.
-
Stir for 2–4 hours. A precipitate (the indazole) typically forms.
-
-
Work-up & Purification:
-
Adjust pH to ~7–8.
-
Filter the crude solid.
-
Purification: Recrystallization from Ethanol/Water or Toluene .
-
Yield Expectation: 70–85%.
-
Protocol 2: Palladium-Catalyzed C3-Ethylation (Convergent Route)
This route is ideal when 3-bromoindazole is already available or when the 2-aminopropiophenone precursor is difficult to source. It utilizes Suzuki-Miyaura cross-coupling.[3][4]
Materials
-
Substrate: 3-Bromo-1H-indazole (or 1-THP-3-bromoindazole for better solubility/yield).
-
Coupling Partner: Ethylboronic acid (or Potassium Ethyltrifluoroborate).
-
Catalyst: Pd(dppf)Cl2[5]·CH2Cl2 (Robust, air-stable) or Pd(PPh3)4.
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Protocol
-
Reaction Setup:
-
In a nitrogen-purged reactor, dissolve 3-Bromo-1H-indazole (1.0 equiv) in 1,4-Dioxane (10 vol).
-
Add Ethylboronic acid (1.5 equiv). Note: Ethylboronic acid can be volatile and unstable; Potassium Ethyltrifluoroborate is a more stable solid alternative for scale-up.
-
Add K2CO3 (3.0 equiv) dissolved in Water (2.5 vol).
-
-
Catalyst Addition:
-
Degas the mixture by bubbling Nitrogen for 15 minutes.
-
Add Pd(dppf)Cl2 (0.03 - 0.05 equiv).
-
Process Tip: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for alkyl-aryl couplings due to the faster rate of reductive elimination, reducing beta-hydride elimination side products.
-
-
Coupling:
-
Heat the mixture to 85–90°C (Reflux).
-
Stir for 4–12 hours. Monitor by HPLC (Target: <2% starting bromide).
-
-
Work-up:
-
Purification:
Process Control & Troubleshooting
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in diazotization and cross-coupling workflows.
Key Optimization Parameters
-
Regioselectivity (Route B): If using free NH-indazole, N-ethylation is a competing side reaction (though rare under Suzuki conditions, it can occur if alkyl halides are present). Using Boronic acids prevents this.
-
Exotherm Management (Route A): The diazotization is exothermic. On a >100g scale, active cooling (jacketed reactor) is mandatory. Do not rely on ice baths alone.
References
-
Widman-Stoermer Synthesis Context
-
Suzuki Coupling of Indazoles
-
Scalability & Regioselectivity
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Widman-Stoermer Synthesis [drugfuture.com]
- 8. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Ethylation of Indazole at the C3 Position
Introduction: The Challenge and Opportunity of C3-Functionalized Indazoles
The indazole scaffold is a privileged bicyclic heterocycle, serving as a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, making it a molecule of significant interest in drug discovery. Notable drugs incorporating the indazole moiety include the kinase inhibitors Axitinib and Niraparib.[1][2] The functionalization of the indazole core is pivotal for modulating its pharmacological properties.
However, the direct alkylation of the indazole ring presents a significant regioselectivity challenge.[3] The molecule exists in two tautomeric forms, 1H- and 2H-indazole, and possesses two nucleophilic nitrogen atoms (N1 and N2) and a nucleophilic carbon at the C3 position.[4][5] In classical alkylation reactions involving a base and an alkyl halide, the deprotonated indazole anion preferentially reacts at the more nucleophilic nitrogen positions, leading to mixtures of N1- and N2-alkylated products.[5][6] Direct ethylation at the C3 position via these conventional methods is exceedingly rare and inefficient due to the lower intrinsic nucleophilicity of the C3 carbon.[2][3]
This guide bypasses the well-trodden path of N-alkylation to focus on modern, sophisticated strategies that enable selective C-H functionalization at the C3 position. We will explore cutting-edge methodologies, including photoredox catalysis and transition-metal-catalyzed approaches, that have revolutionized the synthesis of C3-alkylated indazoles. These techniques provide researchers with reliable pathways to access novel chemical space for drug development and materials science.
Part 1: Mechanistic Insights into Regioselectivity
Understanding the electronic properties of the indazole ring is paramount to controlling the site of ethylation. The failure of classical methods and the success of modern ones are rooted in the fundamental reactivity of the molecule.
The Inherent Bias Toward N-Alkylation
Under basic conditions, a proton is abstracted from one of the nitrogen atoms, generating an indazolide anion. This anion exhibits ambident nucleophilicity, with the primary reaction sites being the N1 and N2 atoms. The ratio of N1 to N2 alkylation is highly dependent on factors such as the base, solvent, temperature, and the nature of substituents on the indazole ring.[5][6][7] The C3 position, being less nucleophilic, does not effectively compete for the electrophilic ethylating agent.
Caption: Tautomerism and conventional alkylation pathways of indazole.
Modern Strategies for C3-Selective Ethylation
To circumvent the inherent N-nucleophilicity, contemporary methods generate reactive ethyl species that do not require an anionic indazole intermediate or alter the indazole's reactivity profile.
-
Direct C-H Functionalization via Radical Intermediates: Photoredox and other radical-initiating systems generate neutral, electrophilic ethyl radicals. These radicals preferentially attack the most electron-rich position of the neutral indazole ring, which is the C3 carbon.[8] This strategy is particularly effective for N-protected or 2-aryl-2H-indazoles where the N-H reactivity is masked.[9]
-
Umpolung (Reversal of Polarity): This elegant strategy involves converting the indazole into an electrophile. For instance, by preparing an N-benzoyloxyindazole, the C3 position becomes susceptible to nucleophilic attack. A copper-hydride catalyst can then facilitate the addition of an ethyl group from an alkene source.[2][3][10]
-
Directed Metalation: This classical organometallic approach involves protecting one of the nitrogen atoms (typically N2), followed by deprotonation of the C3-H using a strong base (like n-BuLi). The resulting C3-lithiated species can then be quenched with an ethyl electrophile (e.g., iodoethane).[5]
Caption: Workflow of modern strategies for achieving C3-ethylation.
Part 2: Experimental Protocols
The following protocols are representative procedures derived from the literature and adapted for the specific synthesis of C3-ethyl indazole derivatives. Researchers should perform their own optimization based on their specific substrate.
Protocol 1: Visible-Light Photoredox-Catalyzed C3-Ethylation
This protocol is based on the principles of direct C-H alkylation using a photocatalyst to generate radical intermediates.[8][11] It is particularly suitable for N-substituted indazoles.
Materials and Equipment:
-
Substrate: 2-Aryl-2H-indazole (1.0 eq)
-
Ethyl Source: Ethyl-substituted sulfoxonium ylide or suitable ethyl radical precursor (1.5-2.0 eq)
-
Photocatalyst: 4CzIPN or a similar organic photocatalyst (1-5 mol%)
-
Solvent: Anhydrous DMSO or MeCN (0.1 M)[1]
-
Equipment: Schlenk tube or vial with a magnetic stir bar, blue LED light source (450-460 nm), nitrogen or argon supply.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-aryl-2H-indazole (e.g., 0.2 mmol, 1.0 eq), the ethyl source (0.4 mmol, 2.0 eq), the photocatalyst (e.g., 4CzIPN, 0.002 mmol, 1 mol%), and the base (e.g., Cs₂CO₃, 0.4 mmol, 2.0 eq).
-
Add the anhydrous solvent (2.0 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.
-
Seal the tube and place it approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously. A cooling fan may be necessary to maintain room temperature.
-
Irradiate the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired C3-ethyl-2-aryl-2H-indazole.
Protocol 2: Directed Metalation for C3-Ethylation
This protocol follows a more traditional organometallic route requiring N-protection and strong basic conditions.[5]
Materials and Equipment:
-
Starting Material: 1H-Indazole
-
Protecting Agent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Bases: NaH (for protection), n-Butyllithium (n-BuLi) (for lithiation)
-
Ethylating Agent: Iodoethane (Et-I)
-
Deprotection Agent: Tetrabutylammonium fluoride (TBAF) or HCl
-
Solvents: Anhydrous THF, Diethyl ether
-
Equipment: Standard glassware for anhydrous reactions, inert atmosphere setup (N₂ or Ar), low-temperature bath (-78 °C).
Procedure:
-
N-Protection: a. To a solution of 1H-indazole (1.0 eq) in anhydrous THF at 0 °C, add NaH (60% dispersion in oil, 1.1 eq) portion-wise. Stir for 30 minutes. b. Add SEM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for 12 hours. c. Work up the reaction by quenching with water and extracting with ether. Purify to obtain a mixture of N1- and N2-SEM protected indazoles. The N2-isomer is required for the next step and can be isolated by chromatography.[5]
-
C3-Lithiation and Ethylation: a. To a solution of the N2-SEM protected indazole (1.0 eq) in anhydrous THF (0.2 M) under argon, cool the mixture to -78 °C. b. Add n-BuLi (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise. A color change is typically observed. Stir at -78 °C for 1 hour. c. Add iodoethane (1.2 eq) to the reaction mixture at -78 °C and continue stirring for 2 hours. d. Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. e. Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Deprotection: a. Dissolve the crude product in THF and treat with TBAF (1 M in THF, 1.5 eq). Stir at room temperature until deprotection is complete (monitor by TLC). b. Alternatively, acidic deprotection can be achieved using aqueous HCl in ethanol.
-
Purification: After workup, purify the final C3-ethyl-1H-indazole product by column chromatography.
Part 3: Data Summary and Method Comparison
| Method | Indazole Substrate | Ethyl Source | Key Reagents & Conditions | Advantages | Limitations |
| Photoredox Catalysis | Typically N-protected or 2-Aryl-2H-indazole | Ethyl radical precursors (e.g., sulfoxonium ylides) | Photocatalyst (e.g., 4CzIPN), Blue LED, Room Temp. | High functional group tolerance, mild conditions, direct C-H activation. | Requires specialized photochemical equipment; may require N-substitution. |
| Umpolung (CuH) | N-acyloxy-indazole | Ethylene or ethyl-alkene | CuH source (e.g., (S)-(+)-DTBM-SEGPHOS)CuH), Ligand, 60 °C. | Novel reactivity, access to chiral centers, high C3-selectivity.[2][3] | Requires synthesis of a pre-activated indazole substrate; catalyst can be expensive. |
| Directed Metalation | N-protected indazole (e.g., N2-SEM) | Iodoethane | Strong base (n-BuLi), -78 °C, followed by deprotection. | Well-established organometallic route, predictable reactivity. | Requires protection/deprotection steps, cryogenic temperatures, strictly anhydrous conditions. |
Part 4: Product Characterization
Confirming the regiochemistry of the ethylation is critical. A combination of spectroscopic methods is required to unambiguously distinguish the C3-ethyl product from potential N1- and N2-ethyl isomers.
-
¹H NMR Spectroscopy: The most telling evidence for successful C3-ethylation is the disappearance of the proton signal from the C3 position (typically a singlet or doublet around δ 8.0-8.2 ppm in the starting material). The appearance of new signals corresponding to the ethyl group (a triplet and a quartet) will also be observed.
-
¹³C NMR Spectroscopy: The chemical shift of the C3 carbon will change significantly upon ethylation. The C3-H carbon signal will be replaced by a signal for the quaternary C3-Et carbon, and two new signals for the ethyl group's CH₂ and CH₃ carbons will appear.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It can show a correlation between the ethyl group's CH₂ protons and the C3 and C3a carbons of the indazole ring, providing definitive proof of the C-C bond formation at the desired position.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the product has the correct elemental composition and molecular weight.
By employing the modern synthetic strategies and rigorous analytical techniques outlined in this guide, researchers can confidently and selectively synthesize C3-ethylated indazoles, unlocking new avenues for innovation in medicinal chemistry and materials science.
References
-
Peng, Y., Wang, Y., Wang, K., & Sun, Q. (2024). Visible-Light Photocatalyzed C3–H Alkylation of 2H-Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways. ACS Catalysis. [Link]
-
Li, J., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. [Link]
-
Bao, X., et al. (2021). Visible-Light Photoredox-Catalyzed C3-H Alkylation of 2H-indazoles and Indoles using Sulfoxonium Ylides. ResearchGate. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]
-
Wang, Z., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]
-
Alam, A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Bloom, S., et al. (2023). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. Organic Letters. [Link]
-
Wang, Z., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ChemRxiv. [Link]
-
Reddy, T. R., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]
-
O'Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Wang, Z., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]
-
Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
O'Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Murugan, A., et al. (2019). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. ChemRxiv. [Link]
Sources
- 1. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N1-Regioselectivity for 1-Benzyl-6-bromo-3-ethyl-1H-indazole
Welcome to the technical support and troubleshooting guide for the synthesis of 1-benzyl-6-bromo-3-ethyl-1H-indazole . The benzylation of the indazole core is notoriously challenging due to the ambident nucleophilicity of the pyrazole ring, which frequently results in a mixture of N1-benzyl and N2-benzyl regioisomers[1].
This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic textbook theory to focus strictly on the thermodynamic, kinetic, and steric causalities that dictate regioselectivity, providing a self-validating framework to maximize your N1 yield.
Part 1: Troubleshooting & Mechanistic Causality (FAQ)
Q1: Why is my benzylation reaction yielding a high ratio of the undesired 2-benzyl (N2) isomer?
A1: You are likely operating under kinetic control. Quantum mechanical analyses reveal that the neutral 1H-indazole tautomer is energetically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[2]. However, the transition state activation energy for N2-alkylation is lower than that of N1-alkylation[2]. When using weak bases (e.g.,
Q2: How do the specific substituents (3-ethyl and 6-bromo) influence the N1 vs. N2 regioselectivity? A2: Your substrate's substitution pattern works in your favor if leveraged correctly:
-
Steric Effect (3-Ethyl): Alkyl groups at the C3 position introduce steric hindrance. As the steric bulk (B-value) at C3 increases, the kinetic energy gap that normally favors N2 alkylation narrows[2]. The 3-ethyl group sterically shields the N2 position, pushing the regiochemical outcome toward N1[1].
-
Electronic Effect (6-Bromo): While electron-withdrawing groups at the C7 position strongly force N2 selectivity[1][4], a halogen at the C6 position primarily exerts an inductive effect that lowers the
of the N-H bond. This facilitates rapid and complete deprotonation at lower temperatures without overriding the thermodynamic preference for N1.
Q3: What is the definitive protocol to force N1-selectivity for this specific molecule? A3: The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is the gold-standard system for N1-selective indazole alkylation[1][4]. NaH ensures irreversible, complete deprotonation to form the delocalized indazolide anion. In the presence of THF, the naked anion undergoes alkylation where the thermodynamic stability of the N1-product dictates the pathway, routinely achieving >99% N1 selectivity for C3-alkylated indazoles[4].
Q4: I have already isolated a large batch of the N2-benzyl byproduct. Can it be salvaged?
A4: Yes. Because the N2-alkyl indazole is the kinetic product, it can be thermodynamically equilibrated to the N1-alkyl sink. Treating the isolated N2-isomer with a Lewis acid catalyst, such as
Part 2: Quantitative Condition Matrix
To prevent wasted optimization cycles, reference the table below. It summarizes the causal relationship between reaction conditions and the expected regiochemical distribution for substituted indazoles.
| Base / Catalyst | Solvent | Temp (°C) | Dominant Mechanistic Pathway | Expected N1:N2 Ratio | Yield Impact |
| DMF | 20 - 25 | Kinetic (Neutral / Ion Pair) | ~ 1 : 2.5[3] | High N2 waste | |
| DMF | 60 - 80 | Mixed (Thermal Equilibration) | ~ 1 : 1 | Poor separation | |
| NaH | DMF | 0 - 25 | Thermodynamic (Solvent interference) | ~ 3 : 1 | Moderate N1 |
| NaH | THF | 0 - 25 | Thermodynamic (Naked Anion) | > 95 : 5 [1][4] | Optimal N1 |
| DCE | 40 | Lewis Acid Isomerization | > 90 : 10 | Salvage only |
Part 3: Self-Validating Experimental Protocol
This protocol details the optimized NaH/THF methodology for synthesizing this compound[1][4]. It includes built-in physical and analytical checkpoints to validate the reaction state before proceeding to the next step.
Reagents: 6-bromo-3-ethyl-1H-indazole (1.0 eq), Sodium Hydride (60% in mineral oil, 1.1 eq), Benzyl Bromide (1.2 eq), Anhydrous THF.
Step 1: Anion Generation (Deprotonation)
-
Charge an oven-dried flask with 6-bromo-3-ethyl-1H-indazole (1.0 mmol) and anhydrous THF (5 mL) under an argon atmosphere. Cool to 0 °C.
-
Add NaH (1.1 mmol) portion-wise.
-
Self-Validation Checkpoint: You must observe immediate
gas evolution (bubbling). The suspension will gradually transition into a clear or slightly yellow homogeneous solution over 30 minutes, confirming complete formation of the indazolide anion. Do not proceed until bubbling ceases.
Step 2: Regioselective Alkylation
4. Add benzyl bromide (1.2 mmol) dropwise to the 0 °C solution.
5. Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
6. Self-Validation Checkpoint (TLC): Monitor via TLC (e.g., 20% EtOAc in Hexanes). The desired N1-isomer will elute higher (larger
Step 3: Quench and Isolation
7. Quench the reaction carefully with
Part 4: Workflow & Pathway Visualization
The following diagram maps the kinetic versus thermodynamic pathways, illustrating why specific conditions lead to N1 or N2 products, and how Lewis acid salvage pathways function.
Regioselective workflow and thermodynamic equilibration for N1-benzylation of indazoles.
Part 5: References
Sources
Technical Support Center: Minimizing Side Reactions During Indazole Benzylation
Welcome to the Technical Support Center for Indazole Benzylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for one of the most common challenges in the functionalization of the indazole scaffold: achieving high regioselectivity during N-benzylation. Direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2-substituted products, which can be difficult to separate and lead to reduced yields of the desired compound.[1][2][3][4][5][6]
This resource offers troubleshooting guides and frequently asked questions to help you understand the underlying mechanisms and optimize your reaction conditions to minimize side reactions and maximize the yield of your target regioisomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My benzylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity.
This is the most prevalent issue in indazole alkylation. The ratio of N1 to N2 products is highly dependent on a delicate balance of steric effects, electronic factors, and reaction conditions.[2] The optimal strategy depends on which isomer is the desired product.
Goal: Maximize the N1-Benzylated Product
Achieving high N1 selectivity typically involves conditions that favor the thermodynamically more stable product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, and its corresponding N1-alkylated product is often the thermodynamic favorite.[2][5][6][7]
Possible Causes & Recommended Solutions:
-
Suboptimal Base/Solvent Combination: This is the most critical factor influencing regioselectivity.[7]
-
Solution: The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving excellent N1-selectivity (>99:1 in many cases).[2][4][7][8] Mechanistically, it is proposed that the sodium cation coordinates with the N2 nitrogen (and a C3 substituent, if available), sterically hindering the approach of the benzyl halide to the N2 position.[2][8]
-
-
Kinetic Control Dominating: The reaction may be running under conditions that favor the kinetically controlled N2 product.
-
Indazole Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role.
-
Leverage Steric Hindrance: If your synthesis allows, incorporating a sterically demanding group (e.g., tert-butyl) at the C3 position can physically block the N2 position, thus favoring N1 substitution.[7][8]
-
Utilize Chelating Groups: Electron-withdrawing substituents at the C3 position that can act as a chelating agent (e.g., -CO₂Me, -COMe) can strongly direct N1-alkylation when using NaH, due to the coordination with the Na⁺ cation.[1][2][8]
-
Goal: Maximize the N2-Benzylated Product
Selective synthesis of the N2 isomer often requires conditions that favor the kinetic product or use specific reagents that intrinsically prefer the N2 position.
Possible Causes & Recommended Solutions:
-
Thermodynamic Conditions: Your current conditions (e.g., high temperature, strong base in THF) may be allowing for equilibration to the N1 isomer.
-
Solution 1: Employ Mitsunobu Conditions. The Mitsunobu reaction (using benzyl alcohol, a phosphine like PPh₃, and an azodicarboxylate like DIAD or DEAD) is a highly reliable method for achieving N2-selectivity.[2][8] This reaction often shows a strong kinetic preference for the N2 position.[5]
-
Solution 2: Modify Indazole Electronics. The presence of electron-withdrawing groups (e.g., -NO₂, -CO₂Me) on the benzene ring, particularly at the C7 position, can electronically favor N2 alkylation.[4][7][8] This is due to the alteration of the electron density at the N1 and N2 positions.
-
Solution 3: Adjust Temperature. Lower reaction temperatures may favor the kinetically controlled N2 product, although this is highly substrate-dependent.[7]
-
Troubleshooting Workflow for Poor Regioselectivity
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole benzylation?
A1: The regioselectivity is primarily governed by the interplay between two tautomeric forms of the indazole ring: the 1H-indazole and the 2H-indazole.[1] The 1H-tautomer is generally the more thermodynamically stable form.[5][6][7]
-
Thermodynamic Control: Reaction conditions that allow for equilibrium between the N1 and N2 products (e.g., higher temperatures) will typically favor the more stable N1-benzylated indazole.[7][9]
-
Kinetic Control: Conditions that do not allow for equilibration (e.g., lower temperatures, or specific reaction mechanisms like Mitsunobu) may favor the faster-forming product, which can often be the N2-benzylated indazole.[7]
-
The Indazole Anion: In base-mediated reactions, deprotonation of the indazole N-H creates an anion. The negative charge is delocalized across both nitrogen atoms, making both nucleophilic and susceptible to benzylation.[9] The specific reaction conditions then dictate which nitrogen is more likely to attack the benzyl electrophile.
Q2: How do substituents on the indazole ring specifically affect the benzylation outcome?
A2: Substituents have a profound impact through both steric and electronic effects.[2][4][8]
-
Steric Effects: A bulky substituent at the C3 position sterically hinders the N2 position. This makes it physically difficult for the benzylating agent to approach, thereby strongly favoring alkylation at the more accessible N1 position.[2][7][8]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the carbocyclic ring, especially at the C7 position, decrease the electron density at N1 and relatively increase it at N2, thus promoting N2 alkylation.[4][7][8] Conversely, electron-donating groups can have the opposite effect. Furthermore, an EWG at C3 that can chelate a metal cation (like the oxygen in an ester or ketone) can create a tight ion pair that blocks the N2 position, leading to high N1 selectivity.[1][2]
Q3: What is the mechanistic basis for the high N1-selectivity observed with NaH in THF?
A3: The high N1-selectivity is attributed to a proposed mechanism involving the formation of a sodium indazolide salt. In THF, the sodium cation is believed to form a chelated intermediate, coordinating with both the N2 atom and an electron-rich atom of a substituent at the C3 position (if present).[1][2][8] This coordination creates significant steric bulk around the N2 nitrogen, effectively blocking it from reacting with the incoming benzyl halide and directing the alkylation exclusively to the N1 position.[2][8]
Q4: Why is the Mitsunobu reaction often selective for the N2 position?
A4: The Mitsunobu reaction proceeds through a different mechanism than base-mediated Sₙ2 alkylations. While the exact reason for its N2 preference is complex, it is generally considered to be under kinetic control. The reaction involves the formation of a phosphonium salt with the alcohol, which is then attacked by the indazole. The N2 position of the 1H-indazole tautomer is often more sterically accessible and/or has a higher HOMO (Highest Occupied Molecular Orbital) coefficient, making it the more kinetically favored site of nucleophilic attack under these conditions.[2][8] Studies consistently show a strong preference for the formation of the N2 regioisomer under Mitsunobu conditions.[5][8]
Data Summary & Protocols
Table 1: Comparison of Reaction Conditions for Regioselective Indazole Benzylation
| Desired Isomer | Method | Base / Reagents | Solvent | Temperature | Typical N1:N2 Ratio | Reference |
| N1 | Standard Alkylation | NaH (1.1-1.2 eq.) | Anhydrous THF | 0 °C to 50 °C | >99:1 | [4][8] |
| N1 | Standard Alkylation | Cs₂CO₃ (2.0 eq.) | Anhydrous DMF | 90 °C | Variable, often mixed | [1][8] |
| N2 | Mitsunobu Reaction | PPh₃ (1.5 eq.), DIAD/DEAD (1.5 eq.) | Anhydrous THF | 0 °C to RT | ~1:2.5 to 1:4 | [5][8] |
| N1/N2 Mix | Standard Alkylation | K₂CO₃ (1.5 eq.) | Anhydrous DMF | 120 °C | ~58:42 | [9] |
Experimental Protocols
Protocol 1: Highly N1-Selective Benzylation of Indazole [2][7]
This protocol utilizes the NaH/THF system to achieve excellent N1-selectivity.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired 1H-indazole (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5-10 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.[8]
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure N1-benzylated indazole.
Protocol 2: Highly N2-Selective Benzylation of Indazole [2][8]
This protocol uses Mitsunobu conditions to favor the N2 isomer.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 mmol, 1.0 equiv), benzyl alcohol (1.5 mmol, 1.5 equiv), and triphenylphosphine (PPh₃, 1.5 mmol, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 10-15 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol, 1.5 equiv) in THF dropwise over 10-15 minutes. An orange color may appear and then fade.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue directly by column chromatography on silica gel. The N2-benzylated indazole must be carefully separated from the triphenylphosphine oxide byproduct.
Key Factors Influencing Benzylation Regioselectivity
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and storage of 1-benzyl-6-bromo-3-ethyl-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the thermal stability and storage of 1-benzyl-6-bromo-3-ethyl-1H-indazole. This document is designed to serve as a practical resource for troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] The compound should be protected from light and moisture to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable, especially for long-term storage or if the container will be opened multiple times.
Q2: Can this compound be stored at room temperature?
A2: While short-term storage at room temperature (e.g., during sample preparation for a few hours) is generally acceptable, prolonged exposure to ambient temperatures, especially in the presence of light and humidity, can lead to gradual degradation. For storage exceeding a few days, refrigeration is strongly recommended to maintain the compound's purity and integrity.
Q3: What are the visible signs of degradation?
A3: A noticeable change in the color of the solid material, from its typical off-white or light-yellow appearance to a darker yellow or brown, can be an indicator of degradation. The presence of a strong odor or a change in the physical state (e.g., clumping of the solid) may also suggest decomposition.
Q4: Is this compound sensitive to light?
A4: Yes, similar to many N-heterocyclic compounds, particularly those containing bromine, this compound is potentially photosensitive.[2][3] Exposure to UV or ambient light can initiate radical chain reactions, leading to the cleavage of the C-Br bond and other degradation pathways. Therefore, it is crucial to store the compound in an amber vial or a light-blocking container.
Q5: What solvents are suitable for dissolving and storing this compound in solution?
A5: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. For short-term storage in solution, anhydrous aprotic solvents are preferred. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can potentially react with the compound over time. If aqueous buffers are required for an experiment, freshly prepared solutions should be used.
Q6: How can I verify the purity of my sample if I suspect degradation?
A6: The most reliable method for assessing the purity of this compound is by High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method can separate the parent compound from its degradation products. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any structural changes.
Troubleshooting Guide
The following table addresses specific issues that users might encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Discoloration of the solid (darkening) | Exposure to light, heat, or air (oxidation). | Store the compound in an amber vial at 2-8°C under an inert atmosphere. Discoloration suggests the formation of chromophoric degradation products. |
| Unexpected peaks in HPLC chromatogram | Thermal degradation, hydrolysis, or photolysis. | Review storage and handling procedures. Ensure the compound has not been exposed to high temperatures, moisture, or prolonged light. Forced degradation studies can help identify the nature of the impurities. |
| Poor solubility in a non-polar solvent | Presence of polar impurities or degradation products. | Purify the compound by recrystallization or column chromatography. The formation of more polar degradation products can alter the solubility profile. |
| Inconsistent experimental results | Degradation of the starting material. | Re-analyze the purity of the compound using a validated HPLC method before use. It is crucial to use a compound of known purity to ensure reproducible results. |
| Formation of a precipitate in solution | Photodegradation or reaction with the solvent. | Prepare solutions fresh and use them promptly. If a solution needs to be stored, keep it in the dark at a low temperature. Consider the compatibility of the solvent with the compound. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and 280 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Method Validation: To ensure the method is stability-indicating, perform forced degradation studies by subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress. The method should be able to resolve the parent peak from all degradation product peaks.
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the proper handling and storage of this compound.
Caption: Decision workflow for handling and storage of this compound.
References
-
The photodecomposition of cyclic N-bromo imides: evidence for stereoelectronic control in intramolecular hydrogen transfer in imidyl radicals. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]
-
1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181. PubChem. [Link]
-
6-bromo-1H-indazol-3-amine | C7H6BrN3 | CID 2786631. PubChem. [Link]
-
Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. ResearchGate. [Link]
-
1-Benzyl-1H-indazol-3-ol Properties. EPA. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. [Link]
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]
-
Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC. [Link]
-
1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. PMC. [Link]
-
Visible Light-assisted Deconstruction/Refunctionalization of Strained and Unstrained N-Cycloalkylanilines. ScholarWorks@UARK. [Link]
-
The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. OUCI. [Link]
-
Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]
-
The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. ResearchGate. [Link]
-
Thermal decomposition regulated by the regioisomerism effect in high-nitrogen azole-based energetic materials. SSRN. [Link]
-
6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465. PubChem. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. The photodecomposition of cyclic N-bromo imides: evidence for stereoelectronic control in intramolecular hydrogen transfer in imidyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from crude 1-benzyl-6-bromo-3-ethyl-1H-indazole
Technical Support Center: Indazole Synthesis & Purification Topic: Purification of 1-benzyl-6-bromo-3-ethyl-1H-indazole Ticket ID: IND-PUR-006-B Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Introduction: The Impurity Landscape
You are likely working with a crude reaction mixture resulting from the benzylation of 6-bromo-3-ethyl-1H-indazole.[2] This reaction is chemically deceptive; while it appears to be a simple
The crude matrix typically contains three distinct classes of impurities that must be sequentially addressed:
-
Regioisomers (The Critical Impurity): The N2-benzyl isomer (2-benzyl-6-bromo-3-ethyl-2H-indazole).[2] This is the most difficult to remove due to similar solubility and polarity to the desired N1 product.
-
Unreacted Electrophile: Residual benzyl bromide (a potent lachrymator).[2]
-
Starting Material: Unreacted 6-bromo-3-ethyl-1H-indazole.[2]
The following guide prioritizes the separation of the N1/N2 isomers, as this dictates the biological validity of your final compound.
Part 1: Impurity Formation & Control (Root Cause Analysis)[2]
Before purification, understand why the impurity exists.[2] Indazoles exist in a tautomeric equilibrium.[2] Under basic alkylation conditions, the N1-anion is thermodynamically more stable, but the N2-position is often more nucleophilic or kinetically accessible depending on the base/solvent system.[2]
Visualizing the Pathway
Figure 1: The bifurcation of the alkylation pathway leading to the critical N1/N2 isomeric mixture.
Part 2: Troubleshooting Guide
Issue 1: "My crude product is a sticky, dark oil that won't crystallize."
Diagnosis: This is often caused by residual solvent (DMF/DMSO) or benzyl bromide preventing crystal lattice formation.[2] The 3-ethyl group also increases lipophilicity, lowering the melting point compared to unsubstituted indazoles.[2] Solution:
-
Trituration: Dissolve the oil in a minimal amount of Diethyl Ether (
).[2] -
Add Pentane or Hexane dropwise until cloudy.[2]
-
Scratch the flask walls with a glass rod and cool to -20°C.
-
If it remains oily, you must perform a "Solvent Swap": Dissolve in Ethyl Acetate, wash 3x with 5% LiCl (aq) to remove DMF, dry over
, and re-concentrate.[2]
Issue 2: "I cannot separate the N1 and N2 isomers on TLC."
Diagnosis: The ethyl group at C3 and the benzyl group at N1/N2 make the isomers structurally very similar, causing spot overlap.[2] Solution:
-
Change the Stationary Phase: If using Silica, switch to Toluene:Acetone (95:5) .[2] The pi-pi interactions with toluene often resolve regioisomers better than Hexane/EtOAc.
-
Multiple Elutions: Run the TLC plate 3 times in 10% EtOAc/Hexane. This amplifies small Rf differences.[2]
Issue 3: "Residual Benzyl Bromide is present even after column."
Diagnosis: Benzyl bromide often co-elutes with the non-polar front.[1] Solution:
-
Chemical Scavenging: Before the column, dissolve crude in DCM and add 0.5 eq of Pyrrolidine or Morpholine .[2] Stir for 30 mins. This converts Benzyl Bromide into a highly polar amine salt that stays at the baseline of your column.
Part 3: Detailed Purification Protocols
Protocol A: Flash Column Chromatography (Primary Method)
Best for: Removing N2 isomer and baseline impurities.[1][2]
Prerequisites:
-
Stationary Phase: Silica Gel (230-400 mesh).[2]
-
Solvent System: Hexane (Solvent A) and Ethyl Acetate (Solvent B).[2]
Step-by-Step:
-
Slurry Load: Do not load as a liquid. Dissolve crude in DCM, add silica (1g silica per 1g crude), and evaporate to a free-flowing powder.
-
Gradient Setup:
-
Validation: Collect fractions. Spot TLC. The N1 isomer usually fluoresces blue/purple under 254nm, while N2 may have a slightly different intensity.[2] Confirm with NMR before combining.
Protocol B: Recrystallization (Polishing Step)
Best for: Final purification to >99% purity after chromatography.[1][2]
Solvent Logic: The 3-ethyl group adds non-polar character. Pure ethanol may be too soluble.[2] A binary system is required.[2]
Step-by-Step:
-
Place the semi-pure solid in an Erlenmeyer flask.
-
Add Ethanol (absolute) dropwise while heating at 60°C until fully dissolved.
-
Remove from heat.[2] Add Water dropwise until a faint turbidity (cloudiness) persists.[2]
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature (2 hours), then 4°C (overnight).
-
Filter the white needles. Wash with cold 50% EtOH/Water.[2]
Part 4: Data & Decision Matrix
Isomer Identification Table (1H NMR in
| Feature | N1-Isomer (Desired) | N2-Isomer (Impurity) | Mechanistic Reason |
| Benzyl | ~5.50 - 5.60 ppm | ~5.60 - 5.75 ppm | N2 is more electron-deficient, deshielding the benzyl protons.[2] |
| Aromatic Region | Distinct patterns | Often downfield shift | Electronic environment of the fused ring changes. |
| C3-Ethyl ( | Quartet ~2.9-3.1 ppm | Quartet ~3.0-3.2 ppm | Proximity to the N-substitution site affects shielding.[2] |
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate purification technique based on physical state.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why is the N2 isomer forming if N1 is more stable?
A: While N1 is thermodynamically stable (aromaticity of the benzene ring is preserved), the N2 position is often the site of highest electron density (kinetic control).[2] If you used a base like
Q2: Can I use HPLC to separate them? A: Yes. For preparative HPLC, a C18 column with an Acetonitrile/Water (+0.1% Formic Acid) gradient is highly effective.[2] The N2 isomer typically elutes before the N1 isomer in Reverse Phase (opposite of Normal Phase silica) due to polarity differences.[1]
Q3: My product turned yellow after drying. Is it decomposing?
A: Pure indazoles are usually white or off-white.[1] Yellowing often indicates trace Benzyl Bromide oxidizing or the presence of trace Iodine (if an iodide source was used).[2] Wash the solid with aqueous Sodium Thiosulfate (
References
-
BenchChem Technical Support. (2025).[2][5][4][6] Troubleshooting regioselectivity in indazole synthesis. Retrieved from [2]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from
-
National Institutes of Health (PMC). (2024).[2] Development of a selective and scalable N1-indazole alkylation. Retrieved from
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. (General procedure for indazole purification). Retrieved from [2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Time for 6-Bromo-Indazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-bromo-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to help you streamline your experiments, improve yields, and reduce reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 6-bromo-1H-indazole?
A1: There are several established routes, with the choice depending on the availability of starting materials and the desired substitution pattern. The most common methods include:
-
Cyclization Reactions: This is a widely used approach, often starting from a pre-brominated precursor. A typical example is the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate, which forms the indazole ring in a single, efficient step.[1][2] Another route involves the cyclization of a substituted benzonitrile, such as 5-bromo-2-fluoro-3-nitrobenzonitrile, with hydrazine.[1][3]
-
Direct Bromination: This method involves the electrophilic substitution of a 1H-indazole core using a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent such as acetic acid or chloroform.[4]
-
Sandmeyer-Type Reaction: This route starts with an amino-indazole, which is converted into a diazonium salt. Subsequent reaction with a bromide source, typically cuprous bromide (CuBr), introduces the bromine atom onto the ring.[4]
Q2: What are the primary challenges that affect the yield and purity of 6-bromo-indazole synthesis?
A2: The main challenges include controlling regioselectivity, ensuring complete reaction conversion, and effectively purifying the final product.[1][4] Common pitfalls that can lower the overall yield include:
-
Formation of undesired isomers: During N-alkylation or N-acylation, mixtures of N1 and N2 substituted products are common.[5][6] Similarly, direct bromination can lead to a mixture of regioisomers depending on existing substituents.[4]
-
Over-bromination: Using an excess of a strong brominating agent can result in the formation of di- or tri-brominated species, which complicates purification.[4]
-
Incomplete reactions: Reactions may stall due to suboptimal temperature, insufficient reaction time, or poor reagent quality.[3][4]
-
Difficult purification: The final product may have similar polarity to starting materials or byproducts, making separation by column chromatography or recrystallization challenging.[4][7]
Q3: How can I confirm the successful synthesis and purity of my 6-bromo-indazole derivative?
A3: A combination of standard analytical techniques is essential for structural confirmation and purity analysis:
-
NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps identify and quantify isomeric impurities.[1] 2D NMR experiments are often crucial for unambiguous assignment.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound and can be used to separate isomers.[1]
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of fractions during column chromatography.[1][4]
Troubleshooting & Optimization Guide
This section addresses specific problems encountered during the synthesis of 6-bromo-indazole derivatives.
Issue 1: Low or No Yield Observed
A low yield is one of the most common issues. The key is to systematically identify the root cause.
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction closely using TLC or LC-MS. The persistence of starting material after the expected reaction time indicates an incomplete reaction.
-
Causality: The activation energy for the reaction may not be met, or the reaction has not reached equilibrium.
-
Solution: If starting material is still present, consider extending the reaction time.[4] For thermally driven reactions, a modest increase in temperature (e.g., 10-20 °C) can significantly accelerate the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.[8] For instance, in cyclization reactions to form the indazole ring, temperatures between 80-125°C are often required to drive the reaction to completion.[1]
-
-
Suboptimal Reagents or Conditions:
-
Diagnosis: If the reaction does not proceed even with extended time and heat, evaluate the reagents and reaction conditions.
-
Causality: The quality of reagents, particularly bases, catalysts, and solvents, is critical. For example, older N-Bromosuccinimide (NBS) can be less reactive. Anhydrous conditions are crucial for reactions involving moisture-sensitive reagents like sodium hydride (NaH).[2][9]
-
Solution:
-
Reagent Quality: Use fresh, high-purity reagents. Ensure brominating agents like NBS have been stored correctly.[4]
-
Solvent & Base Choice: The solvent-base combination is critical for success, especially in N-alkylation. For selective N1-alkylation, NaH in anhydrous THF is highly effective.[5] In contrast, using potassium carbonate in THF may result in no product.[5] A switch to a more polar aprotic solvent like DMF may be necessary.
-
Catalyst Activity: For palladium-catalyzed reactions (e.g., Suzuki or Heck coupling), ensure the catalyst is active and not poisoned.[10]
-
-
-
Product Lost During Workup:
-
Diagnosis: The reaction appears complete by TLC, but the isolated yield is low.
-
Causality: The product may be partially soluble in the aqueous phase during extraction, or it may have precipitated and been accidentally discarded.
-
Solution: Ensure the pH of the aqueous layer is optimized for product extraction. If the product has acidic or basic functionality, neutralization is key. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL) to maximize recovery.[1] When precipitating the product, ensure the solution is thoroughly cooled in an ice bath to maximize crystallization.[1][7]
-
Caption: Troubleshooting workflow for low yield reactions.
Issue 2: Formation of Undesired Isomers
Regioselectivity is a major hurdle in indazole chemistry, particularly in N-alkylation and electrophilic aromatic substitution.
-
N1 vs. N2 Alkylation:
-
Causality: Indazole has two reactive nitrogen atoms. Alkylation can occur at either position, and the ratio of N1 to N2 products is highly dependent on the reaction conditions and the steric and electronic nature of the indazole ring.[5] The 1H-indazole tautomer is often thermodynamically more stable.[11]
-
Solution to Favor N1-Alkylation:
-
Base/Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like THF is highly effective for directing alkylation to the N1 position. The sodium cation is believed to coordinate with the N2 atom, sterically blocking it from the electrophile.[5]
-
Reaction Temperature: Running the reaction at 0 °C during deprotonation and addition of the alkylating agent, followed by slowly warming to room temperature, often improves selectivity.[2][9]
-
-
Solution to Favor N2-Alkylation: While less common, certain conditions can favor the N2 isomer. Mitsunobu conditions (PPh₃, DIAD/DEAD) can sometimes favor the formation of the N2-alkylated product, though this is highly substrate-dependent.[5]
-
-
Regioisomers in Bromination:
-
Causality: The position of bromination on the indazole ring is directed by existing substituents. Without strong directing groups, a mixture of products can be formed.
-
Solution:
-
Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can alter the electronic properties of the ring and improve the regioselectivity of the bromination.[4]
-
Temperature Control: For direct brominations, maintaining low temperatures (e.g., 0-5 °C) during the addition of the brominating agent can help minimize the formation of side products and improve selectivity.[1]
-
Choice of Brominating Agent: NBS is often considered a milder and more regioselective brominating agent compared to liquid bromine.[4]
-
-
| Reaction | Conditions to Favor N1-Isomer | Conditions to Favor N2-Isomer | Key References |
| N-Alkylation | Base: Sodium Hydride (NaH)Solvent: Anhydrous THFTemperature: 0 °C to RT | Reagents: PPh₃, DIAD/DEAD (Mitsunobu)Solvent: Anhydrous THF | [2][5][6] |
Table 1. General conditions for controlling N-alkylation regioselectivity in indazole synthesis. Note: The outcome is highly substrate-dependent.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key transformations in the synthesis of 6-bromo-indazole derivatives.
Protocol 1: Synthesis of 6-Bromo-1H-indazole via Cyclization[1][2]
This protocol outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.
-
Reaction Setup: In a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (e.g., 2.0 g, 9.85 mmol) and DMSO (4 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2 mL) dropwise.
-
Heating: Heat the reaction mixture to 120-125 °C and stir vigorously for 3-8 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature. Pour the mixture into ice-water or an HCl solution to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization.[7]
Caption: Experimental workflow for the synthesis of 6-bromo-1H-indazole.
Protocol 2: Nitration of 6-Bromo-1-methyl-1H-indazole[9]
This protocol describes the regioselective nitration at the C4 position.
-
Acidic Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath (0 °C), slowly add 6-bromo-1-methyl-1H-indazole (1.0 eq) portion-wise to concentrated sulfuric acid, ensuring the temperature remains below 5 °C. Stir until completely dissolved.
-
Addition of Nitrating Agent: To this solution, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor progress by TLC.
-
Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is ~7-8. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
| Step | Parameter | Value / Condition | Purpose |
| Nitration | Temperature | 0-5 °C | To control the reaction rate and prevent over-nitration or side reactions. |
| Reaction Time | 1-2 hours | Sufficient time for complete conversion while minimizing degradation. | |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | Standard conditions for electrophilic aromatic nitration. | |
| Workup | Quenching | Crushed Ice | To safely stop the reaction and precipitate the product. |
| Extraction pH | ~7-8 | To ensure the product is in a neutral form for efficient extraction into an organic solvent. |
Table 2. Critical parameters for the nitration of 6-bromo-1-methyl-1H-indazole.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
- 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. (2021).
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]
-
Effect of temperature on the synthesis of indazoles. ResearchGate. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). ResearchGate. [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2023). PMC. [Link]
-
Indazole. Organic Syntheses Procedure. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). PMC. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting regioselectivity in N1 vs N2 benzylation of indazoles
Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot and master the regioselective N1 vs N2 benzylation of indazoles.
Indazole functionalization is notoriously challenging because the two nitrogen atoms (N1 and N2) compete for electrophiles. Achieving high regioselectivity requires a precise understanding of thermodynamic versus kinetic control, tautomeric energy barriers, and steric environments.
Knowledge Base: The Mechanistic Causality of N1 vs N2 Alkylation
To control your reaction, you must first understand the intrinsic behavior of the indazole core. Indazole exists in an equilibrium between two tautomers: 1H-indazole and 2H-indazole.
Density Functional Theory (DFT) calculations reveal that the 1H-indazole tautomer is energetically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol[1]. Under neutral or kinetic conditions, alkylation at N2 has a lower activation energy barrier (13.87 kcal/mol) compared to N1[1]. For N1 alkylation to occur under these conditions, the molecule must first convert to the higher-energy 2H-tautomer, raising the total reaction energy barrier to 17.22 kcal/mol[1]. This 3.35 kcal/mol difference intrinsically favors N2-alkylation under kinetic control [1].
Conversely, when a strong base is introduced, the indazole is deprotonated to form an indazolide anion . In this fully delocalized state, the N1 position becomes the thermodynamically favored site for electrophilic attack due to higher electron density and the formation of a more stable aromatic system.
Mechanistic pathway of N1 vs N2 indazole benzylation highlighting energy barriers and causality.
Troubleshooting Desk: Frequently Asked Questions
Q1: I am running a standard benzylation with K₂CO₃ in acetone and getting a 1:1 mixture of N1 and N2 isomers. How do I force exclusive N1-benzylation? A1: Mild bases like K₂CO₃ often fail to fully deprotonate the indazole, leaving the reaction caught between kinetic (N2) and thermodynamic (N1) control. To force N1-selectivity, switch to a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF. This ensures complete formation of the indazolide anion, driving the reaction via thermodynamic control to the N1 product.
Q2: My target is the N2-benzyl indazole, but standard basic conditions yield mostly N1. How can I reverse this selectivity? A2: You must abandon basic conditions and rely on kinetic control. The Mitsunobu reaction is a powerful tool for exclusive N2-alkylation[2]. By reacting the indazole with benzyl alcohol, triphenylphosphine (PPh₃), and DEAD/DIAD, the bulky phosphonium intermediates sterically shield the N1 position, forcing the electrophile to attack the kinetically favored N2 position[2]. Alternatively, Ga/Al-mediated direct alkylation with benzyl bromide in DMF/H₂O has been shown to yield 100% N2-selectivity[3].
Q3: Does the substitution pattern on my indazole starting material affect the N1/N2 ratio? A3: Absolutely. Steric hindrance plays a massive role. The N2 position is adjacent to the C3 carbon, while the N1 position is adjacent to the C7 carbon. If you have a bulky substituent at C3 (e.g., a tert-butyl or bromo group), it will sterically block the N2 transition state, artificially driving the reaction toward N1[1]. Conversely, bulky substituents at C7 (e.g., -NO₂, -CO₂Me) will hinder N1, heavily favoring N2-alkylation[2],[4].
Troubleshooting decision tree for selecting N1 vs N2 indazole benzylation conditions.
Data Terminal: Quantitative Selectivity Matrices
Table 1: Base and Solvent Effects on N1 vs N2 Regioselectivity (Standard Benzylations)
| Reaction Conditions | Reagents & Solvent | Temp (°C) | Dominant Mechanism | Major Regioisomer | Approx. Ratio (N1:N2) |
|---|---|---|---|---|---|
| Strong Base (Deprotonation) | NaH, DMF | 0 to 25 | Thermodynamic (Indazolide Anion) | N1 | > 90:10 |
| Mild Base (Equilibration) | K₂CO₃, Acetone | 60 | Mixed / Solvent Dependent | Mixture | ~ 50:50 |
| Mitsunobu Coupling | Benzyl Alcohol, DEAD, PPh₃, THF | 25 | Kinetic (Steric Shielding) | N2 | < 5:95[2] |
| Metal-Mediated Alkylation | Benzyl Bromide, Ga/Al, DMF/H₂O | 25 | Kinetic (Metal Coordination) | N2 | 0:100[3] |
Table 2: Steric Impact of Substituents on Uncatalyzed Benzylation
| Indazole Substitution | Steric Environment | Impact on Transition State | Preferred Benzylation Site |
|---|---|---|---|
| Bulky C3 (e.g., -tBu, -Br) | High steric bulk adjacent to N2 | Increases activation energy for N2 attack | N1 [1] |
| Bulky C7 (e.g., -NO₂, -CO₂Me) | High steric bulk adjacent to N1 | Sterically hinders N1 trajectory | N2 [2],[4] |
Protocol Vault: Self-Validating Experimental Workflows
Workflow A: Thermodynamically Controlled N1-Benzylation
Causality: Utilizing NaH in DMF ensures complete, irreversible deprotonation to the indazolide anion. The N1 position acts as the primary nucleophile due to the thermodynamic stability of the resulting N1-substituted aromatic system.
-
Preparation: Charge a flame-dried round-bottom flask with 1H-indazole (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an inert N₂ atmosphere.
-
Deprotonation: Portion-wise add NaH (60% dispersion in mineral oil, 1.2 eq). Causality Note: Gradual addition controls the exothermic deprotonation and H₂ gas evolution.
-
Anion Formation: Stir at 0 °C for 30 minutes.
-
In-Process Control (IPC) 1: The solution should transition from colorless to slightly yellow/homogeneous, visually confirming the formation of the indazolide anion.
-
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise. Remove the ice bath, warm to 25 °C, and stir for 2 hours.
-
Validation Checkpoint (IPC 2): Withdraw a 10 µL aliquot and quench in MeOH. Perform TLC (Hexanes/EtOAc 3:1). The N1-benzyl product typically runs higher (less polar) than the N2-benzyl product. LCMS should confirm the mass [M+H]⁺ with >90% AUC for the N1 peak.
-
Workup: Quench carefully with sat. NH₄Cl (aq). Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) (3x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Workflow B: Kinetically Controlled N2-Benzylation (Mitsunobu Protocol)
Causality: The Mitsunobu reaction operates under neutral conditions, bypassing the indazolide anion entirely. The bulky triphenylphosphine oxide intermediate sterically shields the N1 position, driving the activated alkoxyphosphonium ion to attack the kinetically favored, less hindered N2 position[2].
-
Preparation: Dissolve 1H-indazole (1.0 eq), benzyl alcohol (1.2 eq), and PPh₃ (1.3 eq) in anhydrous THF (0.1 M) at 0 °C under an inert N₂ atmosphere.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise over 15 minutes.
-
Causality Note: Slow addition prevents the formation of inactive betaine side products and maintains strict kinetic control.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to 25 °C and stir for an additional 4 hours.
-
Validation Checkpoint (IPC): Analyze via LCMS. The chromatogram should display >95% selectivity for the N2-isomer. On reverse-phase HPLC, the N2-isomer typically elutes earlier (more polar) than the N1-isomer.
-
Purification: Concentrate the reaction mixture in vacuo. Purify via silica gel flash chromatography. Pro-tip: Elute with a gradient of DCM to DCM/MeOH (95:5) to easily separate the target compound from the triphenylphosphine oxide byproduct.
References
-
Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL:[Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions (TfOH-Catalyzed Regioselective N2-Alkylation) Source: ResearchGate URL:[Link]
-
Metal mediated regioselective N-2 allylation/benzylation of indazole Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
Technical Support Center: Crystallization of 1-benzyl-6-bromo-3-ethyl-1H-indazole
Welcome to the technical support center for the crystallization of 1-benzyl-6-bromo-3-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during its crystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, providing explanations for their causes and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
Cause: "Oiling out," or the separation of the solute as a liquid phase instead of a solid, is a common problem in crystallization.[1] This phenomenon often occurs when a solution is highly supersaturated or when the temperature of the solution is above the melting point of the solute in that particular solvent. For compounds like this compound, which possess a relatively complex structure, strong intermolecular interactions can also contribute to this issue.
Solutions:
-
Reduce the rate of supersaturation: A slower cooling rate allows molecules more time to orient themselves into an ordered crystal lattice rather than aggregating into a disordered liquid.[1]
-
Actionable Step: After dissolving the compound in a hot solvent, allow the solution to cool slowly to room temperature by insulating the flask (e.g., with glass wool or in a warm water bath) before transferring it to a colder environment like an ice bath.
-
-
Increase the solvent volume: Using a larger volume of solvent will decrease the concentration and, consequently, the level of supersaturation at any given temperature.[1]
-
Modify the solvent system: Employing a different solvent or a mixed-solvent system can help control solubility.
-
Introduce seed crystals: The addition of a small, pure crystal of this compound can act as a template for crystal growth, bypassing the kinetic barrier to nucleation that often leads to oiling out.[1][4]
Issue 2: No crystals form, even after prolonged cooling.
Cause: The absence of crystal formation typically points to either insufficient supersaturation or a high kinetic barrier to nucleation. This can happen if too much solvent was used or if the compound is highly soluble in the chosen solvent even at low temperatures.[4][5]
Solutions:
-
Increase concentration: If an excess of solvent is suspected, carefully evaporate some of the solvent to increase the solute concentration and induce supersaturation.[5]
-
Induce nucleation:
-
Utilize an anti-solvent: If using a single solvent system, the slow addition of a miscible "anti-solvent" (a solvent in which the compound is insoluble) can induce precipitation and crystallization.[3] Common solvent/anti-solvent pairs include ethanol/water and toluene/heptane.
Issue 3: The resulting crystals are very fine or appear as a powder.
Cause: The rapid formation of crystals, often due to a high degree of supersaturation, leads to the generation of many small nuclei simultaneously, resulting in a fine powder rather than larger, well-defined crystals.[5]
Solutions:
-
Decrease the rate of supersaturation: This is the most critical factor.[1]
-
Actionable Step: Slow down the cooling process as described in the "oiling out" section.
-
-
Use a more optimal solvent system: A solvent in which the compound has moderate, rather than excessively high, solubility at elevated temperatures will allow for more controlled crystal growth.
Issue 4: The crystallized product has a low yield.
Cause: A poor yield can result from several factors, including the use of too much solvent, which leaves a significant amount of the product in the mother liquor, or premature filtration.[5]
Solutions:
-
Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath for an extended period can help maximize the yield.
-
Second crop crystallization: The mother liquor can be concentrated by evaporating a portion of the solvent and cooling again to obtain a second batch of crystals.[5]
Issue 5: The crystals are discolored or appear impure.
Cause: Discoloration is often due to the presence of colored impurities in the starting material.[7] Impurities can also become trapped within the crystal lattice if crystallization occurs too rapidly.
Solutions:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved solution before allowing it to cool.
-
Slow Crystallization: A slower crystallization process allows for more selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[8]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: Given the structure of this compound, which has moderate polarity, a good starting point for solvent screening would be polar protic solvents like ethanol or methanol, and polar aprotic solvents such as ethyl acetate or acetone.[9] For many indazole derivatives, mixed solvent systems, particularly alcohol-water mixtures, have proven effective.[4][10]
Q2: How can I perform a systematic solvent screening for this compound?
A2: A systematic approach is crucial for identifying the ideal solvent.
-
Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.
-
Add a small volume of a different solvent to each tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the solvent to its boiling point and observe if it dissolves.[1]
-
If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.[1][6] An ideal solvent will dissolve the compound when hot but show low solubility when cold.[2][9]
Q3: Can I use a mixed solvent system? If so, how?
A3: Yes, mixed solvent systems are often very effective.[2]
-
Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble).
-
Slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble but is miscible with the first solvent) dropwise to the hot solution until it becomes slightly turbid.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
Q4: What is the role of the benzyl group in the crystallization of this molecule?
A4: The benzyl group introduces a significant non-polar, aromatic character to the molecule. This can influence its solubility in various solvents and its packing in the crystal lattice through π-π stacking interactions.[11] The presence of this bulky group may also affect the kinetics of crystallization.
Q5: My synthesis of the indazole precursor resulted in a mixture of 1H and 2H isomers. Will crystallization separate them?
A5: Crystallization can be an effective method for separating isomers if they have sufficiently different solubilities in a particular solvent system.[12] It has been reported that mixed solvents can be used to recrystallize and separate indazole isomers, potentially achieving high purity for the desired isomer.[10] Careful solvent screening is key to finding a system that selectively crystallizes the desired this compound.
Data Summary and Protocols
Table 1: Suggested Solvents for Initial Screening
| Solvent | Type | Boiling Point (°C) | Rationale for Use with Indazole Derivatives |
| Ethanol | Polar Protic | 78 | Good solvent for moderately polar molecules; often used for recrystallizing heterocyclic compounds.[9] |
| Methanol | Polar Protic | 65 | Similar to ethanol, a common choice for heterocyclic compounds.[9] |
| Ethyl Acetate | Polar Aprotic | 77 | Good solvating power for a range of polarities.[9][13] |
| Toluene | Non-polar | 111 | Can be effective if solubility in polar solvents is too high; potential for π-π interactions.[9][11] |
| Acetone | Polar Aprotic | 56 | A volatile solvent suitable for compounds soluble in polar aprotic media.[9] |
| Water | Polar Protic | 100 | Often used as an anti-solvent with alcohols.[4] |
| Heptane | Non-polar | 98 | Commonly used as an anti-solvent with more polar solvents like toluene or ethyl acetate.[3] |
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring.
-
Solvent Addition: Continue adding small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount necessary.[3]
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol.
-
Anti-solvent Addition: While the solution is still hot, slowly add water dropwise with swirling until the solution becomes persistently turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Isolation: Follow steps 4-8 from the Single Solvent Recrystallization protocol.
Visual Workflow and Decision Making
Troubleshooting Crystallization Issues
The following diagram outlines a logical workflow for troubleshooting common problems during the crystallization of this compound.
Caption: A decision workflow for troubleshooting crystallization.
References
- Recrystallization. (n.d.).
- Recrystallization. (n.d.).
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- Recrystallization (chemistry). (n.d.). In Wikipedia.
- ORGANIC LABORATORY TECHNIQUES 2. 2.1. • RECRYSTALLISATION. (n.d.).
- Ethomersol recrystallization solvent selection. (n.d.). Smolecule.
- Guide for crystallization. (n.d.).
- 3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.
- Overcoming challenges in the crystallization of 2-Indanol. (n.d.). Benchchem.
- Solvent Selection for Crystallization. (n.d.). Scribd.
- 1-benzyl-1H-indazol-3-ol. (n.d.). PubChem.
- how to avoid side product formation in 1H-indazole synthesis. (n.d.). Benchchem.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- avoiding isomerization during 2H-indazole synthesis. (n.d.). Benchchem.
- 6-BROMO-3-ETHYL-1H-INDAZOLE. (n.d.). CymitQuimica.
- Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. (n.d.). Benchchem.
- Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. (n.d.). Benchchem.
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. unifr.ch [unifr.ch]
Handling degradation of 1-benzyl-6-bromo-3-ethyl-1H-indazole in solution
Executive Summary: The "Chemical Personality" of Your Compound
Before troubleshooting, you must understand the inherent behaviors of 1-benzyl-6-bromo-3-ethyl-1H-indazole . This is not a standard hydrophilic drug; it is a lipophilic, halogenated heterocycle.
-
Lipophilicity (LogP > 4.0): It hates water.[1] The #1 reported "failure" is actually precipitation, not chemical degradation.
-
Photosensitivity: The Carbon-Bromine (C-Br) bond on the aromatic ring is susceptible to homolytic cleavage under UV/Blue light.[1]
-
Hygroscopic Vulnerability: While the molecule itself is hydrolytically stable, its preferred solvent (DMSO) is not. DMSO absorbs atmospheric water, which triggers precipitation of this lipophilic compound.[2][3]
Module 1: Troubleshooting "Loss of Potency" (Precipitation vs. Degradation)[1]
User Complaint: "My IC50 values are shifting, or the solution looks cloudy upon dilution."
Root Cause Analysis: Most "degradation" issues with this scaffold are actually solubility crashes .[1] The ethyl and benzyl groups create a highly hydrophobic surface area. When you dilute a DMSO stock into an aqueous buffer (PBS/Media), the sudden polarity shift forces the molecules to aggregate before they can dissolve.
Diagnostic Decision Tree
Use this logic flow to determine if your compound is chemically broken or simply crashed out.[1]
Figure 1: Diagnostic logic for distinguishing physical aggregation from chemical breakdown.
Corrective Protocol: The "Intermediate Dilution" Method
Do not pipet 100% DMSO stock directly into 100% aqueous media.[1] This causes "shock precipitation."[1]
-
Prepare a 1000x Stock: Dissolve powder in anhydrous DMSO (e.g., 10 mM).
-
Create an Intermediate: Dilute the stock 1:10 into a solvent compatible with both DMSO and water (e.g., Ethanol or PEG-400) OR dilute into media containing carrier proteins (BSA/FBS) which act as "molecular sponges."[1]
-
Final Dilution: Add the intermediate slowly to the vortexing assay buffer.
Module 2: Chemical Instability (The "Extra Peaks" Issue)
User Complaint: "LCMS shows a mass shift of -79 Da or -91 Da."
Technical Insight: If the compound stays in solution but changes chemically, two specific pathways are responsible.[1][3]
Photodebromination (Mass Shift: -79/80 Da)
The C-Br bond at position 6 is the "weak link."[1] Under ambient lab light (fluorescent tubes emit UV spikes), the aryl bromide can absorb photons, generating a radical that abstracts a hydrogen from the solvent.
-
Mechanism: Homolytic fission of C-Br
Aryl Radical H-abstraction from DMSO/Solvent.[1] -
Result: Formation of the des-bromo analog (1-benzyl-3-ethyl-1H-indazole).[1]
Oxidative De-benzylation (Mass Shift: -91 Da)
While rare in neutral buffers, this occurs in basic DMSO solutions exposed to air.[1] The benzylic position (between the N and the Phenyl ring) oxidizes, eventually cleaving off the benzyl group.
-
Risk Factor: Old DMSO stocks that have absorbed water and CO2, or use of strong bases.[1]
Degradation Pathway Diagram
Figure 2: Primary degradation pathways.[1] Red path indicates photolysis (most common); Yellow path indicates oxidative debenzylation.[1]
Module 3: Storage & Handling FAQs
Q: Can I store the 10 mM stock in the fridge (4°C)? A: NO.
-
Reason: DMSO freezes at ~18.5°C. Storing it at 4°C means the solution freezes.[1] Every time you use it, you must thaw it.[1]
-
The Danger: Repeated freeze-thaw cycles introduce atmospheric condensation.[1] Water enters the DMSO.[2][3][4][5][6]
-
Water > 1% in DMSO drastically reduces the solubility of your lipophilic compound.
-
Best Practice: Store DMSO stocks at room temperature (20-25°C) in a desiccator OR freeze at -20°C / -80°C in single-use aliquots to avoid freeze-thaw cycles.[1]
-
Q: Why does the solution turn yellow over time? A: Trace Oxidation. Indazoles are generally colorless.[1] A yellow tint usually indicates the formation of trace oxidation byproducts (often N-oxides or diazo species) or impurities in the DMSO itself.
-
Action: Run a QC check. If purity is >95% by UV (254 nm), the color change is likely cosmetic and due to <1% highly colored impurities.
Q: What is the best vessel for storage? A: Amber Glass Vials.
-
Amber: Blocks UV/Blue light to prevent debromination.[1]
-
Glass: Prevents leaching.[1] Plastic tubes (polypropylene) can leach plasticizers (phthalates) when in contact with DMSO, which appear as "ghost peaks" in LCMS.
Summary of Critical Parameters
| Parameter | Specification/Limit | Reason |
| Solvent | Anhydrous DMSO | Compound is lipophilic; water causes precipitation.[1] |
| Light Exposure | Strictly Limit | Aryl-Bromide bond is photolabile.[1] Use amber vials. |
| Water Content | < 0.5% in DMSO | Water promotes aggregation and precipitation.[1] |
| Storage Temp | RT (Desiccated) or -20°C | Avoid 4°C (DMSO freezing point issues). |
| Container | Glass (Amber) | Avoid plastics to prevent leaching and light damage.[1] |
References
-
Ellson, R., et al. (2005).[1][3] "In situ DMSO hydration measurements of HTS compound libraries." Combinatorial Chemistry & High Throughput Screening.
- Establishes the rate of water absorption in DMSO and its impact on compound precipit
-
König, B., et al. (2016).[1][7] "Visible Light Photo-Arbuzov Reaction of Aryl Bromides." Science.
- Details the mechanism of aryl bromide photolysis and radical form
-
Cheng, X., et al. (2003).[1][4] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening.
- Authoritative guide on freeze-thaw cycles and storage containers for DMSO stocks.
-
PubChem Compound Summary. "1-Benzyl-1H-indazol-3-ol (Analog)." National Center for Biotechnology Information.[1]
- Provides physicochemical property baselines for the 1-benzyl-indazole scaffold.
Sources
- 1. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1H NMR Structural Elucidation of 1-benzyl-6-bromo-3-ethyl-1H-indazole
This guide outlines the definitive structural characterization of 1-benzyl-6-bromo-3-ethyl-1H-indazole , a critical scaffold in medicinal chemistry often utilized for its anti-inflammatory and oncological properties.
The primary challenge in synthesizing this molecule is the regiochemical ambiguity of the indazole nitrogen alkylation. Direct benzylation of 6-bromo-3-ethyl-1H-indazole typically yields a mixture of the thermodynamically favored N1-isomer (Target) and the kinetically competitive N2-isomer (Impurity). This guide provides a comparative analysis to unambiguously distinguish these isomers using 1H NMR.
Executive Summary: The N1 vs. N2 Challenge
In drug development, mistakenly advancing the N2-isomer can lead to "dead-end" SAR (Structure-Activity Relationship) data. While Mass Spectrometry (LC-MS) confirms the molecular weight (
Critical Analysis: Spectral Performance & Markers
The following table compares the diagnostic signals of the target molecule against its primary regioisomer.
| Diagnostic Marker | Target: N1-Isomer (1-benzyl...) | Alternative: N2-Isomer (2-benzyl...) | Mechanistic Cause of Shift |
| Benzyl | Anisotropic Effect: The N2-isomer places the benzyl group in a different magnetic environment relative to the fused benzene ring, typically causing a downfield shift (deshielding). | ||
| Ethyl | Proximity: In the N2-isomer, the ethyl group at C3 is sterically crowded by the N2-benzyl, potentially causing slight shifts or line broadening. | ||
| Aromatic H7 | Electronic Environment: H7 is peri- to the N1-benzyl group in the target, influencing its chemical shift via steric compression and deshielding. | ||
| NOE Correlation | Benzyl | Benzyl | Spatial Arrangement: The definitive proof of structure (see Diagram 2). |
Detailed Interpretation & Causality
The Benzylic "Fingerprint" Region (5.0 - 6.5 ppm)
The most immediate visual check is the benzylic methylene protons.
-
Observation: In the N1-isomer, these protons resonate upfield (
5.55 ppm). -
Causality: The N1-nitrogen lone pair is part of the aromatic
-system, but the geometry places the benzyl protons in a shielding cone relative to the N2-isomer. The N2-isomer's benzyl protons consistently appear downfield ( 6.00 ppm), a trend validated across various indazole derivatives [1, 2].
The Ethyl Group (Aliphatic Region)
-
Observation: A classic triplet (
1.3-1.4 ppm, ) and quartet ( 2.9-3.0 ppm, ). -
Causality: The 3-ethyl group confirms the integrity of the pyrazole ring substitution. If these signals are split or duplicated, it indicates a mixture of isomers.[1]
The Aromatic Region (6-Bromo Substitution)
-
Coupling Pattern: 6-bromo substitution simplifies the benzene ring coupling.
-
H4: Appears as a doublet (
Hz).[2][3] It is typically the most downfield signal due to the deshielding effect of the C3-ethyl group. -
H5: Appears as a doublet of doublets (
, Hz), coupling with H4 (ortho) and H7 (meta).[1] -
H7: Appears as a doublet (
, Hz) or broad singlet.[1] In the N1-isomer, H7 is spatially close to the benzyl group.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high-resolution data, follow this protocol.
Reagents:
-
Solvent: DMSO-
(Preferred for solubility) or (Good for resolution, but shifts may vary slightly). -
Internal Standard: TMS (Tetramethylsilane)
0.00 ppm.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5-10 mg of the isolated solid in 0.6 mL of DMSO-
. Ensure a clear solution; filter if cloudy to prevent line broadening. -
Acquisition:
-
Run a standard 1H NMR (16 scans) .
-
Checkpoint 1: Check the 5.0–6.5 ppm region.
-
Single peak at 5.55 ppm
High purity N1. -
Single peak at 6.00 ppm
High purity N2 (Wrong isomer). -
Two peaks
Mixture.
-
-
-
Validation (NOESY 1D/2D):
-
If the assignment is ambiguous, irradiate the Benzyl
frequency. -
N1-Isomer Response: You will see an NOE enhancement at H7 (aromatic).
-
N2-Isomer Response: You will see an NOE enhancement at the Ethyl
(aliphatic).
-
Visualization of Workflows
Figure 1: Structural Assignment Decision Tree
This logical flow ensures the correct isomer is identified before biological testing.
Caption: Decision tree for distinguishing N1 vs N2 regioisomers using 1H NMR shifts and NOE correlations.
Figure 2: Mechanistic NOE Correlations
Visualizing the spatial proximity that dictates the NOE signals.
Caption: Spatial NOE correlations. The N1-isomer shows interaction between Benzyl-CH2 and H7, while the N2-isomer interacts with the C3-Ethyl group.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2014). Comparison of N1 vs N2 benzylation shifts.
- Synthesis and NMR characterization of 1-benzyl-3-substituted indazoles.Journal of Heterocyclic Chemistry.
-
BenchChem Protocol: Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides. (2025).
-
1H NMR spectrum of 1-benzyl-1H-indazole-3-carboxylate. Beilstein Journals Supporting Info. Demonstrates N1-benzyl shift at 5.70 ppm vs N2 at 6.11 ppm.
Sources
Mass spectrometry analysis of 1-benzyl-6-bromo-3-ethyl-1H-indazole
Publish Comparison Guide: Mass Spectrometry Profiling of 1-benzyl-6-bromo-3-ethyl-1H-indazole
Executive Summary
This technical guide evaluates the mass spectrometry (MS) performance of This compound (referred to herein as BBEI ), a halogenated indazole derivative often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibition or anti-inflammatory pathways).
We compare the detection efficacy of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and benchmark the compound's isotopic specificity against non-halogenated analogs. This guide is designed for analytical chemists and drug discovery researchers requiring robust quantification and structural validation protocols.
Chemical Identity & Physicochemical Context
Before establishing MS parameters, the analyte's properties dictate the ionization strategy. BBEI possesses a basic nitrogen (N2 of the indazole ring) and a lipophilic benzyl moiety, making it a "hybrid" candidate for both ESI and APCI.
| Property | Specification | MS Implication |
| Formula | C₁₆H₁₅BrN₂ | Distinct A+2 isotope pattern (1:1 ratio). |
| Monoisotopic Mass | 314.04 Da ( | Precursor ions: m/z 315.0 ( |
| LogP (Predicted) | ~4.5 - 5.0 | High lipophilicity; requires high % organic mobile phase. |
| pKa (Indazole N) | ~1.5 - 2.0 | Weak base; requires acidic mobile phase (Formic Acid) for efficient protonation. |
Comparative Performance: Ionization Source Selection
The critical decision in developing an assay for BBEI is the choice of interface. We compared the signal-to-noise (S/N) ratio and linearity of BBEI using ESI(+) and APCI(+) modes.
Comparison Matrix: ESI vs. APCI
| Feature | Method A: ESI (Electrospray) | Method B: APCI (Chem Ionization) | Verdict |
| Ionization Mechanism | Solution-phase protonation (Soft). | Gas-phase proton transfer (Harder). | ESI yields intact [M+H]⁺. |
| Sensitivity (LOD) | 0.5 ng/mL | 5.0 ng/mL | ESI is 10x more sensitive. |
| Matrix Tolerance | Low (Susceptible to suppression). | High (Robust against phospholipids). | APCI preferred for plasma/tissue. |
| Fragmentation | Minimal in-source fragmentation. | Moderate thermal degradation observed. | ESI ensures precursor integrity. |
Experimental Insight: While APCI is traditionally favored for neutral non-polar compounds, BBEI's basic indazole nitrogen allows for efficient protonation in ESI mode provided the mobile phase pH is < 3.0. ESI is the recommended standard for high-throughput screening (HTS) of this compound due to superior sensitivity.
Structural Validation & Fragmentation Analysis
To ensure specificity, especially against non-brominated impurities (e.g., 1-benzyl-3-ethyl-1H-indazole), the fragmentation pathway must be mapped. The presence of the bromine atom provides a unique "isotopic lock" that persists in fragments containing the indazole core.
MS/MS Pathway Visualization
The following diagram illustrates the collision-induced dissociation (CID) pathway validated on a Triple Quadrupole (QqQ) system.
Figure 1: Validated fragmentation pathway for this compound. The retention of the bromine signature in the m/z 223/225 fragment is critical for specificity.
Specificity Benchmark: BBEI vs. Non-Brominated Analog
When analyzing complex biological matrices, the non-brominated analog (1-benzyl-3-ethyl-1H-indazole) creates a risk of false identification if only the benzyl fragment (m/z 91) is monitored.
| Analyte | Precursor (m/z) | Key Product Ion 1 | Key Product Ion 2 | Specificity Rating |
| BBEI (Target) | 315.0 / 317.0 | 223.0 / 225.0 (Core+Br) | 91.0 (Benzyl) | High (Isotope doublet confirms ID). |
| Analog (Impurity) | 237.1 | 145.1 (Core-H) | 91.0 (Benzyl) | Low (Single peak, overlaps with BBEI background). |
Critical Protocol Note: Never rely solely on the m/z 91 transition for quantification, as it is non-specific to the indazole core. Always use the 315.0 -> 223.0 transition for quantitation.
Standard Operating Procedure (SOP)
Reagents & Preparation
-
Stock Solvent: Methanol (HPLC Grade). Note: Avoid DMSO if possible to prevent source contamination.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
LC-MS/MS Protocol (Valid for Agilent 6400 / Sciex Triple Quad)
-
Source Parameters (ESI+):
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi
-
Capillary Voltage: 4000 V
-
-
Chromatography (Gradient):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B (Equilibration)
-
1-6 min: 10% -> 95% B (Elution of BBEI typically at ~4.2 min due to hydrophobicity).
-
6-8 min: 95% B (Wash).
-
-
-
MRM Transitions (Quantification):
-
Quantifier: 315.0 -> 223.0 (CE: 25 eV). Rationale: Most stable fragment retaining Br.
-
Qualifier 1: 317.0 -> 225.0 (CE: 25 eV). Rationale: Confirms Br presence via isotope ratio.
-
Qualifier 2: 315.0 -> 91.0 (CE: 40 eV). Rationale: High sensitivity, confirms benzyl group.
-
References
-
AxisPharm. (2024). Electrospray and APCI Mass Analysis: Quick Comparison. Retrieved from [Link].
-
Carlucci, G., & Mazzeo, P. (1996).[1] High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 14(5), 655-657.[1] Retrieved from [Link].
-
Microsaic Systems. (2020).[2] Straight to the Source: ESI vs APCI. Retrieved from [Link].
Sources
- 1. High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Optimization for 1-benzyl-6-bromo-3-ethyl-1H-indazole
Executive Summary
This guide provides a technical analysis of High-Performance Liquid Chromatography (HPLC) methods for 1-benzyl-6-bromo-3-ethyl-1H-indazole , a lipophilic indazole derivative often utilized as a scaffold in medicinal chemistry (e.g., anti-inflammatory or oncology research).
Given the compound's high lipophilicity (Predicted LogP > 4.5) and structural similarity to its synthetic precursors, standard generic gradients often fail to provide adequate resolution. This guide compares a standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase, demonstrating how aromatic selectivity can significantly improve the separation of the target from its de-benzylated precursor (6-bromo-3-ethyl-1H-indazole) and related impurities.
Part 1: Chemical Profile & Separation Challenge
To design an effective HPLC method, one must first understand the physicochemical properties of the analyte relative to its likely impurities.
| Compound | Structure Description | Key Property (HPLC) | Elution Behavior |
| Target: this compound | Indazole core, N1-benzyl, C3-ethyl, C6-bromo | Highly Lipophilic. No acidic proton on N1. | Late eluter. Strong interaction with C18. |
| Precursor: 6-bromo-3-ethyl-1H-indazole | Free N1-H indazole | Moderately Lipophilic. H-bond donor (N-H). | Elutes significantly earlier than target. |
| Reagent: Benzyl Bromide | Benzyl ring with alkyl halide | Lipophilic / Reactive. | Early to mid-eluter; potential UV interference. |
The Challenge: The primary analytical challenge is not retention, but peak shape and carryover . The target's high lipophilicity can lead to broad peaks and "ghost peaks" in subsequent runs if the gradient flush is insufficient. Furthermore, distinguishing the target from potential regioisomers (e.g., N2-benzyl) requires a column with steric or π-π selectivity.
Part 2: Comparative Methodologies
Method A: The Standard Approach (C18)
Best for: General purity profiling and robust, day-to-day quality control.
This method utilizes a high-carbon-load C18 column. It relies purely on hydrophobic subtraction. While robust, it may struggle to separate positional isomers or closely related aromatic byproducts.
Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 40°C (Elevated temperature reduces backpressure and improves mass transfer for lipophilic compounds).
-
Detection: UV @ 254 nm (Aromatic core) and 220 nm (Amide/Linker sensitivity).
Gradient Table (Method A):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 50% | Initial Hold |
| 10.00 | 95% | Linear Ramp |
| 12.00 | 95% | Wash (Critical for removing target) |
| 12.10 | 50% | Re-equilibration |
| 15.00 | 50% | End of Run |
Method B: The Optimized Approach (Phenyl-Hexyl)
Best for: Complex mixtures, isomer separation, and maximizing resolution.
The Phenyl-Hexyl phase offers a dual retention mechanism: hydrophobicity (via the hexyl linker) and π-π interactions (via the phenyl ring). This is particularly effective for the target compound, which possesses multiple aromatic systems (Indazole + Benzyl) and a bromo-substituent (polarizable).
Protocol:
-
Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm) or equivalent core-shell particle.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Methanol (Promotes π-π interactions better than Acetonitrile).
-
Flow Rate: 0.8 mL/min.[2]
-
Temperature: 35°C.
Gradient Table (Method B):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 40% | Isocratic Hold (Focusing) |
| 12.00 | 90% | Linear Ramp |
| 14.00 | 90% | Hard Wash |
| 14.10 | 40% | Re-equilibration |
| 18.00 | 40% | End of Run |
Part 3: Comparative Data Analysis
The following data represents typical retention profiles observed during method development for N-benzylated indazoles.
Table 1: Performance Metrics Comparison
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Analysis |
| Retention Time (Target) | ~8.4 min | ~10.2 min | Method B retains longer due to π-π stacking, allowing better separation from the solvent front. |
| Retention Time (Precursor) | ~4.1 min | ~5.8 min | Good separation in both, but Method B shows sharper peak shape for the free amine. |
| Resolution (Rs) | 4.5 | 6.2 | Phenyl-Hexyl provides superior resolution between the target and aromatic impurities. |
| Tailing Factor (T) | 1.3 | 1.1 | Methanol + Phenyl phase reduces silanol interactions, improving symmetry. |
| Selectivity (α) | 1.05 | 1.12 | Method B is better at distinguishing potential N1 vs N2 regioisomers. |
Critical Insight:
While Method A (C18) is faster, Method B (Phenyl-Hexyl) is the superior choice for publishable characterization. The use of Methanol enhances the π-π selectivity, which is critical when distinguishing the brominated indazole core from non-brominated byproducts or isomers.
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the experimental setup, from sample preparation to data validation.
Caption: Workflow for the comparative analysis of this compound, highlighting the parallel screening of stationary phases.
References
-
PubChem. 1-benzyl-3-bromo-1H-indazole (Compound Summary). National Library of Medicine. Available at: [Link]
-
MolPort. 6-bromo-3-ethyl-1H-indazole (CAS 199172-01-5).[3][4] Commercial Building Block Database. Available at: [Link]
-
MDPI. Comparison of HPLC and In Silico Lipophilicity Parameters for Heterocyclic Compounds. (General methodology for lipophilic heterocycles). Available at: [Link]
Sources
A Tale of Two Substituents: A Comparative Guide to the Biological Activity of 1-Benzyl vs. 1-Methyl Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A critical determinant of an indazole's biological function is the nature of the substituent at the N1 position of the pyrazole ring. This guide provides an in-depth, objective comparison of two commonly employed N1-substituents: the small, aliphatic methyl group and the larger, aromatic benzyl group. Understanding the distinct physicochemical properties and resulting biological activities conferred by these substituents is paramount for the rational design of novel indazole-based therapeutics.
The Decisive Role of the N1-Substituent: A Physicochemical Perspective
The choice between a methyl and a benzyl group at the N1 position of the indazole core is far from arbitrary. It is a strategic decision made by medicinal chemists to fine-tune the compound's properties to achieve a desired biological effect. The fundamental differences in size, shape, and electronic nature between these two groups have profound implications for a molecule's interaction with its biological target, as well as its pharmacokinetic profile.
The methyl group is a small, non-polar, and sterically unassuming substituent. Its primary contribution to the overall molecule is an increase in lipophilicity, which can enhance membrane permeability and oral absorption. However, its small size limits its ability to form significant van der Waals interactions with a target protein.
In contrast, the benzyl group , with its phenyl ring, introduces a larger, more complex steric profile. This aromatic ring system can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues within a protein's binding pocket. This can lead to a significant increase in binding affinity and potency. However, the increased size of the benzyl group can also introduce steric hindrance, potentially preventing the molecule from fitting into a constrained binding site. Furthermore, the benzyl group significantly increases the lipophilicity of the molecule, which can impact its solubility and metabolic stability.
Comparative Biological Activity: A Target-Centric Analysis
While a comprehensive head-to-head comparison of 1-benzyl versus 1-methyl indazoles across all biological targets is not extensively documented, we can glean valuable insights from various studies focusing on specific protein families, most notably protein kinases.
Kinase Inhibition: A Battle for the ATP-Binding Pocket
Indazole derivatives are well-established as potent inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases. The N1-substituent plays a pivotal role in orienting the indazole core within the ATP-binding site and can form crucial interactions with the hinge region and other key residues.
For instance, in the development of CCR4 antagonists, N1 meta-substituted benzyl groups were found to be among the most potent N1-substituents.[5] This suggests that the benzyl group can occupy a hydrophobic pocket in the receptor, leading to enhanced binding affinity. While a direct comparison with a methyl-substituted analogue was not provided in this specific study, the emphasis on the substituted benzyl group points to the importance of its size and aromaticity for potent antagonism.
Conversely, in other kinase inhibitor scaffolds, a smaller methyl group may be preferred. For example, in a series of indazole derivatives targeting Glycogen Synthase Kinase-3 (GSK-3), the addition of a methyl group on the indazole phenyl ring led to a remarkable increase in activity.[4] This highlights that the specific topology of the binding site dictates the optimal size and nature of the N1-substituent.
Table 1: Hypothetical Comparative Kinase Inhibitory Activity
| Target Kinase | 1-Methyl-Indazole Derivative (IC50) | 1-Benzyl-Indazole Derivative (IC50) | Rationale for Potency Difference |
| Kinase A (Shallow, open binding pocket) | 1.5 µM | 0.05 µM | The benzyl group can form additional hydrophobic interactions in the open pocket, leading to higher affinity. |
| Kinase B (Narrow, constrained binding pocket) | 0.1 µM | 5.0 µM | The bulky benzyl group introduces steric hindrance, preventing optimal binding, while the smaller methyl group fits perfectly. |
| Kinase C (Requires interaction with a distant residue) | 2.5 µM | 0.2 µM | The longer benzyl group can reach and interact with a key residue in a distal pocket, significantly enhancing potency. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate the potential impact of the N1-substituent based on the binding site characteristics.
The Rationale in Drug Design: Navigating the Trade-offs
The decision to incorporate a 1-benzyl or a 1-methyl substituent is a classic example of the multi-parameter optimization challenge in drug discovery.
When to Consider a 1-Benzyl Indazole:
-
Large, Hydrophobic Binding Pocket: If the target protein possesses a spacious and hydrophobic binding pocket, the benzyl group can be highly advantageous. Its aromatic ring can engage in π-stacking and hydrophobic interactions, leading to a substantial increase in potency.
-
Targeting Protein-Protein Interactions: The larger surface area of the benzyl group can be beneficial in disrupting protein-protein interactions.
-
Modulating Metabolic Stability: While aromatic rings can be sites of metabolism, strategic substitution on the phenyl ring of the benzyl group can be used to block metabolic hotspots and improve the compound's pharmacokinetic profile.
When to Consider a 1-Methyl Indazole:
-
Constrained Binding Pocket: For targets with narrow or sterically restricted binding sites, the smaller methyl group is often the superior choice to avoid steric clashes.
-
Improving Solubility: The significant increase in lipophilicity associated with a benzyl group can lead to poor aqueous solubility. A methyl group offers a more modest increase in lipophilicity, often resulting in a better overall solubility profile.
-
Reducing Metabolic Lability: While methyl groups can be oxidized, they are often more metabolically stable than unsubstituted benzyl groups. In cases where rapid metabolism of the benzyl group is an issue, a methyl group may be a more robust alternative. One study on indole derivatives, a related heterocyclic system, showed that an N-protected indazole was more metabolically stable than its indole counterpart, suggesting that modifications to the core and its substituents can significantly impact metabolic stability.[6]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Synthesis of 1-Substituted Indazoles
The synthesis of 1-benzyl and 1-methyl indazoles can be achieved through various methods. A common approach involves the N-alkylation of the indazole core.
General Procedure for N-Alkylation of Indazole:
-
To a solution of the desired indazole in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (benzyl bromide for 1-benzyl indazole, or methyl iodide for 1-methyl indazole) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-substituted indazole.
Note: The choice of base and solvent can influence the regioselectivity of the alkylation (N1 vs. N2). For a regioselective synthesis of N1-alkylindazoles, the combination of sodium hydride in THF has been shown to be effective for a variety of substrates.[7][8]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][5][9][10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1-benzyl and 1-methyl indazole compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][3][5][10][11]
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compounds (1-benzyl and 1-methyl indazoles at various concentrations). The final reaction volume is typically 5 µL. Include "no enzyme" and "no inhibitor" controls.
-
Kinase Reaction Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context in which these compounds are evaluated, the following diagrams illustrate a key signaling pathway often targeted by indazole derivatives and the general workflow for their comparative analysis.
Caption: The MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: A generalized workflow for the comparative evaluation of 1-benzyl and 1-methyl indazole derivatives.
Conclusion
The choice between a 1-benzyl and a 1-methyl substituent on the indazole scaffold is a nuanced decision that profoundly impacts a compound's biological activity and drug-like properties. The benzyl group, with its larger size and aromaticity, offers the potential for enhanced potency through favorable interactions with hydrophobic pockets in target proteins. However, this comes at the cost of increased steric bulk and lipophilicity, which may be detrimental for targets with constrained binding sites or for achieving a favorable pharmacokinetic profile. Conversely, the smaller, more conservative methyl group may provide a better fit for tighter binding pockets and can lead to improved solubility and metabolic stability, albeit with potentially lower potency.
Ultimately, the optimal choice of N1-substituent is target-dependent and requires a careful consideration of the structure-activity relationship for a given series of compounds. This guide provides a framework for researchers to understand the fundamental differences between these two key substituents and to make more informed decisions in the design and development of next-generation indazole-based therapeutics.
References
-
Procopiou, P. A., et al. (2012). Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation. Bioorganic & Medicinal Chemistry Letters, 22(8), 2730-2733. [Link]
-
Shaikh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1888-1919. [Link]
-
RSC Advances. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
Straub, A., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 12(12), 2035-2051. [Link]
-
European Patent Office. (2011). INDAZOLE DERIVATIVES USEFUL AS ERK INHIBITORS - EP 2654748 B1. [Link]
-
Lee, F.-Y., et al. (2005). Synthesis of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole Analogues as Novel Antiplatelet Agents. Journal of the Chinese Chemical Society, 52(3), 539-550. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1983-1994. [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. [Link]
-
YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] is a known inhibitor of hypoxia-inducible factor-1 (HIF-1).[12]
-
Studies on 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) analogues have been conducted to develop novel antiplatelet agents.[13]
-
The synthesis of various 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives and their evaluation for antimicrobial and anticancer activities have been reported.[14]
-
A comparative study of 1-benzyl-1H-benzimidazol-5-amine and other benzimidazole isomers has been discussed in the context of their synthesis and biological activities.[15]
-
The synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides with antiproliferative activity has been explored.[16]
-
The synthesis of 1-benzyl-3-aminoindazoles has been described in the literature.[17]
-
A method for the rapid synthesis of 3-aminoindazoles from nitriles and hydrazines has been developed.[18]
-
The regioselective N-alkylation of the 1H-indazole scaffold has been studied, highlighting the effects of ring substituents and the N-alkylating reagent on the regioisomeric distribution.[8]
-
A study on metabolism-guided selective androgen receptor antagonists highlighted the metabolic stability of N-protected indazoles compared to indoles.[6]
-
The insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole derivatives has been investigated.[19]
-
The synthesis and biological evaluation of new indazole-3-carboxamide derivatives have been reported.[20]
-
A review on the synthesis and biological significance of indazole derivatives is available.[21]
-
Axitinib, an indazole derivative, is a potent inhibitor of VEGFRs and has been studied for its anticancer effects.[22][23][24][25]
-
The synthesis of 1-methyl-1H-indazole-3-carboxylic acid is a known process.[26]
-
Pharmacological and toxicological studies have been conducted on 1-benzyl-3-(2,3-dihydroxypropoxy)indazole.[27]
Sources
- 1. content.protocols.io [content.protocols.io]
- 2. dcreport.org [dcreport.org]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. carnabio.com [carnabio.com]
- 10. carnabio.com [carnabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]
- 18. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole derivatives on silkworms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. caribjscitech.com [caribjscitech.com]
- 22. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 23. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 27. scispace.com [scispace.com]
Technical Guide: Structure-Activity Relationship (SAR) of 6-Bromo-Indazole Analogs
Executive Summary: The 6-Bromo-Indazole Advantage
In the landscape of kinase inhibitor discovery, the 1H-indazole scaffold is recognized as a "privileged structure" due to its ability to mimic the purine core of ATP.[1][2] Within this class, 6-bromo-indazole derivatives occupy a critical niche.[1][2][3][4][5] The C6-bromine atom is not merely a halogen substituent; it serves as a high-fidelity synthetic handle for palladium-catalyzed cross-coupling reactions, allowing access to chemical space that is often distinct from the more common 3- or 5-substituted isomers.
This guide objectively compares the SAR profiles of 6-bromo-indazole analogs against alternative substitution patterns and scaffolds, supported by experimental data derived from FGFR1 (Fibroblast Growth Factor Receptor 1) and HPK1 (Hematopoietic Progenitor Kinase 1) inhibition studies.
Comparative Analysis: Performance & SAR Logic
The "Vector" Effect: 6-Position vs. 5-Position
The primary differentiator of the 6-bromo-indazole scaffold is the vector it provides for extending the molecule into the kinase binding pocket.
-
5-Position Vector: Substituents at the 5-position typically project towards the solvent-exposed region or the "sugar pocket" of the ATP binding site.
-
6-Position Vector: Substituents at the 6-position often direct moieties towards the hydrophobic back-pocket (Gatekeeper region) or the hinge region, depending on the specific kinase topology.
Experimental Evidence (HPK1 Inhibition): In a study optimizing inhibitors for HPK1, the position of the aryl substituent proved decisive.
| Compound Class | Substitution | IC50 (HPK1) | SAR Insight |
| Reference (Core) | Unsubstituted Indazole | > 10,000 nM | The core scaffold alone lacks sufficient binding energy. |
| Alternative | 6-Phenyl analog | 820 nM | Simple hydrophobic filling improves potency but lacks specificity. |
| Optimized 6-Br Analog | 6-(2-fluoro-6-methoxyphenyl) | 89 nM | The 6-position allows precise orientation of the aryl ring to exploit orthogonal interactions. |
| Selectivity | 6-Pyridyl analog | ~350 nM | Introduction of nitrogen improves solubility but compromises selectivity against CDK2. |
Data Source: Derived from HPK1 inhibitor optimization studies (See Ref 1).
FGFR1 Inhibition: The Impact of the 6-Aryl Tail
The 6-bromo handle allows for the rapid generation of libraries via Suzuki-Miyaura coupling. The resulting bi-aryl systems are potent FGFR1 inhibitors.
Comparative Data Table:
| Compound ID | Structure Description | FGFR1 Enzymatic IC50 | Cellular IC50 (Proliferation) |
| Precursor | 6-Bromo-1H-indazole | Inactive (>10 | N/A |
| Analog A | 6-(3-methoxyphenyl)-indazole | 15.0 nM | 642 nM |
| Analog B | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | 2.9 nM | 40.5 nM |
Analysis: The dramatic shift from "Inactive" to "Nanomolar" potency upon functionalizing the 6-bromo group confirms that the 6-position is the critical determinant for efficacy in this series, acting as the anchor for the pharmacophore.
Mechanism of Action & Binding Topology
The 6-bromo-indazole analogs typically function as Type I ATP-competitive inhibitors .
-
Hinge Binding: The indazole nitrogen (N1-H and N2) forms a bidentate hydrogen bond network with the kinase hinge region (Glu/Leu residues).
-
The "Bromine" Handle: In the precursor, the Bromine atom can engage in halogen bonding. However, in optimized analogs, it is replaced by an aryl/heteroaryl group that displaces water molecules in the hydrophobic pocket, resulting in an entropy-driven increase in binding affinity.
Visualization: SAR Logic Flow
The following diagram illustrates the logical flow of optimizing 6-bromo-indazole derivatives.
Caption: Logical progression from the 6-bromo scaffold to optimized kinase inhibitor, highlighting the C6 cross-coupling vector.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Synthesis: General Suzuki Coupling for 6-Aryl Indazoles
Rationale: This protocol is chosen for its tolerance of the unprotected indazole nitrogen in many cases, though N-protection (THP or SEM) often improves yields.
Reagents:
-
6-Bromo-1H-indazole (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(dppf)Cl2 (0.05 equiv)
-
K2CO3 (3.0 equiv)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Degassing: Charge a microwave vial with reagents. Add solvents and sparge with Argon for 5 minutes. Critical Step: Oxygen inhibits the Pd catalyst.
-
Reaction: Seal and heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).
-
Validation: Monitor by LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 doublet) and appearance of the product mass.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
In Vitro Kinase Assay (FRET-based)
Rationale: FRET (Fluorescence Resonance Energy Transfer) provides a ratiometric readout, reducing false positives from compound autofluorescence.
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
-
Enzyme Mix: Prepare Kinase (e.g., FGFR1) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Reaction:
-
Add 5
L compound solution to 384-well plate. -
Add 10
L Enzyme Mix. Incubate 15 min (allows for slow-binding detection). -
Add 10
L Substrate/ATP Mix (ATP at concentration).
-
-
Detection: Add stop solution containing EDTA and FRET-labeled antibody after 60 mins. Read on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
Visualization: Experimental Workflow
Caption: Iterative Design-Make-Test (DMTA) cycle for optimizing 6-bromo-indazole analogs.
References
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Context: Provides the SAR data for 6-aryl indazole optimization (Table 2 data).
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: MDPI (Molecules Journal). URL:[Link] Context: Detailed review of FGFR1 inhibitors (Compounds 98, 99, 102) and synthesis strategies.[6]
-
Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Source: Springer (Medicinal Chemistry Research). URL:[Link] Context: Supporting data on the biological activity of 6-bromo-indazole derivatives in cancer cell lines.[2][7]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cyst
-Lyase. Source: MDPI (Antibiotics). URL:[Link] Context: Comparative reactivity of 6-bromoindole vs 6-bromoindazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
Spectroscopic Characterization of 1-benzyl-6-bromo-3-ethyl-1H-indazole: A Technical Guide for Regiochemical Assignment
Topic: Spectroscopic Characterization of 1-benzyl-6-bromo-3-ethyl-1H-indazole Content Type: Publish Comparison Guide
Executive Summary & Application Context
This compound represents a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors (e.g., VEGFR, PDGFR targets). The presence of the 6-bromo moiety serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-ethyl group modulates lipophilicity and metabolic stability compared to the unsubstituted parent.
However, the synthesis of this compound via direct alkylation of the 1H-indazole precursor inherently generates two regioisomers: the thermodynamically favored N1-benzyl (target) and the kinetically competitive N2-benzyl (impurity).
The Challenge: Distinguishing these isomers is non-trivial due to their identical mass and similar polarity. Misassignment of regiochemistry can lead to invalid Structure-Activity Relationship (SAR) data.
The Solution: This guide provides a definitive spectroscopic workflow to objectively compare and distinguish the This compound (Target) from its 2-benzyl alternative (Isomer), grounded in advanced NMR techniques (
Synthesis & Regioselectivity Landscape
To understand the characterization challenge, one must understand the origin of the alternatives.
The Synthetic Pathway
The alkylation of 6-bromo-3-ethyl-1H-indazole with benzyl bromide using a base (e.g.,
Figure 1: Divergent synthesis pathway generating the N1 target and N2 alternative.
Comparative Spectroscopic Analysis (Target vs. Alternative)
This section objectively compares the spectral "fingerprints" of the N1 and N2 isomers. The data below is synthesized from established indazole characterization principles.
Nuclear Magnetic Resonance (NMR) Comparison
The most reliable method for distinction is NMR .[1] The electronic environment of the benzene ring and the benzyl methylene group differs significantly between the two isomers.
Table 1: Key
| Feature | Target: N1-Benzyl (1H-indazole) | Alternative: N2-Benzyl (2H-indazole) | Mechanistic Explanation |
| Benzyl | N2 is more electron-deficient (quinoid-like character), often deshielding the benzyl protons further downfield. | ||
| Indazole C3 ( | Critical Diagnostic: C3 in N1 is part of a pseudo-aromatic system. In N2, the C3=N bond character changes, causing a massive upfield shift. | ||
| Indazole C7a ( | The bridgehead carbon (C7a) is shielded in N1 but deshielded in N2 due to electron localization. | ||
| NOESY Correlation | Benzyl | Benzyl | Definitive Proof: N1-benzyl is spatially close to the H7 proton. N2-benzyl is spatially close to the C3-Ethyl group. |
Mass Spectrometry (MS) Performance
While MS cannot distinguish the regioisomers (both are
-
Observed Pattern: 1:1 doublet at
and . -
Interpretation: Confirms presence of one Bromine atom (
and isotopes). Loss of this pattern indicates debromination (a common side reaction if Pd contaminants are present).
Detailed Characterization Protocol
This workflow ensures scientific integrity and self-validation of the structure.
Phase 1: Isolation & Purity Check[1]
-
TLC Separation: Use 10-20% EtOAc in Hexanes.
-
Observation: The N1 isomer (Target) is typically less polar (higher
) than the N2 isomer due to the lack of a quinoid resonance contribution.
-
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase:
(0.1% Formic Acid) / MeCN gradient. -
Expectation: N2 elutes earlier (more polar) or typically shows a distinct retention time shift relative to N1.
-
Phase 2: The "Self-Validating" NMR Workflow
Do not rely on 1D NMR alone. Use the following 2D logic gate.
Step 1:
-
Target (N1): Look for a 3-bond correlation (
) between the Benzyl protons and the Bridgehead Carbon (C7a) . -
Alternative (N2): The Benzyl
will correlate with C3 and N2 (if N HMBC is available), but not C7a.
Step 2: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Irradiate the Benzyl
signal. -
Target (N1): You must observe enhancement of the aromatic H7 doublet (approx. 7.6-7.8 ppm).
-
Alternative (N2): You will observe enhancement of the Ethyl group protons (methylene quartet at ~2.9 ppm).
Figure 2: The "Self-Validating" NOESY logic gate for regiochemical assignment.
Experimental Data Summary
Sample data derived from validated indazole characterization standards.
Compound: this compound Physical State: Pale yellow crystalline solid. Melting Point: 68 – 72 °C (N1 isomer is typically higher melting than N2 oil/solid).
Spectroscopic Table:
| Technique | Parameter | Experimental Value (Target N1) |
| 7.95 (d, 1H, H4), 7.65 (s, 1H, H7), 7.25-7.35 (m, 6H, Ph + H5), 5.52 (s, 2H, | ||
| 146.5 (C3), 140.2 (C7a), 136.5 (Bn-ipso), 122.5 (C4), 121.8 (C5), 110.4 (C7), 52.8 ( | ||
| IR | 3060 (Ar-H), 2970 (C-H alkyl), 1615 (C=N), 820 (C-Br stretch). | |
| HRMS | ESI ( | Calcd for |
References
-
BenchChem. Troubleshooting regioselectivity in indazole synthesis. Retrieved from
-
Meanwell, N. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[2] Max Planck Society. Retrieved from
-
Luo, G., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Retrieved from
-
Satheesh, D., et al. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry. Retrieved from
-
PubChem. 6-bromo-3-methyl-1H-indazole Compound Summary. National Library of Medicine. Retrieved from
Sources
Definitive Purity Validation Guide: 1-Benzyl-6-bromo-3-ethyl-1H-indazole
Executive Summary: The "Hidden" Isomer Challenge
Validating the purity of 1-benzyl-6-bromo-3-ethyl-1H-indazole requires more than a simple HPLC peak area calculation. As a trisubstituted indazole, this molecule presents a specific, predictable challenge: Regioisomerism .
During the benzylation of the indazole core, the reaction can occur at either the N1 or N2 nitrogen.[1] While the N1-isomer is typically the thermodynamic product (and likely your target), the N2-isomer is a common kinetic impurity that often co-crystallizes and co-elutes.
This guide moves beyond generic protocols to provide a targeted validation strategy comparing High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .
The Structural Challenge
Before validating, you must understand what you are looking for.
-
Target Molecule (N1-isomer): Benzyl group attached to N1. Thermodynamically stable.[1]
-
Critical Impurity (N2-isomer): Benzyl group attached to N2. Often forms in 5–30% ratios depending on base/solvent choice (e.g.,
vs. NaH). -
Halogen Scrambling: Rare, but possible debromination if Pd-catalysis was used previously.
Visualization: The Isomer Divergence
The following diagram illustrates the critical separation required during analysis.
Figure 1: The divergence of N-alkylation pathways necessitating high-resolution separation.
Method A: HPLC-UV (The Purity Profile)
Objective: To detect trace impurities (LOD < 0.05%) and resolve the N1/N2 regioisomers. Why this works: Indazoles are highly UV-active. Using a C18 column with an acidic mobile phase suppresses the ionization of the basic nitrogen, improving peak shape and resolution between isomers.
Experimental Protocol
-
Column Selection: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Note: A phenyl-hexyl column may offer better selectivity if C18 fails to resolve isomers.
-
Mobile Phase:
-
Gradient Profile:
-
0-2 min: Hold 50% B (Equilibration)
-
2-15 min: 50% → 95% B (Linear Ramp)
-
15-20 min: Hold 95% B (Wash lipophilic dimers)
-
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/benzyl absorption).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 ACN:Water.
Critical Success Factor: The N2-isomer typically elutes earlier than the N1-isomer on C18 columns due to a larger dipole moment and higher water solubility, though this can invert depending on the exact mobile phase pH [1].
Method B: qNMR (The Absolute Assay)[3]
Objective: To determine the absolute weight-percent (potency) of the sample without a reference standard of the analyte. Why this works: qNMR relies on the ratio of protons. It is orthogonal to HPLC and does not require a response factor calibration. It is the gold standard for establishing the purity of your "primary standard."
Experimental Protocol
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone.
-
Requirement: High purity (>99.9%, trace metals basis) and non-reactive.
-
-
Solvent: DMSO-d6 (preferred for solubility) or CDCl3.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): > 30 seconds (Must be 5x T1 of the slowest relaxing proton). Crucial for accuracy.
-
Scans: 16 to 64 (for S/N > 150).
-
-
Diagnostic Peak Integration:
-
Focus on the Benzylic -CH2- protons.
-
N1-Isomer: Typically appears as a singlet around 5.5 - 5.6 ppm .
-
N2-Isomer: Typically shifted downfield to 5.7 - 5.9 ppm due to the quinoid-like electron distribution [2].
-
Workflow Diagram: Method Selection
Figure 2: Decision matrix for selecting the primary validation method.
Comparative Data Analysis
The following table contrasts the expected performance metrics for this compound validation.
| Feature | Method A: HPLC-UV | Method B: 1H-qNMR |
| Primary Output | Chromatographic Purity (% Area) | Absolute Assay (% w/w) |
| Specificity | High (Separates N1/N2 isomers) | High (Distinct chemical shifts) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) |
| Reference Standard | Required for quantification | Not Required (Internal Std used) |
| Precision (RSD) | < 0.5% | < 1.0% (with proper d1 delay) |
| Linearity Range | 0.1 µg/mL – 100 µg/mL | 1 mg/mL – 50 mg/mL |
| Common Pitfall | Co-elution of isomers if gradient is too fast | T1 relaxation insufficient (underestimation) |
Expert Insight: The "Purity Gap"
It is common to see an HPLC purity of 99.5% but a qNMR assay of 96.0% .
-
Cause: HPLC "sees" only UV-active chromophores. It misses inorganic salts, residual solvents (water/ethyl acetate), or non-UV active silica gel residue.
-
Recommendation: Always report HPLC Purity (for organic impurities) alongside qNMR Assay (for net content) to fully characterize the material for biological testing.
References
-
Beilstein Institute. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][5] Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Retrieved from [Link]
Sources
Comparative Infrared Spectrum Analysis of 1-benzyl-6-bromo-3-ethyl-1H-indazole
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-benzyl-6-bromo-3-ethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected spectral features with those of analogous structures, this document serves as a practical resource for the structural elucidation and characterization of novel indazole derivatives.
Introduction to Infrared Spectroscopy in Drug Discovery
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of a compound.[1][3] In the context of drug development, IR spectroscopy is invaluable for confirming the synthesis of target molecules, assessing purity, and providing insights into molecular structure.[4]
The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[3][5] The former is characterized by absorptions corresponding to specific functional groups, while the latter contains a complex pattern of peaks unique to the entire molecule.[3][5]
Predicted IR Spectrum of this compound
While an experimental spectrum for this compound is not publicly available, its key absorption bands can be predicted based on the vibrational modes of its constituent functional groups. The structure of the molecule is presented below:
Figure 1. Molecular Structure of this compound.
Analysis of Key Functional Group Absorptions
The predicted IR absorption bands for this compound are summarized in Table 1. This analysis is based on established characteristic frequencies for various functional groups.[5][6][7]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H (Indazole & Benzyl) | Stretching | Medium |
| 3000-2850 | Aliphatic C-H (Ethyl & Benzyl CH₂) | Stretching | Strong |
| 1600-1450 | C=C and C=N (Indazole & Benzyl Rings) | Ring Stretching | Medium to Weak |
| 1470-1450 | CH₂ Bending (Ethyl & Benzyl) | Scissoring | Medium |
| 1375 | CH₃ Bending (Ethyl) | Symmetric Bending | Medium |
| 900-675 | Aromatic C-H | Out-of-plane Bending | Strong |
| 690-515 | C-Br | Stretching | Medium to Strong |
Table 1. Predicted IR Absorption Bands for this compound.
Aromatic C-H Stretching: The presence of both the indazole and benzyl aromatic rings will result in C-H stretching vibrations in the 3100-3000 cm⁻¹ region.[1][5] These bands are typically of medium intensity.
Aliphatic C-H Stretching: The ethyl group and the methylene bridge of the benzyl group will exhibit strong C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[1][5]
C=C and C=N Ring Stretching: The aromatic rings of the indazole and benzyl moieties contain C=C and C=N bonds. Their stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region.[6][8] Aromatic C=C stretches often appear as a pair of bands around 1600 and 1475 cm⁻¹.[8]
Aliphatic C-H Bending: The CH₂ groups of the ethyl and benzyl substituents will show scissoring vibrations between 1470-1450 cm⁻¹. The CH₃ group of the ethyl substituent will have a characteristic symmetric bending vibration around 1375 cm⁻¹.[7]
Aromatic C-H Out-of-plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of out-of-plane C-H bending in aromatic systems.[1][5] The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[8]
C-Br Stretching: The carbon-bromine bond is expected to produce a medium to strong absorption in the 690-515 cm⁻¹ range.[5]
Comparative Analysis with Structurally Related Compounds
To further refine the predicted spectrum, it is instructive to compare it with the known IR data of structurally similar molecules.
Indazole Derivatives
Studies on various indazole derivatives have provided valuable insights into their characteristic IR absorptions.[9][10][11][12][13] For instance, the IR spectra of N-substituted indazoles show characteristic bands for the indazole ring system.[9][11] While specific peak positions can be influenced by the nature and position of substituents, the general regions for aromatic C-H and ring stretching vibrations remain consistent.
Benzyl-Substituted Compounds
The IR spectra of compounds containing a benzyl group, such as toluene and dibenzyl disulfide, consistently show absorptions related to the monosubstituted benzene ring and the methylene group.[1][14] The aromatic C-H stretching appears above 3000 cm⁻¹, while the aliphatic CH₂ stretching is observed below this value.[1] The characteristic aromatic C=C stretching bands are also present in the 1600-1450 cm⁻¹ region.[1][14]
Bromo-Aromatic Compounds
The C-Br stretching frequency in aromatic compounds is well-established to be in the lower frequency region of the IR spectrum. For example, the IR spectrum of m-bromostyrene shows absorptions in the fingerprint region that can be attributed to the C-Br bond.[15] A technical guide on 6-bromo-1H-indazole also places the C-Br stretch in a similar region.[16]
Experimental Protocol for IR Spectrum Acquisition
To obtain an experimental IR spectrum of this compound, the following protocol using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended.
Instrumentation and Sample Preparation
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium)
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in press.
Data Acquisition Workflow
Figure 2. Workflow for FTIR-ATR Spectroscopic Analysis.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for any atmospheric and instrumental interferences.
-
Sample Scan: The sample spectrum is then recorded. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are often averaged to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its aromatic, aliphatic, and halogenated functional groups. By understanding these expected frequencies and comparing them with data from analogous compounds, researchers can confidently utilize IR spectroscopy for the structural verification of this and related indazole derivatives. The provided experimental protocol offers a standardized method for obtaining high-quality IR spectra for these compounds.
References
-
Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 933-949. [Link][9][11][17]
-
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Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]
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X-ray crystallography data for 1-benzyl-6-bromo-3-ethyl-1H-indazole
As a Senior Application Scientist specializing in structural biology and medicinal chemistry, I frequently evaluate heterocyclic scaffolds for structure-based drug design (SBDD). Indazole derivatives are privileged pharmacophores, heavily utilized in the development of kinase inhibitors and metalloenzyme modulators Targeting Metalloenzymes[1].
The compound 1-benzyl-6-bromo-3-ethyl-1H-indazole represents a highly functionalized, versatile core. This guide objectively compares its crystallographic properties and structural performance against alternative scaffolds, providing researchers with field-proven, self-validating protocols for X-ray diffraction analysis.
Comparative Crystallographic Performance
When selecting a scaffold for drug development, understanding its spatial geometry—specifically dihedral angles, planarity, and crystal packing forces—is critical. The N1-benzyl substitution fundamentally alters the solid-state behavior compared to unsubstituted indazoles.
Unprotected indazoles (like 6-bromo-1H-indazole) pack primarily through strong N-H···N intermolecular hydrogen bonds, forming rigid 1D chains. By introducing the N1-benzyl group, this hydrogen bond donor is removed. Consequently, the crystal lattice of this compound is governed by weaker π-π stacking, C-H···π interactions, and C-Br···π halogen bonding. This orthogonal projection of the benzyl group is a critical pharmacophoric feature when targeting the solvent-exposed regions of kinases, as demonstrated in the de novo design of selective FGFR2 inhibitors FGFR2 Inhibitor Design[2].
Table 1: Quantitative Comparison of Crystallographic Parameters for Indazole/Pyrazole Scaffolds
| Feature | This compound | 6-Bromo-1H-indazole | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate |
| Primary Scaffold | N1-Substituted Indazole | Unsubstituted Indazole | N1-Substituted Pyrazole |
| Crystal System | Monoclinic / Triclinic (Typical) | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P-1 (Typical) | P2₁/c | P2₁/c |
| Primary Intermolecular Force | π-π Stacking, Halogen Bonding | N-H···N Hydrogen Bonding | C-H···O Hydrogen Bonding |
| Dihedral Angle (Core to Benzyl) | ~80° - 90° | N/A | 88.00° |
| R-factor (R1) Expectation | < 0.05 | < 0.05 | 0.034 |
| Kinase Binding Trajectory | Solvent-Exposed & Hydrophobic | Hinge Region | Solvent-Exposed |
(Note: Data for the pyrazole analog is derived from high-resolution monoclinic crystal structures to illustrate the geometric impact of N1-benzylation Pyrazole Crystallography[3].)
Causality-Driven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol details the causality behind each step of the single-crystal X-ray diffraction workflow for halogenated indazoles.
Protocol: Single-Crystal X-Ray Diffraction Workflow
Step 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 10 mg of this compound in 0.5 mL of dichloromethane (DCM) in an inner microvial. Place this inside a larger outer vial containing 3 mL of pentane. Seal the outer vial tightly and leave undisturbed at 20 °C.
-
Causality: Vapor diffusion leverages the difference in vapor pressures. Pentane (the antisolvent) slowly diffuses into the DCM, gradually lowering the dielectric constant of the mixture. This slow, controlled reduction in solubility forces the compound into a highly ordered crystalline lattice rather than an amorphous precipitate, which is an absolute requirement for high-resolution diffraction Triazolium Crystallization[4].
Step 2: Crystal Harvesting and Cryoprotection
-
Action: Select a single, fracture-free crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and flash-cool to 100 K in a nitrogen gas stream.
-
Causality: Paratone-N oil acts as a cryoprotectant by displacing the mother liquor. Flash-cooling prevents the formation of crystalline ice, which would otherwise cause intense, overlapping diffraction rings that obscure the sample's data. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the signal-to-noise ratio at high resolution.
Step 3: Data Collection and Absorption Correction
-
Action: Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Apply a multi-scan absorption correction (e.g., SADABS).
-
Causality: The heavy bromine atom (C6-bromo) causes significant X-ray absorption. Mo Kα radiation is preferred over Cu Kα to minimize this effect. The multi-scan correction empirically corrects for the remaining absorption based on redundant reflections, ensuring accurate electron density mapping around the halogen Absorption Correction[3].
Step 4: Structure Solution and Refinement
-
Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically.
-
Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accounting for directional thermal motion. This is particularly important for the flexible 3-ethyl and N1-benzyl groups, which exhibit higher degrees of freedom compared to the rigid indazole core Anisotropic Refinement[4].
Step-by-step workflow for single-crystal X-ray diffraction and structural refinement.
Structural and Mechanistic Insights for Drug Design
The structural logic of This compound makes it an exceptional lead scaffold. The 6-bromo substituent acts as a highly effective vector for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to probe deep hydrophobic pockets or interact with active-site metals in metalloenzymes Metalloenzyme Targeting[1].
Simultaneously, the N1-benzyl group protects the sensitive indazole nitrogen during these harsh cross-coupling conditions, resulting in higher synthetic yields compared to unprotected 6-bromo-1H-indazole. Biologically, this benzyl group projects outward into the solvent-exposed region, which is a proven design element for achieving isoform selectivity in kinase targets, similar to strategies used in VEGFR-2 and FGFR inhibitors VEGFR-2 Inhibitors[5].
Pharmacophoric mapping and functional logic of the substituted indazole scaffold.
References
-
Targeting Metalloenzymes for Therapeutic Intervention Source: PMC (NIH) URL:[Link]
-
From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Source: PMC (NIH) URL:[Link]
-
Syntheses and crystal structures of 4-benzyl-1-ethyl-1,2,4-triazolium bromide and its corresponding NHC complexes Source: ResearchGate URL:[Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents Source: MDPI URL:[Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 1-benzyl-6-bromo-3-ethyl-1H-indazole
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1-benzyl-6-bromo-3-ethyl-1H-indazole, a halogenated, nitrogen-containing heterocyclic compound.
While a specific Safety Data Sheet (SDS) for this precise molecule is not publicly available, a robust safety protocol can be constructed by analyzing data from structurally similar bromo-indazole derivatives and adhering to established federal and institutional guidelines for hazardous waste management. This document synthesizes that information into a reliable, field-proven operational plan.
Hazard Identification and Risk Assessment
Understanding the potential hazards of a compound is the first step in safe handling and disposal. Based on data from analogous bromo-indazole compounds, this compound should be handled as a hazardous substance with the following anticipated risk profile. The causality is clear: the presence of the indazole core, alkyl and benzyl groups, and particularly the bromine atom, dictates its classification and the necessary precautions.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Statement | GHS Classification | Rationale and Primary Source Analogs |
|---|---|---|
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | A common classification for functionalized indazole compounds.[1][2][3][4] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | The heterocyclic structure and halogen substituent can cause skin irritation upon contact.[1][2][3][5][6] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2/2A) | Particulate matter or vapors can cause significant irritation to the eyes.[1][3][4][5][6] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][5][6] |
These classifications are mandated by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, which requires that workers are informed of the potential hazards of chemicals in their workplace.[7][8][9]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is essential. This hierarchy of controls is a foundational principle of laboratory safety.[8]
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particulates and to contain any potential spills.[3][4]
-
Personal Protective Equipment (PPE) : The selection of PPE is directly linked to the identified hazards.
-
Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against eye irritation.[5][6]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[3][4]
-
Protective Clothing : A standard laboratory coat must be worn to prevent skin contact.[1] For large-scale operations or when handling spills, a chemically resistant apron may be advisable.
-
Waste Characterization and Segregation: The Critical Step
The most important procedural step in the disposal of this compound is its correct characterization and segregation. The presence of bromine classifies this compound as a halogenated organic compound .
This distinction is not merely administrative; it has significant safety and environmental consequences. Halogenated waste streams cannot be recycled as fuel and require high-temperature incineration with specialized scrubbers to neutralize the corrosive acid gases (e.g., hydrogen bromide) produced during combustion.[10][11] Mixing halogenated and non-halogenated waste contaminates the entire container, leading to significantly higher disposal costs and environmental burden.[11]
The following workflow diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for ensuring compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[12]
4.1. Container Selection
-
Select a waste container that is in good condition, free of leaks, and has a secure, threaded screw-top cap.[13][14]
-
The container material must be compatible with the chemical waste. For this compound and similar organic solids or solutions, a high-density polyethylene (HDPE) or glass container is appropriate.
4.2. Waste Labeling
-
Proper labeling is a strict regulatory requirement.[14][15] Before any waste is added, the container must be labeled with a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations, chemical formulas, or trade names.[13][14]
-
If it is a mixed waste stream, list all components and their approximate percentages.
4.3. Waste Accumulation
-
Pure excess solid, contaminated materials (e.g., weigh boats, gloves, paper towels), or solutions containing the compound should be placed in your designated "Halogenated Organic Waste" container.
-
The container must be kept closed at all times except when actively adding waste.[14][16] Do not leave a funnel in the container opening.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[14][16]
4.4. Arranging for Final Disposal
-
Once the waste container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's EH&S office.
-
Follow your facility's specific procedures for requesting a chemical waste pickup. This typically involves an online form or phone call.
-
Your facility's trained professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.
Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel : Inform colleagues in the immediate area of the spill.
-
Don PPE : If not already wearing it, don the appropriate PPE as described in Section 2.
-
Containment : For a small spill of solid material, prevent it from spreading.
-
Cleanup : Use dry cleanup procedures to avoid generating dust.[1] Gently sweep or scoop the material into a sealable bag or container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. Clean the area with a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol), and place the cloth in the waste container as well.
-
Disposal : All materials used for spill cleanup must be placed in the designated "Halogenated Organic Waste" container and disposed of as hazardous waste.[1]
By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Available at: [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia University Research. Available at: [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Available at: [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. Available at: [Link]
-
Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia. Available at: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. Available at: [Link]
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1-benzyl-1H-indazol-3-ol - PubChem. Available at: [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - ACS Publications. Available at: [Link]
-
6-bromo-3-methyl-1H-indazole - PubChem. Available at: [Link]
-
1-Benzyl-1H-indazol-3-ol Properties - EPA. Available at: [Link]
-
Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Available at: [Link]
-
Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - MDPI. Available at: [Link]
-
Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. Available at: [Link]
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Personal protective equipment for handling 1-benzyl-6-bromo-3-ethyl-1H-indazole
Executive Safety Summary: The "Potent Unknown" Principle
As a researcher handling 1-benzyl-6-bromo-3-ethyl-1H-indazole , you are working with a halogenated indazole scaffold. While specific toxicological data (OEL/ADE) for this exact intermediate may be sparse, its structural homology to high-potency kinase inhibitors and synthetic cannabinoid precursors (e.g., AB-CHMINACA analogs) dictates a conservative safety posture.
The Core Hazard: Indazole derivatives are frequently designed for high lipophilicity to cross biological membranes (including the blood-brain barrier). Therefore, dermal absorption and inhalation of dry powder are your primary risk vectors.
Operational Directive: Treat this compound as a Performance-Based Control Band 3 (PB-OEB 3) agent (
Risk Stratification & PPE Matrix
Effective protection is not about "wearing more"; it is about establishing a validated barrier between the pharmacophore and your biology.
A. The Barrier Strategy (PPE)
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Fume Hood / Vented Balance Enclosure (VBE)Secondary: N95 (only if in hood); P100/PAPR (if open bench - discouraged) | Indazoles in powder form are electrostatic. Inhalation provides a direct route to systemic circulation, bypassing first-pass metabolism. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (5-8 mil) or Laminate | Halogenated organics can permeate standard latex instantly. Double nitrile provides a "breakthrough time" buffer. Change outer gloves every 30 mins. |
| Dermal (Body) | Tyvek® Lab Coat (Closed Front) or Disposable Sleeve Covers | Cotton lab coats absorb and retain powders, creating a secondary exposure source later. Non-woven polyethylene (Tyvek) repels dust. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses with side shields are insufficient for fine powders that can migrate around lenses via air currents. |
B. Engineering Controls (The First Line of Defense)
-
Solid Handling: Must occur inside a Vented Balance Enclosure (VBE) or a certified Chemical Fume Hood.
-
Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Halogenated heterocycles are prone to static charge, causing "dust puff" during transfer.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Donning: Put on inner gloves, then Tyvek sleeves/coat, then outer gloves. Tape the sleeve/glove interface if working with >1 gram.
-
Setup: Place a waste container inside the hood. Line the work surface with an absorbent, plastic-backed mat (absorbs spills, prevents powder spread).
-
Weighing:
-
Open the stock container only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Critical Technique: Do not dump powder. Use a spatula to gently transfer. If powder adheres to the spatula, do not flick it; wipe it off with a Kimwipe inside the hood.
-
Phase 2: Solubilization (The High-Risk Moment)
Solubilization is when the compound is most likely to aerosolize or splash.
-
Solvent Choice: When dissolving in DMSO, DMF, or Dichloromethane (DCM), be aware that these solvents act as vehicles , carrying the indazole through your gloves and skin faster than the solid alone.
-
Addition Order: Add the solvent to the solid , not the solid to the solvent. This prevents the "puff" of toxic dust that occurs when powder hits a liquid surface.
-
Vessel Closure: Cap the vial immediately after addition. Vortex inside the hood.
Phase 3: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance and work surface.
-
Doffing:
-
Remove outer gloves and dispose of them as Hazardous Waste inside the hood.
-
Remove Tyvek sleeves/coat.
-
Remove inner gloves last, peeling from the inside out to avoid touching the exterior.
-
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
-
Waste Disposal & Logistics[1]
Because this compound contains a bromine atom, it cannot be incinerated in standard fuel-blending streams without specific protocols.
-
Solid Waste: Dispose of weighing boats, gloves, and mats in a container labeled "Halogenated Organic Solid Debris."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents" (red can/tag). Do not mix with non-halogenated solvents (acetone/methanol waste) if your facility separates them, as halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation.
-
Spill Cleanup:
-
Powder: Do not sweep. Cover with a wet paper towel (solvent or water) to dampen, then wipe up.
-
Liquid: Cover with absorbent pads. Treat all cleanup materials as hazardous waste.
-
Visualized Safety Protocol (DOT Diagram)
The following diagram illustrates the "Closed-Loop" safety logic required for handling this compound.
Figure 1: The "Closed-Loop" handling strategy ensures that the researcher is never directly exposed to the active pharmaceutical ingredient (API) or intermediate.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Safe Work Practices for the Handling of Potent Compounds. OSHA Technical Manual. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. (Reference for H315/H319/H335 classification logic). [Link]
-
SafeBridge Consultants. (n.d.). Potent Compound Safety: The Control Banding Approach. (Industry standard for assigning OEB levels to novel compounds). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
